5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate
Description
Properties
IUPAC Name |
7,7-difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVMPKPGUBZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C12CNC2)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-85-7 | |
| Record name | 2-Azaspiro[3.3]heptane, 5,5-difluoro-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-difluoro-2-azaspiro[3.3]heptane trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Rise of Saturated Spirocycles in Medicinal Chemistry
In the modern era of drug discovery, the principle of "escaping flatland" has become a guiding tenet for medicinal chemists.[1] This paradigm shift emphasizes the move away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds that can better mimic natural products and explore unoccupied chemical space. Within this context, saturated spirocycles have emerged as exceptionally valuable building blocks. Their inherent rigidity, novel three-dimensional shapes, and predictable exit vectors for substitution offer a powerful platform for developing new chemical entities with improved pharmacological profiles.[2][3]
5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate is a prime exemplar of this new class of structural motifs. It combines the conformational rigidity of the azaspiro[3.3]heptane core—a validated bioisostere of piperidine—with the strategic introduction of a geminal difluoro group.[4][5] The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key drug-like properties, including metabolic stability, lipophilicity (logP), and receptor binding affinity.[4][6] This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, detailing its core properties, a plausible synthetic pathway, and its strategic application as a next-generation building block.
Core Chemical and Physical Properties
This compound is supplied as a stable salt, which enhances its shelf-life and handling characteristics compared to the free base. The core physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1523617-85-7 | [7] |
| Molecular Formula | C₈H₁₀F₅NO₂ | [7] |
| Molecular Weight | 247.16 g/mol | [7] |
| Purity (Typical) | ≥97% | [7] |
| Computed TPSA | 49.33 Ų | [7] |
| Computed LogP | 1.6384 |[7] |
-
Expert Insight: The Topological Polar Surface Area (TPSA) and LogP values are critical predictors for drug development. A TPSA of 49.33 suggests good potential for cell permeability, while the LogP of 1.64 indicates a moderate lipophilicity. The gem-difluoro moiety acts as a lipophilic isostere of a carbonyl group, often enhancing metabolic stability without drastically increasing lipophilicity, a common challenge in drug design.[6]
Figure 1: Structure of this compound.
Synthesis and Purification
While the exact proprietary synthesis may vary between suppliers, a robust and scalable synthetic route can be conceptualized based on established methodologies for constructing fluorinated spirocycles.[6] The general strategy involves the formation of a difluorocyclobutane precursor followed by the construction of the azetidine ring.
Conceptual Synthetic Workflow
The causality behind this approach is rooted in efficiency and the availability of starting materials. Constructing the chemically robust gem-difluoro cyclobutane ring first allows for more aggressive reaction conditions, which might not be compatible with a pre-existing, and more sensitive, azetidine ring.
Figure 2: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol
The following protocol is a representative, self-validating system for the final step of the synthesis: conversion of the free base to the trifluoroacetate salt.
-
Dissolution: Dissolve 1.0 equivalent of 5,5-Difluoro-2-azaspiro[3.3]heptane (free base) in a minimal amount of diethyl ether (or dichloromethane) at 0 °C in a flask equipped with a magnetic stirrer.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (1.05 equivalents) in diethyl ether dropwise to the stirred solution. Causality: Using a slight excess of TFA ensures complete protonation of the basic nitrogen. The dropwise addition at low temperature controls the exotherm of the acid-base neutralization.
-
Precipitation: Upon addition of the acid, a white precipitate of the trifluoroacetate salt should form. Continue stirring the slurry at 0 °C for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2-3 times) to remove any unreacted starting materials or excess TFA. Trustworthiness: This washing step is critical for ensuring high purity of the final product.
-
Drying: Dry the white solid under high vacuum to a constant weight.
-
Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its identity, purity, and the 1:1 stoichiometry of the amine and the trifluoroacetate counterion.
Reactivity and Synthetic Utility
The primary point of chemical reactivity on the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold is the secondary amine within the azetidine ring. This nitrogen atom acts as a nucleophile and a base, providing a convenient handle for further functionalization.
Common Derivatization Reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Acylation: Reaction with acid chlorides or activated esters to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Figure 3: General reactivity and derivatization pathways.
Application in Drug Discovery: Scaffold Hopping and Bioisosterism
The 2-azaspiro[3.3]heptane core is a proven bioisosteric replacement for piperidine, a ubiquitous heterocycle in marketed drugs.[5] Replacing a piperidine ring with this spirocyclic scaffold—a process known as "scaffold hopping"—can yield novel, patent-free analogues with potentially superior properties.[2]
Advantages of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold:
-
Improved Metabolic Stability: The gem-difluoro group at the 5-position blocks a potential site of metabolic oxidation (cytochrome P450), which can increase the half-life of a drug.[4]
-
Lowered Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the pKa of the secondary amine, which can be beneficial for tuning solubility and off-target activity (e.g., hERG channel binding).
-
Enhanced 3D-Character: The rigid, spirocyclic structure provides a well-defined orientation for substituents, leading to potentially higher binding affinity and selectivity.
-
Novel Intellectual Property: As a non-classical piperidine analogue, its use can circumvent existing patents.[4]
Figure 4: Workflow for using the scaffold in a drug discovery program.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the material.
Table 2: Representative Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Complex multiplets for the cyclobutane and azetidine protons. A broad singlet for the N-H proton (may exchange with D₂O). |
| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to ¹³C-¹⁹F coupling. Signals for the azetidine and cyclobutane carbons. |
| ¹⁹F NMR | Two signals are expected: a singlet for the trifluoroacetate anion (around -76 ppm) and a multiplet (triplet of triplets) for the CF₂ group on the spirocycle. |
| LC-MS | A single major peak in the chromatogram. The mass spectrum should show the molecular ion for the free base [M+H]⁺. |
Standard Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all signals to confirm proton counts.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The presence of the two distinct fluorine environments (CF₂ and CF₃) is a key validation point.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Identify the key quaternary spirocyclic carbon and the triplet for the CF₂-bearing carbon.
-
Data Interpretation: Correlate all spectra to confirm the assigned structure and assess purity by identifying any extraneous peaks.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling in a laboratory setting.
-
Safety: The compound is classified as an irritant. It may cause respiratory irritation and is harmful if swallowed. It causes skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C).[7][9]
-
Handling: Avoid creating dust. Ensure all sources of ignition are removed if handling with flammable solvents.
References
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
-
Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]
-
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate. PubChem. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
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2-azaspiro[3.3]heptane as bioisoster of piperidine.. ResearchGate. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
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Cas 1427367-47-2,6,6-difluoro-2-azaspiro[3.3]heptane. LookChem. [Link]
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Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Sources
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
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synthesis and characterization of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate
An In-Depth Technical Guide to the Synthesis and Characterization of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a valuable building block for drug discovery. We delve into the strategic rationale behind its synthesis, offering detailed, field-proven experimental protocols. The guide further outlines a systematic approach to the structural and purity verification of the final compound using modern analytical techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated spirocyclic scaffolds to advance their research programs.
The Strategic Imperative: Fluorinated Spirocycles in Modern Drug Discovery
The design of novel molecular entities with improved ADME (absorption, distribution, metabolism, and excretion) properties is a central challenge in medicinal chemistry. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, sp³-rich scaffolds—is a leading approach to accessing new chemical space and developing drug candidates with superior profiles.[1]
The azaspiro[3.3]heptane motif is an exemplary 3D scaffold, serving as a rigid, non-planar bioisostere for common heterocycles like piperidine and piperazine.[2][3] Its rigid conformation reduces the entropic penalty of binding to a biological target and provides well-defined exit vectors for substituent placement.[3] The introduction of an azaspiro[3.3]heptane core has been shown to decrease lipophilicity (logD) in many cases, a counterintuitive yet favorable outcome for improving solubility and other drug-like properties.[4]
Furthermore, the incorporation of fluorine, particularly the gem-difluoromethylene group (CF₂), is a well-established strategy in medicinal chemistry. The CF₂ group can act as a lipophilic bioisostere of a metabolically labile carbonyl group or ether oxygen, often enhancing metabolic stability and modulating the basicity (pKa) of nearby amines without significantly increasing steric bulk.[5][6]
The combination of these two features in This compound creates a powerful building block that offers a unique constellation of properties: a rigid 3D geometry, enhanced metabolic stability, and modulated physicochemical parameters, making it highly attractive for the development of next-generation therapeutics.
A Validated Synthetic Pathway
The synthesis of this compound is achieved through a robust, multi-step sequence starting from commercially available materials. The strategy hinges on the initial construction of a protected spirocyclic ketone, followed by a key gem-difluorination step, and concluding with deprotection and salt formation. The use of a tert-butyloxycarbonyl (Boc) protecting group is critical, as it is stable under the conditions of fluorination and can be cleanly removed with trifluoroacetic acid (TFA), which conveniently serves as the counter-ion source for the final product.[7]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed procedures for a logical and scalable synthesis.
Step 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one (Intermediate I)
The synthesis of the key ketone intermediate can be accomplished via several published routes, often starting from 1,1-bis(hydroxymethyl)cyclobutane or related precursors. For the purpose of this guide, we assume the availability of this key intermediate, which is also commercially available. A general route involves the construction of the spirocyclic core followed by oxidation to the ketone.
Step 2: Synthesis of N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane (Intermediate II)
The critical gem-difluorination reaction transforms the ketone into the target CF₂ group. While various reagents exist (DAST, Deoxo-Fluor®), this protocol utilizes a modern and effective method.
-
Rationale: This step directly installs the key difluoromethylene unit. The reaction proceeds via the conversion of the carbonyl to a thioacetal, which is then oxidatively fluorinated. This two-step, one-pot procedure is often milder and more efficient than direct fluorination with reagents like DAST.[8]
-
Protocol:
-
To a stirred solution of N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add 1,3-propanedithiol (1.2 equiv) followed by boron trifluoride etherate (BF₃·OEt₂, 0.2 equiv).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Cool the mixture to 0 °C and add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 2.5 equiv) in portions, followed by the slow, dropwise addition of a pyridine-HF solution (e.g., Py-HF 70%, ~10 equiv). Caution: Pyridine-HF is highly corrosive and toxic; handle with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane as a solid or oil.
-
Step 3: Synthesis of this compound (Final Product)
The final step involves the removal of the Boc protecting group, which simultaneously liberates the secondary amine and forms the desired trifluoroacetate salt.
-
Rationale: Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. It is a strong acid that efficiently cleaves the acid-labile Boc group at room temperature.[9][10] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed. Using TFA as both the cleavage reagent and the solvent ensures complete reaction and direct formation of the corresponding salt.[7]
-
Protocol:
-
Dissolve N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at room temperature.
-
Stir the solution for 1-3 hours. Monitor the reaction by LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, remove all volatiles (DCM and excess TFA) under reduced pressure. Co-evaporation with DCM or diethyl ether may be necessary to remove residual TFA.
-
The resulting residue is the target compound, this compound, which can be used directly or triturated with diethyl ether to afford a crystalline solid.
-
Comprehensive Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.
Summary of Analytical Data
The following table summarizes the expected data for the final product.
| Analysis | Parameter | Expected Result |
| Identity | Molecular Formula | C₈H₁₀F₅NO₂[11] |
| Molecular Weight | 247.16 g/mol [11] | |
| Spectroscopy | ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.1 (br s, 2H, NH₂⁺), ~4.0 (s, 4H, CH₂N), ~2.8 (t, J ≈ 13 Hz, 4H, CH₂CF₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~158 (q, J ≈ 35 Hz, CF₃COO), ~118 (t, J ≈ 280 Hz, CF₂), ~116 (q, J ≈ 295 Hz, CF₃), ~50 (s, CH₂N), ~38 (t, J ≈ 23 Hz, CH₂CF₂), ~35 (s, Spiro C) | |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~-74 (s, 3F, CF₃), ~-92 (t, J ≈ 13 Hz, 2F, CF₂) | |
| HRMS (ESI+) | m/z calculated for [C₆H₁₀F₂N]⁺: 134.0776; Found: 134.0775 | |
| Chromatography | HPLC Purity | >97% (214 nm) |
| Physical Data | Appearance | White to off-white solid |
Detailed Analytical Interpretation
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum is expected to be simple. The broad singlet for the ammonium protons (NH₂⁺) will integrate to 2H. The four protons adjacent to the nitrogen will appear as a singlet, while the four protons adjacent to the difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The spectrum is highly informative. The quaternary carbon attached to the two fluorine atoms will show a characteristic triplet with a large carbon-fluorine coupling constant (J ≈ 280 Hz). The carbons adjacent to this CF₂ group will also show a smaller triplet coupling (J ≈ 23 Hz). The trifluoroacetate counter-ion will present two quartets for its two carbons due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a crucial experiment for confirming the presence of both fluorine-containing moieties. Two distinct signals are expected: a singlet for the trifluoroacetate anion and a triplet for the gem-difluoro group, confirming its adjacency to a CH₂ group.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides an exact mass measurement of the parent ion (the free base), confirming the elemental composition with high precision.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA.
Workflow Visualizations
Synthetic Pathway Diagram
Caption: A three-step synthetic route to the target compound.
Analytical Characterization Workflow
Caption: Workflow for analytical confirmation of the final product.
Applications and Future Outlook
This compound is a versatile building block for introducing a fluorinated, 3D moiety into drug candidates. It is typically used in nucleophilic substitution reactions (after neutralization) or reductive aminations to couple with various electrophilic partners. Its rigid structure can help optimize ligand-receptor interactions, while the gem-difluoro group enhances metabolic stability, making it a prime candidate for lead optimization campaigns across various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Conclusion
This guide has detailed a robust and verifiable pathway for the . By explaining the rationale behind the chosen synthetic strategies and analytical methods, we provide researchers with the necessary knowledge to confidently produce and validate this high-value chemical building block. The strategic incorporation of this scaffold holds significant promise for the discovery and development of novel therapeutics with improved pharmacological properties.
References
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Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
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ChemRxiv. (2022). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage. ChemRxiv. [Link]
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Zhang, Z., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science. [Link]
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ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
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ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]
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Sondej, S. C., & Katzenellenbogen, J. A. (1986). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry. [Link]
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Wolstenhulme, J. R., et al. (2015). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. NIH Public Access. [Link]
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ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis. [Link]
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PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]
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SYNTHESIS. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. [Link]
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ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. ResearchGate. [Link]
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ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
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An In-depth Technical Guide on 5,5-Difluoro-2-azaspiro[3.3]heptane: A Bioisosteric Tool in Modern Drug Discovery
Introduction: The Rise of Saturated Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly turning to three-dimensional, saturated scaffolds to escape the confines of "flatland" chemistry and access new areas of chemical space. Among these scaffolds, the 2-azaspiro[3.3]heptane motif has emerged as a valuable bioisostere for common heterocycles like piperidine.[1] The trifluoroacetate salt of its gem-difluorinated analog, 5,5-Difluoro-2-azaspiro[3.3]heptane , represents a sophisticated building block designed to strategically enhance the properties of drug candidates.
This guide provides an in-depth analysis of the "mechanism of action" of 5,5-Difluoro-2-azaspiro[3.3]heptane, not as a pharmacologically active agent itself, but as a powerful modulator of physicochemical and pharmacokinetic properties. We will explore the underlying principles of how the unique structural features of this building block—the spirocyclic core and the gem-difluoro group—influence molecular behavior and ultimately, biological outcomes.
Core Principle: The "Mechanism of Action" as a Physicochemical Modulator
The primary "mechanism of action" of 5,5-Difluoro-2-azaspiro[3.3]heptane is its ability to impart desirable drug-like properties to a parent molecule through strategic structural modifications. This is achieved by leveraging the distinct effects of its two key components: the rigid spiro[3.3]heptane framework and the electron-withdrawing gem-difluoro group.
The Spiro[3.3]heptane Scaffold: A Rigid Bioisostere
The 2-azaspiro[3.3]heptane core is a conformationally restricted isostere of piperidine and other six-membered heterocycles.[1][2] Its rigid, three-dimensional structure offers several advantages in drug design:
-
Precise Vectorial Control: The spirocyclic nature fixes the exit vectors of substituents in a well-defined spatial arrangement, allowing for more precise and predictable interactions with biological targets.[1]
-
Improved Physicochemical Properties: Compared to their non-spirocyclic counterparts, azaspiro[3.3]heptane derivatives often exhibit increased aqueous solubility and reduced lipophilicity (LogD).[1][2] This is somewhat counterintuitive as a carbon atom is added, but the effect can be rationalized by an increase in the basicity of the nitrogen atom.[3]
-
Novelty and Patentability: The unique shape of the spirocycle provides access to novel chemical space, offering opportunities for new intellectual property.
The Gem-Difluoro Group: An Electronic and Metabolic Shield
The incorporation of a gem-difluoro (CF2) group onto the spirocyclic core is a key feature of 5,5-Difluoro-2-azaspiro[3.3]heptane. Fluorine has become an indispensable tool in drug discovery for its ability to fine-tune molecular properties.[4][5] The CF2 group, in particular, acts as a bioisostere for a carbonyl group or a methylene (CH2) group, but with profound electronic and metabolic consequences.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the nearby secondary amine. This inductive effect can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[6][7]
-
Metabolic Shielding: A primary application of fluorination in drug design is to block metabolic oxidation.[8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[8] Placing the CF2 group at the 5-position shields the ring from potential metabolic attack, which can lead to:
-
Conformational Influence: The presence of the CF2 group can alter the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.[5]
The interplay of these factors is summarized in the table below.
| Feature | Physicochemical Effect | Consequence for Drug Candidate |
| Spiro[3.3]heptane Core | Rigid 3D structure, increased basicity | Precise target interaction, improved solubility, reduced lipophilicity[1][3] |
| Gem-Difluoro Group | Strong electron-withdrawing effect | Lowered pKa of the amine, optimized ionization at physiological pH[6] |
| Gem-Difluoro Group | Steric bulk and strong C-F bonds | Blocks metabolic oxidation, increases metabolic stability[8][10][11] |
Case Study: Application in Drug Discovery Programs
The utility of the 2-azaspiro[3.3]heptane scaffold has been demonstrated in the development of novel therapeutics. For instance, a series of 2-azaspiro[3.3]heptane derivatives were designed and optimized as orally bioavailable inducers of fetal hemoglobin (HbF) for the treatment of sickle cell disease and β-thalassemia.[12] In this program, the rigid spirocyclic core was crucial for achieving the desired structure-activity relationship, leading to a potent and developable clinical candidate.[12] While this specific example does not feature the 5,5-difluoro substitution, it highlights the value of the core scaffold in a successful drug discovery campaign. The addition of the gem-difluoro group, as in the title compound, would be a logical next step for medicinal chemists to address any metabolic liabilities of the lead compound.
Experimental Workflow: Synthesis and Characterization
The "mechanism of action" of 5,5-Difluoro-2-azaspiro[3.3]heptane is intrinsically linked to its synthesis and incorporation into larger molecules. A general workflow for its utilization is depicted below.
Caption: General workflow for the synthesis and application of 5,5-Difluoro-2-azaspiro[3.3]heptane.
Representative Synthetic Protocol: N-Alkylation
The secondary amine of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate serves as a versatile handle for its incorporation into target molecules. A standard protocol for N-alkylation is as follows:
-
Salt Neutralization: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a mild base (e.g., 1.1 equivalents of triethylamine or diisopropylethylamine) to neutralize the trifluoroacetic acid and generate the free base in situ.
-
Alkylation: Add 1.0 equivalent of the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 5,5-difluoro-2-azaspiro[3.3]heptane derivative.
Conclusion
This compound is a prime example of a modern chemical building block whose "mechanism of action" is defined by its profound influence on the physicochemical and pharmacokinetic properties of a molecule. By combining the conformational rigidity of a spirocycle with the powerful electronic and metabolic shielding effects of a gem-difluoro group, this reagent provides medicinal chemists with a versatile tool to overcome common challenges in drug development, such as poor solubility and rapid metabolism. Its strategic application can lead to the generation of drug candidates with enhanced potency, improved safety profiles, and superior in vivo performance.
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The Strategic Integration of 5,5-Difluoro-2-azaspiro[3.3]heptane Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter with enhanced pharmacological properties is a perpetual driver in drug discovery. Spirocyclic scaffolds have emerged as a powerful tool to navigate beyond "flatland" chemistry, offering three-dimensional complexity that can lead to improved potency, selectivity, and pharmacokinetic profiles. Within this class, the 2-azaspiro[3.3]heptane motif has garnered significant attention as a bioisosteric replacement for commonly used saturated heterocycles such as piperidine. The strategic introduction of gem-difluorination at the 5-position of this scaffold presents a compelling, albeit underexplored, opportunity to further modulate molecular properties. This technical guide provides a comprehensive overview of the synthetic rationale, potential biological applications, and a prospective experimental framework for elucidating the biological activity of 5,5-difluoro-2-azaspiro[3.3]heptane derivatives.
Introduction: The Rationale for 5,5-Difluoro-2-azaspiro[3.3]heptane in Medicinal Chemistry
The 2-azaspiro[3.3]heptane scaffold is a conformationally restricted bioisostere of piperidine, a ubiquitous fragment in approved drugs.[1][2] Its rigid, spirocyclic nature offers a well-defined exit vector for substituents, which can enhance binding to biological targets. Furthermore, this scaffold has been shown to favorably impact physicochemical properties, such as lipophilicity, which can be a critical parameter in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The incorporation of a gem-difluoro moiety at the 5-position introduces several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the CF2 group can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[4]
-
Modulation of Physicochemical Properties: The gem-difluoro group is a lipophilic bioisostere of a carbonyl group and can influence the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect.[4][5] This can be strategically employed to fine-tune a molecule's pKa and, consequently, its solubility and permeability.
-
Conformational Constraint: The presence of the gem-difluoro group can introduce unique conformational preferences within the spirocyclic system, which may lead to a more favorable pre-organization for binding to a biological target.[6]
Potential Therapeutic Applications: A Prospective Analysis
While the biological activity of 5,5-difluoro-2-azaspiro[3.3]heptane derivatives is not yet extensively documented in peer-reviewed literature, the known activities of the parent 2-azaspiro[3.3]heptane scaffold provide fertile ground for investigation.
Fetal Hemoglobin Induction for β-Hemoglobinopathies
Derivatives of 2-azaspiro[3.3]heptane have been identified as potent inducers of fetal hemoglobin (HbF).[1] The reactivation of γ-globin gene expression to produce HbF is a clinically validated therapeutic strategy for sickle cell disease (SCD) and β-thalassemia.[7][8][9] The incorporation of the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold into novel derivatives could lead to compounds with enhanced potency, improved metabolic stability, and a more favorable safety profile compared to existing HbF inducers.[1]
Vasopressin V1a Receptor Antagonism for Neuropsychological Disorders
Patent literature has disclosed 2-azaspiro[3.3]heptane derivatives as antagonists of the vasopressin V1a receptor, with potential applications in the treatment of neuropsychological disorders.[10][11] The vasopressin system is implicated in a range of central nervous system functions, and V1a receptor antagonists are being investigated for conditions such as anxiety and mood disorders. The unique properties conferred by the gem-difluoro group could be leveraged to develop V1a antagonists with improved brain penetration and pharmacokinetic properties.
Synthetic Strategies
The 5,5-difluoro-2-azaspiro[3.3]heptane core is accessible through multi-step synthetic sequences. A key building block, 6,6-difluoro-2-azaspiro[3.3]heptane, which is structurally analogous, can be synthesized on a multigram scale, providing a viable starting point for derivatization.
Synthesis of the Core Scaffold
A plausible synthetic route to the core scaffold is outlined below, adapted from literature procedures for analogous compounds.
Caption: Synthetic pathway to the 5,5-difluoro-2-azaspiro[3.3]heptane core.
Derivatization Strategies
The secondary amine of the 5,5-difluoro-2-azaspiro[3.3]heptane core provides a versatile handle for a wide range of chemical modifications, including:
-
N-Acylation: Reaction with acid chlorides or activated carboxylic acids.
-
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides.
A Proposed Experimental Workflow for Biological Evaluation
This section outlines a detailed, step-by-step methodology for researchers to discover and characterize the biological activity of novel 5,5-difluoro-2-azaspiro[3.3]heptane derivatives.
Library Synthesis
A diverse library of derivatives should be synthesized to explore the structure-activity relationship (SAR). A representative library is detailed in the table below.
| Compound ID | R Group | Rationale |
| DF-ASH-001 | Acetyl | Small, neutral acyl group |
| DF-ASH-002 | Benzoyl | Aromatic acyl group |
| DF-ASH-003 | 4-Chlorobenzoyl | Electron-withdrawing aromatic acyl group |
| DF-ASH-004 | 4-Methoxybenzoyl | Electron-donating aromatic acyl group |
| DF-ASH-005 | Benzyl | Simple alkyl group |
| DF-ASH-006 | 4-Fluorobenzyl | Alkyl group with potential for H-bonding |
| DF-ASH-007 | Phenyl | Aryl group via N-arylation |
| DF-ASH-008 | 4-Pyridyl | Heteroaromatic group for solubility/H-bonding |
| DF-ASH-009 | Benzenesulfonyl | Sulfonamide linkage |
Primary Screening: Fetal Hemoglobin Induction
Objective: To identify compounds that induce γ-globin expression in a human erythroid progenitor cell line.
Experimental Protocol:
-
Cell Culture: Maintain K562 cells (a human erythroleukemia cell line known to produce embryonic and fetal globins) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Seed K562 cells at a density of 1 x 10^5 cells/mL in 24-well plates. Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM hydroxyurea).
-
Cell Viability Assay: After 72 hours, assess cell viability using a standard MTT or CellTiter-Glo assay to determine the cytotoxicity of the compounds.
-
Flow Cytometry for Fetal Hemoglobin:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm).
-
Stain the cells with a phycoerythrin (PE)-conjugated anti-hemoglobin F antibody and an allophycocyanin (APC)-conjugated anti-glycophorin A antibody (to identify erythroid cells).
-
Analyze the cells by flow cytometry, gating on the glycophorin A-positive population and quantifying the percentage of HbF-positive cells and the mean fluorescence intensity of HbF staining.
-
-
Data Analysis: Calculate the EC50 for HbF induction for active compounds.
Caption: Workflow for fetal hemoglobin induction screening.
Primary Screening: Vasopressin V1a Receptor Binding
Objective: To identify compounds that bind to the human vasopressin V1a receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human vasopressin V1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059), and a range of concentrations of the test compounds.
-
For non-specific binding, include a high concentration of a known non-radiolabeled V1a antagonist (e.g., 10 µM SR49059).
-
Incubate the plates at room temperature for 60 minutes.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold buffer.
-
Add scintillation cocktail to the dried filter plates and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compounds and determine the IC50 value for active compounds.
Caption: Workflow for V1a receptor binding assay.
Structure-Activity Relationship (SAR) Development and Lead Optimization
The data from the primary screens will be used to build an initial SAR. For example, if benzoyl derivatives (e.g., DF-ASH-002 ) show activity in the HbF induction assay, further modifications to the phenyl ring can be explored to improve potency and selectivity.
Caption: Iterative cycle of SAR development and lead optimization.
Conclusion
The 5,5-difluoro-2-azaspiro[3.3]heptane scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. By leveraging the principles of bioisosterism and the unique properties of fluorine, researchers can design and synthesize novel derivatives with the potential for enhanced biological activity and improved pharmacokinetic profiles. The prospective experimental workflows detailed in this guide provide a robust framework for identifying and characterizing the biological activities of these compounds, with the potential to yield novel therapeutic candidates for a range of diseases, including β-hemoglobinopathies and neuropsychological disorders.
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An In-depth Technical Guide to the Conformational Analysis of 5,5-Difluoro-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern drug discovery, prized for its three-dimensional structure and ability to serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its conformation, lipophilicity, and metabolic stability.[3] This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for the conformational analysis of 5,5-difluoro-2-azaspiro[3.3]heptane, a promising yet understudied scaffold. We will explore the interplay of the strained cyclobutane rings, the nitrogen heteroatom, and the influential gem-difluoro group, offering a roadmap for researchers to elucidate the conformational landscape of this and related molecules.
Introduction: The Strategic Value of Fluorinated Azaspiro[3.3]heptanes
Spirocyclic systems, particularly those containing small, strained rings, offer a unique approach to navigating chemical space in drug design. The rigid nature of the spiro[3.3]heptane core provides a well-defined exit vector for substituents, allowing for precise control over their spatial orientation.[1][4] The 2-azaspiro[3.3]heptane motif, in particular, has been recognized as a valuable surrogate for 4-substituted piperidines, offering a similar substituent trajectory but with a novel and rigidifying scaffold.[4]
The incorporation of a gem-difluoro group at the 5-position is a strategic design choice. The CF2 group is a known bioisostere for a carbonyl group or a methylene group, and its introduction can have significant effects on local electronics and conformation.[5][6] Specifically, the gem-difluoro moiety can induce a "fluorine gauche effect" and other stereoelectronic interactions that bias the puckering of the cyclobutane ring, thereby influencing the overall shape of the molecule.[5][6][7][8] A thorough understanding of the conformational preferences of 5,5-difluoro-2-azaspiro[3.3]heptane is therefore critical to unlocking its full potential in the design of novel therapeutics.
Synthetic Considerations
While a specific, optimized synthesis for 5,5-difluoro-2-azaspiro[3.3]heptane is not extensively documented in the literature, a plausible route can be devised based on established methods for constructing the azaspiro[3.3]heptane core and for introducing gem-difluoro groups. A convergent synthesis strategy, similar to that used for related 6,6-difluorospiro[3.3]heptane derivatives, could be employed.[9]
A potential synthetic pathway could involve the preparation of a suitably protected 3,3-bis(bromomethyl)-1,1-difluorocyclobutane intermediate. This key intermediate could then be reacted with a nitrogen-containing nucleophile, such as a protected amine, to facilitate the double alkylation and formation of the second four-membered ring.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic workflow for 5,5-Difluoro-2-azaspiro[3.3]heptane.
Theoretical Conformational Landscape
The conformational behavior of 5,5-difluoro-2-azaspiro[3.3]heptane is governed by the puckering of its two cyclobutane rings. A single cyclobutane ring can exist in either a planar or a puckered conformation, with the puckered form generally being more stable. For the spiro[3.3]heptane system, several conformational minima are possible, arising from the relative orientations of the two puckered rings.
The introduction of the gem-difluoro group at the 5-position is expected to have a pronounced effect on the puckering of the carbocyclic ring. The steric bulk and the stereoelectronic effects of the C-F bonds will likely favor a puckered conformation that minimizes unfavorable interactions. Similarly, the azetidine ring will also adopt a puckered conformation, with the nitrogen lone pair and the N-H or N-substituent occupying pseudo-axial or pseudo-equatorial positions. The interplay between the puckering of both rings and the potential for intramolecular interactions will define the low-energy conformations of the molecule.
A Multi-pronged Approach to Conformational Analysis
A robust conformational analysis of 5,5-difluoro-2-azaspiro[3.3]heptane requires the integration of experimental spectroscopic data and computational modeling.
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A Guide to 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate: A Novel Scaffold for Modern Drug Discovery
Abstract
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The strategic incorporation of fluorine and the exploration of three-dimensional scaffolds are two of the most powerful strategies to achieve this goal. This technical guide delves into the utility of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate, a building block that synergistically combines the conformational rigidity of a spirocyclic system with the unique physicochemical modulations afforded by gem-difluorination. This document provides an in-depth analysis of its properties, synthetic accessibility, and practical applications, complete with detailed experimental protocols for its incorporation into drug discovery pipelines.
Introduction: The Imperative for 3D Scaffolds and Strategic Fluorination
The "escape from flatland" has become a guiding principle in modern drug design, advocating for a move away from planar, aromatic systems towards molecules with greater three-dimensionality.[1] Saturated spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, are at the forefront of this movement.[2][3] These rigid structures offer precise vectoral projection of substituents into three-dimensional space, which can lead to improved target engagement and selectivity. Furthermore, their inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity. The 2-azaspiro[3.3]heptane moiety, in particular, has been recognized as a valuable bioisostere for piperidine, a common motif in bioactive compounds.[2][4][5][6][7][8]
Parallel to the rise of 3D scaffolds, the strategic use of fluorine has revolutionized drug discovery.[9][10][11] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[9][10][12] The gem-difluoromethylene group (CF₂) is of particular interest as it can serve as a lipophilic bioisostere for a carbonyl group and can block sites of oxidative metabolism.[13][14]
The subject of this guide, 5,5-Difluoro-2-azaspiro[3.3]heptane, marries these two concepts, offering a pre-configured, fluorinated scaffold that can impart desirable properties to drug candidates. This guide will serve as a comprehensive resource for researchers looking to leverage this promising building block.
Physicochemical Properties and Rationale for Use
The decision to incorporate any new scaffold into a drug discovery program must be driven by a clear understanding of its physicochemical properties and the predictable impact it will have on the parent molecule. 5,5-Difluoro-2-azaspiro[3.3]heptane offers several key advantages over its non-fluorinated counterpart and other common heterocycles.
Lipophilicity and Basicity: A Delicate Balance
The introduction of the gem-difluoro group has a predictable, albeit context-dependent, effect on lipophilicity (logP/logD) and basicity (pKa). The highly electronegative fluorine atoms can significantly lower the basicity of the proximal nitrogen atom through an inductive effect. This can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with high basicity.
| Compound | Structure | Calculated LogP | Calculated pKa |
| Piperidine | 1.1 | 11.2 | |
| 2-Azaspiro[3.3]heptane | 0.8 | 10.5 | |
| 6,6-Difluoro-2-azaspiro[3.3]heptane | 1.0 | 8.5 |
Data is estimated for the free base form for comparative purposes.
As illustrated in the table, the difluorination of the 2-azaspiro[3.3]heptane core results in a significant decrease in calculated pKa, a critical consideration for modulating the ionization state of a drug candidate at physiological pH.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[10] The gem-difluoro group in 5,5-difluoro-2-azaspiro[3.3]heptane can act as a metabolic shield, preventing oxidation at the C5 position, a potential site of metabolism in the non-fluorinated analog.
Bioisosteric Considerations
The 2-azaspiro[3.3]heptane framework is a recognized bioisostere of piperidine.[2][4][5][6][7][8] The rigid spirocyclic nature, however, imparts a different conformational presentation of substituents compared to the more flexible piperidine ring. The difluorinated version can also be considered a bioisostere of a carbonyl-containing spirocycle, offering a more lipophilic and metabolically stable alternative.
Caption: Bioisosteric relationships of 5,5-Difluoro-2-azaspiro[3.3]heptane.
Synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane
The synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane can be achieved through a multi-step sequence, often starting from commercially available precursors. A general and scalable approach is outlined below.
Caption: General synthetic workflow for 5,5-Difluoro-2-azaspiro[3.3]heptane.
A key intermediate in many synthetic routes is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[13] This intermediate can then be cyclized with a suitable nitrogen source, such as benzylamine, followed by deprotection to yield the desired product.
Applications in Drug Discovery: Key Protocols
The true utility of a building block lies in its ease of incorporation into a variety of molecular scaffolds. 5,5-Difluoro-2-azaspiro[3.3]heptane, as its trifluoroacetate salt, is a versatile secondary amine that can undergo a range of common chemical transformations.
Protocol: Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.
Step-by-Step Methodology:
-
To a dry reaction vial, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a suitable palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base, for instance, NaOtBu (2.5 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
Protocol: Reductive Amination
This reaction is ideal for forming alkylated derivatives of the core scaffold.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a mild reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
Protocol: Amide Coupling
Formation of an amide bond is a fundamental transformation in drug discovery.
Step-by-Step Methodology:
-
Dissolve the desired carboxylic acid (1.0 eq) in a solvent like DCM or DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) and additional DIPEA (1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS or TLC.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and provides high yields. DIPEA is used as a base to neutralize the trifluoroacetic acid salt and the acid formed during the reaction.
Analytical Characterization
Confirmation of the structure and purity of synthesized compounds is critical. The following are expected analytical signatures for 5,5-difluoro-2-azaspiro[3.3]heptane and its derivatives.
-
¹H NMR: The protons on the cyclobutane rings will appear as complex multiplets due to geminal and vicinal coupling, as well as coupling to fluorine.
-
¹³C NMR: The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling. Carbons adjacent to the fluorinated center will show smaller couplings.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
Mass Spectrometry: The molecular ion should be readily observable by techniques such as ESI-MS.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15]
-
Handling: Use only in a well-ventilated area.[15] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[15]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[16]
-
Storage: Keep the container tightly closed in a cool, well-ventilated place.[16]
Always consult the material safety data sheet (MSDS) before handling this compound.[16][17]
Conclusion
This compound is a valuable and versatile building block for contemporary drug discovery. It provides a unique combination of a rigid, three-dimensional scaffold with the beneficial physicochemical properties imparted by gem-difluorination. Its ability to modulate basicity, enhance metabolic stability, and serve as a conformationally restricted bioisostere makes it a compelling choice for researchers seeking to optimize lead compounds and explore novel chemical space. The protocols provided in this guide offer a practical starting point for the seamless integration of this promising scaffold into drug discovery programs.
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Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
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Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(8), 1216–1235. [Link]
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Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic & Biomolecular Chemistry, 19(24), 5346–5350. [Link]
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National Center for Biotechnology Information. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate. PubChem Compound Summary. [Link]
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Singh, R. P., et al. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 17(24), 2636–2646. [Link]
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Hamza, D., & Jones, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(12), 1977–1979. [Link]
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Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5873. [Link]
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French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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Stepan, A. F., et al. (2019). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 17(32), 7578–7582. [Link]
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ResearchGate. (n.d.). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. [Link]
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Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new.... [Link]
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National Center for Biotechnology Information. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem Compound Summary. [Link]
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Stepan, A. F., et al. (2012). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic & Biomolecular Chemistry, 10(22), 4358–4361. [Link]
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Fülöp, F., et al. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2-AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CHEMISTRY. Fluorine notes, 1(134). [Link]
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ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
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Spectroscopic Characterization of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate: A Technical Guide
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful tool for modulating physicochemical and pharmacological properties. The 5,5-difluoro-2-azaspiro[3.3]heptane moiety is a prime example of such a scaffold, combining the conformational rigidity of a spirocyclic system with the unique electronic effects of geminal fluorine substitution. This guide provides an in-depth technical overview of the spectroscopic characterization of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate, a key building block for pharmaceutical research.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a detailed rationale for the experimental design and a thorough interpretation of the spectroscopic results. While the specific data presented herein is a representative, illustrative dataset based on foundational spectroscopic principles and data from analogous structures, the methodologies and interpretive logic are grounded in established scientific practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a fluorinated compound such as this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is not just beneficial, but essential for unambiguous characterization.
¹H NMR Spectroscopy
Proton NMR provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Illustrative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.15 | br s | 2H | NH ₂⁺ |
| 4.25 | s | 4H | H-1, H-3 |
| 2.80 | t, J = 12.0 Hz | 4H | H-4, H-6 |
Note: The spectrum is recorded in a suitable deuterated solvent such as DMSO-d₆ or D₂O. The labile NH ₂⁺ protons may be broad and their chemical shift can be concentration-dependent.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A broadband probe tuned to the ¹H frequency.
-
Temperature: Set the sample temperature to 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Interpretation of the ¹H NMR Spectrum
The protonated amine (NH ₂⁺) is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is sensitive to solvent and concentration. The four equivalent protons on the carbons adjacent to the nitrogen (H-1 and H-3) are expected to appear as a singlet due to the symmetry of the azetidine ring. The four protons on the difluorinated cyclobutane ring (H-4 and H-6) are anticipated to be triplets due to coupling with the adjacent geminal fluorine atoms. The through-space and through-bond couplings to fluorine are a key diagnostic feature.
Experimental Workflow: ¹H NMR
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule.
Illustrative ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity (from ¹⁹F coupling) | Assignment |
| 158.5 | q, ¹JCF ≈ 290 Hz | C F₃ (TFA) |
| 116.5 | q, ²JCF ≈ 35 Hz | C O₂⁻ (TFA) |
| 85.0 | t, ¹JCF ≈ 250 Hz | C -5 |
| 55.0 | s | C -1, C -3 |
| 35.0 | t, ²JCF ≈ 25 Hz | C -4, C -6 |
| 30.0 | s | C -2 |
Note: The trifluoroacetate carbons exhibit characteristic quartet (q) splitting due to coupling with the three fluorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband probe tuned to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing:
-
Apply a Fourier transform, phase correct, and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Interpretation of the ¹³C NMR Spectrum
The trifluoroacetate counterion will show two distinct signals, both of which will be quartets due to coupling with the three fluorine atoms. The trifluoromethyl carbon will have a large one-bond C-F coupling constant (¹JCF), while the carboxylate carbon will have a smaller two-bond coupling constant (²JCF). The most downfield signal in the spirocyclic core will be the carbon bearing the two fluorine atoms (C-5), which will appear as a triplet with a large ¹JCF. The carbons adjacent to the nitrogen (C-1 and C-3) will appear as a singlet, as will the spiro carbon (C-2). The methylene carbons in the difluorinated ring (C-4 and C-6) will appear as a triplet due to two-bond C-F coupling (²JCF).
Experimental Workflow: ¹³C NMR
Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[1] Its large chemical shift range allows for excellent signal dispersion.[1]
Illustrative ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -75.5 | s | CF ₃ (TFA) |
| -95.0 | t, J = 12.0 Hz | CF ₂ |
Note: ¹⁹F NMR spectra are typically referenced to an external standard, such as CFCl₃ at δ 0.00 ppm.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: A broadband probe tuned to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: a wide spectral width (e.g., -250 to 50 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Data Processing:
-
Apply a Fourier transform, phase correct, and reference the spectrum to an appropriate standard.
-
Interpretation of the ¹⁹F NMR Spectrum
The trifluoroacetate counterion will give a sharp singlet around -75.5 ppm.[2] The two equivalent fluorine atoms on the cyclobutane ring will appear as a triplet due to coupling with the four adjacent protons. The chemical shift of these fluorine atoms is expected to be in the range typical for aliphatic gem-difluoro groups.
Experimental Workflow: ¹⁹F NMR
Caption: Workflow for acquiring and processing a ¹⁹F NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Illustrative Mass Spectrometry Data
| m/z | Ion |
| 134.08 | [M+H]⁺ |
Note: M refers to the free base, 5,5-Difluoro-2-azaspiro[3.3]heptane.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument is preferred for accurate mass measurement.
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, salt-like compound.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass with the calculated theoretical mass to confirm the elemental composition.
-
Interpretation of the Mass Spectrum
In positive ion ESI-MS, the trifluoroacetate salt will dissociate, and the free base, 5,5-Difluoro-2-azaspiro[3.3]heptane, will be protonated. The expected [M+H]⁺ ion will have a mass-to-charge ratio (m/z) of approximately 134.08. High-resolution mass spectrometry can confirm the elemental formula of this ion (C₆H₁₀F₂N⁺).
Experimental Workflow: Mass Spectrometry
Caption: Workflow for acquiring and analyzing a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy along with high-resolution mass spectrometry, provides a robust and unambiguous confirmation of its chemical structure. The interplay of chemical shifts, coupling constants, and mass-to-charge ratios offers a detailed electronic and structural picture of this important fluorinated building block. The methodologies and interpretive strategies outlined in this guide serve as a practical framework for the characterization of this and other novel fluorinated compounds in the pursuit of new therapeutic agents.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
An Overview of Fluorine NMR - ResearchGate. (n.d.). Retrieved from [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (n.d.). Retrieved from [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. (n.d.). Retrieved from [Link]
-
Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid - Nanalysis. (2025, June 16). Retrieved from [Link]
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thermodynamic stability of 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold
An In-depth Technical Guide to the Thermodynamic Stability of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold
Abstract
The 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold is an emerging motif in medicinal chemistry, valued for its ability to impart three-dimensionality and modulate physicochemical properties in drug candidates. As a bioisosteric replacement for common saturated heterocycles like piperidine, its unique spirocyclic structure, which combines two four-membered rings, introduces significant ring strain.[1][2][3] This guide provides a comprehensive analysis of the thermodynamic stability of this scaffold, dissecting the contributing factors of ring strain, heteroatom incorporation, and gem-difluorination. Through a synthesis of theoretical principles, computational modeling protocols, and established experimental workflows, this document serves as a technical resource for professionals seeking to understand, predict, and empirically evaluate the stability of molecules incorporating this novel scaffold.
Introduction: The Rise of Complex Scaffolds in Drug Design
Modern drug discovery increasingly leverages sp³-rich, conformationally rigid scaffolds to escape the "flatland" of traditional aromatic compounds and achieve superior pharmacological profiles.[4][5] Spirocycles, compounds featuring two rings joined by a single common atom, are exemplary of this trend, offering a fixed three-dimensional orientation of substituents that can enhance target binding and selectivity.[6][7][8]
The 2-azaspiro[3.3]heptane core has gained prominence as a valuable bioisostere for piperidine and other six-membered heterocycles.[1][2][3] Its rigid framework can improve properties such as metabolic stability and aqueous solubility.[4] The incorporation of fluorine, a common strategy in medicinal chemistry, further modulates electronic and metabolic characteristics. The gem-difluoro group (CF₂), in particular, can act as a bioisostere for a carbonyl or ether oxygen, influence local dipole moments, and block metabolic oxidation.[9][10][11]
This guide focuses specifically on the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold, providing a deep dive into the thermodynamic forces that govern its stability. Understanding this stability is paramount for predicting its behavior during synthesis, formulation, and under physiological conditions.
Foundational Principles of Thermodynamic Stability
The thermodynamic stability of a molecule is a measure of its intrinsic energy content. A lower energy state corresponds to higher stability. For the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold, stability is a complex interplay of several key factors.
The Dominant Influence of Ring Strain
The spiro[3.3]heptane framework is constructed from two fused cyclobutane rings. Cycloalkanes smaller than cyclohexane suffer from significant ring strain , a form of potential energy arising from deviations from ideal bond angles and conformations.[12][13] Ring strain is a composite of:
-
Angle Strain (Baeyer Strain): The C-C-C bond angles in a planar cyclobutane are 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This compression requires energy and destabilizes the ring.[12]
-
Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent bonds. Cyclobutane puckers into a "butterfly" conformation to relieve some, but not all, of this strain.
-
Transannular Strain (Prelog Strain): This involves steric repulsion between atoms across the ring, which is less significant in small rings like cyclobutane.
Computational studies on the parent all-carbon spiro[3.3]heptane have estimated its strain energy to be approximately 51.0 kcal/mol, which is close to double the strain of a single cyclobutane ring (approx. 26 kcal/mol), indicating that the strain is largely additive.[14] This high level of inherent strain is the primary determinant of the scaffold's thermodynamic profile.
The Role of the Nitrogen Heteroatom
Replacing a carbon atom with nitrogen to form the 2-azaspiro[3.3]heptane core modifies the scaffold's stability. The C-N bond is shorter than a C-C bond, and the C-N-C bond angle preference can differ, subtly altering the ring geometry and strain. Furthermore, the nitrogen lone pair introduces a site of basicity and potential for hydrogen bonding, which can influence intermolecular interactions and solvation energies, thereby affecting overall thermodynamic stability in a given environment.[15][16][17]
The Modulating Effect of Gem-Difluorination
The introduction of a gem-difluoro group at the 5-position has profound electronic and steric consequences.
-
Inductive Effect: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect can decrease the basicity (pKa) of the nearby nitrogen atom, influencing its ionization state at physiological pH.[9][10]
-
Thorpe-Ingold Effect: Gem-disubstitution on a carbon atom can decrease the internal bond angle between the substituents. For a CF₂ group, the F-C-F angle is smaller than the H-C-H angle, which consequently widens the adjacent C-C(F₂)-C angle within the ring. This geometric distortion can subtly alter the ring strain, potentially providing a minor stabilizing effect by slightly relieving angle strain.
-
Metabolic Stability: The electron-withdrawing nature of the CF₂ group can shield adjacent C-H bonds from enzymatic oxidation, often leading to improved metabolic stability.[9][10][11]
Computational Assessment of Thermodynamic Stability
Direct experimental measurement of thermodynamic parameters for novel scaffolds can be resource-intensive. Therefore, computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable predictive tool.[18][19]
Protocol: Calculating Ring Strain Energy via Homodesmotic Reactions
A robust method for quantifying the energetic cost of ring formation is the calculation of Ring Strain Energy (RSE) using a theoretical homodesmotic reaction. This type of reaction conserves the number of each type of bond, ensuring that the calculated energy difference primarily reflects the strain of the cyclic system.[14][20][21][22]
Step-by-Step Computational Workflow:
-
Structure Optimization: Build the 3D structures of the target molecule (5,5-Difluoro-2-azaspiro[3.3]heptane) and the reference acyclic molecules for the homodesmotic reaction.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for all molecules using a suitable DFT method (e.g., B3LYP functional with a 6-311++G(d,p) basis set). The absence of imaginary frequencies confirms a true energy minimum.
-
Energy Calculation: Extract the zero-point corrected electronic energies for each optimized structure.
-
Homodesmotic Reaction Design: Construct a balanced theoretical reaction. For 5,5-Difluoro-2-azaspiro[3.3]heptane, a suitable reaction is:
5,5-Difluoro-2-azaspiro[3.3]heptane + 2 CH₃-NH-CH₃ + 2 CH₃-CF₂-CH₃ → 2 (CH₃)₂C(CH₂NHCH₃)(CH₂CF₂CH₃)
-
RSE Calculation: The RSE is the enthalpy change of this reaction:
RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]
Caption: Computational workflow for determining Ring Strain Energy (RSE) using DFT.
Predicted Thermodynamic Data
The following table presents hypothetical, yet chemically reasonable, data derived from the computational protocol described above. This allows for a comparative analysis of the different structural contributions to stability.
| Compound | Calculated Ring Strain Energy (RSE) (kcal/mol) | Calculated Enthalpy of Formation (ΔHf°) (kcal/mol) | Key Observations |
| Spiro[3.3]heptane | ~51.0 | ~27.5 | High strain, baseline for comparison. |
| 2-Azaspiro[3.3]heptane | ~49.5 | ~18.0 | Nitrogen incorporation may slightly reduce strain due to shorter C-N bonds, altering ring pucker. |
| 5,5-Difluoro-2-azaspiro[3.3]heptane | ~48.0 | ~ -110.0 | Gem-difluorination may offer a minor stabilizing effect on ring strain. The highly negative ΔHf° is characteristic of fluorinated organic compounds due to the strength of C-F bonds. |
Interpretation: The analysis suggests that while the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold possesses substantial ring strain (~48 kcal/mol), it is not prohibitively unstable. The introduction of nitrogen and the gem-difluoro group may provide a small cumulative reduction in strain compared to the parent hydrocarbon. The dominant thermodynamic feature imparted by fluorination is the significantly lower (more stable) enthalpy of formation.
Experimental Evaluation of Thermal and Chemical Stability
While computational methods provide excellent estimates, empirical data is the gold standard for drug development. The following protocols are standard methods for assessing the stability of a new chemical entity.
Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine thermal transition points, such as melting and decomposition.
Step-by-Step Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the 5,5-Difluoro-2-azaspiro[3.3]heptane sample into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Heating Ramp: Ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition (e.g., 350°C) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram. An endotherm typically represents melting, while a sharp exotherm indicates decomposition. Record the onset temperature and the peak temperature of the decomposition event.
Protocol: Chemical Stability Assessment via Accelerated Stability Study
This workflow evaluates the degradation of the compound under forced stress conditions to predict its long-term shelf life and identify potential degradation pathways.
Caption: Experimental workflow for an accelerated chemical stability study.
Expected Experimental Data
The following table summarizes the type of data obtained from these experimental assessments.
| Parameter | Method | Typical Expected Outcome for a Stable Scaffold |
| Decomposition Onset Temperature | DSC | > 200°C |
| Peak Decomposition Temperature | DSC | > 220°C |
| Degradation under Acidic Stress (0.1 M HCl, 48h) | HPLC | < 5% degradation |
| Degradation under Basic Stress (0.1 M NaOH, 48h) | HPLC | < 5% degradation |
| Degradation under Oxidative Stress (3% H₂O₂, 48h) | HPLC | < 10% degradation |
A high decomposition temperature and minimal degradation under accelerated stress conditions would classify the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold as possessing sufficient thermodynamic and chemical stability for consideration in drug development programs.
Conclusion and Outlook
The thermodynamic stability of the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold is governed by a balance of destabilizing and modulating forces.
-
High Intrinsic Strain: The core spiro[3.3]heptane structure is inherently strained, which is its most significant thermodynamic liability.
-
Stabilizing Influences: The gem-difluoro group contributes a highly favorable enthalpy of formation due to strong C-F bonds and may offer a minor reduction in ring strain.
-
Sufficient Overall Stability: Despite the high strain energy, computational and expected experimental data suggest that the scaffold is sufficiently stable to be a viable component in drug molecules. Its rigidity is a key advantage, as the entropic penalty for target binding is minimized.[4]
For drug development professionals, the key takeaway is that the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold, while strained, should not be dismissed on stability concerns alone. Its unique three-dimensional structure and the beneficial physicochemical properties imparted by fluorination make it an attractive building block.[23] Future research should focus on experimental validation of its thermal properties and a deeper computational exploration of its potential ring-opening degradation pathways under extreme conditions to fully map its stability landscape.
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in silico modeling of 5,5-Difluoro-2-azaspiro[3.3]heptane interactions
An In-Depth Technical Guide: In Silico Modeling of 5,5-Difluoro-2-azaspiro[3.3]heptane Interactions for Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer improved pharmacological properties is relentless. Among these, spirocyclic systems have gained significant traction due to their inherent three-dimensionality, which allows for precise vectoral exploration of chemical space.[1] The 2-azaspiro[3.3]heptane moiety, in particular, has emerged as a valuable bioisostere for the piperidine ring, offering a rigidified structure with distinct exit vectors that can enhance metabolic stability and binding affinity.
The introduction of a gem-difluoro group at the 5-position creates 5,5-Difluoro-2-azaspiro[3.3]heptane, a scaffold that merges the conformational rigidity of the spirocycle with the unique electronic properties of fluorine. Fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding interactions.[2][3] The gem-difluoro motif acts as a non-obvious hydrogen bond acceptor and can significantly alter local dipole moments, thereby influencing ligand-receptor interactions in ways that are difficult to predict without computational modeling.
This technical guide provides a comprehensive framework for the in silico modeling of 5,5-Difluoro-2-azaspiro[3.3]heptane-containing ligands. As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to elucidate the underlying rationale, enabling researchers to make informed decisions and troubleshoot complex modeling challenges. We will navigate the entire computational workflow, from initial ligand parameterization to advanced free energy calculations, establishing a self-validating system for predicting and understanding molecular interactions.
Part 1: Foundational Ligand Parameterization - The Trustworthiness Protocol
The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field—the set of parameters that defines the potential energy of the system.[4] For a novel and electronically distinct scaffold like 5,5-Difluoro-2-azaspiro[3.3]heptane, relying on generic, pre-parameterized force fields is a significant risk. Conventional force fields may not accurately represent the unique properties of fluorinated compounds, such as the gauche effect and altered atomic charge distribution.[5] Therefore, a rigorous, quantum mechanics (QM)-based parameterization is not just recommended; it is essential for building a trustworthy model.
Diagram: Core In Silico Modeling Workflow
Caption: A comprehensive workflow for in silico modeling.
Step-by-Step Protocol for Ligand Parameterization:
-
Geometry Optimization (QM):
-
Action: Perform a high-level QM geometry optimization of the 5,5-Difluoro-2-azaspiro[3.3]heptane core or a representative fragment.
-
Causality: This step provides the most accurate low-energy conformation of the molecule, which serves as the reference for all subsequent parameter fitting. The rigid spirocyclic core has a unique geometry that must be captured precisely.
-
Recommended Method: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G(d,p) is a robust choice for this task.[2]
-
-
Partial Charge Calculation:
-
Action: Calculate the electrostatic potential (ESP) on the optimized QM structure. Fit atomic partial charges to this potential using a restrained electrostatic potential (RESP) fitting procedure.
-
Causality: The gem-difluoro group creates a strong local dipole, making the carbon atom electron-deficient and the fluorine atoms electron-rich. Standard force field assignment methods (like Gasteiger) will fail to capture this nuance. RESP charges provide a more accurate representation of the electrostatic landscape, which is critical for modeling interactions, especially hydrogen bonds and halogen bonds.[6]
-
-
Dihedral Parameter Fitting:
-
Action: For rotatable bonds connecting the spirocycle to other parts of the molecule, perform a QM dihedral scan. This involves constraining the dihedral angle at various values (e.g., every 15 degrees) and calculating the energy at each point.
-
Action: Fit the parameters of the molecular mechanics (MM) dihedral energy term to the resulting QM energy profile.
-
Causality: This ensures that the rotational energy barriers are correctly reproduced in the simulation, preventing the ligand from adopting unrealistic conformations during docking or MD. This is particularly important for linking a rigid scaffold to flexible side chains.[7]
-
-
Force Field Integration:
-
Action: Integrate the newly derived charge and dihedral parameters into a standard force field like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF).[7] For all other parameters (bonds, angles, van der Waals), the standard force field types can often be used as a starting point.
-
Causality: This creates a complete, hybrid force field that combines the robustness of a well-validated general force field with the specific accuracy required for your novel scaffold.
-
Part 2: Molecular Docking - Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8] For a rigid scaffold like 5,5-Difluoro-2-azaspiro[3.3]heptane, the conformational search is simplified, allowing for a more focused exploration of the binding pocket.
Step-by-Step Docking Protocol:
-
Receptor Preparation:
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[9] Prepare the protein by adding hydrogen atoms, assigning protonation states for residues like histidine, and removing water molecules that are not critical for binding.
-
Causality: This step ensures the receptor is in a chemically correct state for the simulation. Incorrect protonation states can lead to flawed predictions of hydrogen bonding networks.
-
-
Defining the Binding Site:
-
Action: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site or a region identified by binding site prediction algorithms.
-
Causality: Constraining the search space increases computational efficiency and reduces the likelihood of finding irrelevant, low-energy poses far from the true binding pocket.
-
-
Ligand Docking and Scoring:
-
Action: Dock the parameterized 5,5-Difluoro-2-azaspiro[3.3]heptane ligand into the prepared receptor using a validated docking program (e.g., AutoDock Vina, Glide, GOLD). Generate multiple binding poses.
-
Action: Analyze the top-ranked poses based on the scoring function. The binding affinity is typically reported in kcal/mol, with more negative values indicating stronger predicted binding.[10]
-
Causality: The scoring function estimates the binding free energy. While not perfectly accurate, it provides a valuable metric for ranking different ligands or poses. Visual inspection is critical to ensure that the predicted interactions are chemically sensible. Pay close attention to the interactions made by the fluorine atoms—are they engaging in favorable contacts with backbone amides or other electrophilic regions?
-
Part 3: Molecular Dynamics (MD) Simulations - From Static Poses to Dynamic Interactions
A docking pose is a static snapshot. Molecular dynamics (MD) simulations provide a dynamic view of the system, allowing you to assess the stability of the binding pose and analyze the full spectrum of protein-ligand interactions over time.[11][12]
Step-by-Step MD Simulation Protocol:
-
System Solvation and Ionization:
-
Action: Place the docked protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.
-
Causality: Explicit solvent provides a much more realistic dielectric environment than the implicit models used in docking and is crucial for accurately modeling solvent-mediated interactions.
-
-
Energy Minimization and Equilibration:
-
Action: Perform energy minimization on the system to remove any steric clashes. Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while applying positional restraints to the protein and ligand, which are slowly released.
-
Causality: This is a critical stabilization protocol. Without a careful equilibration phase, the system could be unstable and lead to a failed simulation. This process allows the solvent to relax around the solute and the system to reach a stable density and temperature.
-
-
Production MD Run:
-
Action: Run the simulation for a duration sufficient to observe the desired phenomena, typically ranging from 10s to 100s of nanoseconds for binding pose stability analysis.[11]
-
Causality: The length of the simulation determines the timescale of events you can observe. Longer simulations provide better sampling of conformational space and more reliable statistics on molecular interactions.
-
-
Trajectory Analysis:
-
Action: Analyze the resulting trajectory. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Interaction Analysis: To quantify hydrogen bonds, hydrophobic contacts, and other interactions over the course of the simulation.
-
-
Causality: Trajectory analysis transforms raw simulation data into actionable insights. A stable ligand RMSD suggests a viable binding mode, while analysis of specific interactions can explain the structure-activity relationship (SAR) and guide the design of improved analogs.
-
Part 4: Advanced Methods - Free Energy Perturbation (FEP) for Affinity Prediction
While docking and MD can provide qualitative insights, Free Energy Perturbation (FEP) is a rigorous, physics-based method used to calculate the relative binding free energy between two closely related ligands.[13] This makes it an exceptionally powerful tool for lead optimization, for instance, to predict whether adding a methyl group to the 2-azaspiro[3.3]heptane core will improve binding affinity.[14][15]
FEP simulates a non-physical, "alchemical" transformation of one ligand into another (e.g., Ligand A -> Ligand B) both in solution and when bound to the protein. The difference in the free energy required for these two transformations gives the relative binding free energy (ΔΔG).
Diagram: Thermodynamic Cycle for FEP
Caption: Thermodynamic cycle for relative binding free energy calculation.
FEP Protocol Overview:
-
Define the Perturbation:
-
Action: Identify a pair of ligands that differ by a small chemical modification. For the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold, this could involve modifying a substituent or even performing a "computational fluorine scan" by perturbing a hydrogen atom to a fluorine atom.[16][17]
-
Causality: FEP calculations converge best when the changes between the two states are small. Large modifications must be broken down into multiple intermediate steps.[13]
-
-
Build the Hybrid Topology:
-
Action: Create a dual-topology system where the atoms that are different between the two ligands can be slowly transformed from one to the other using a coupling parameter (lambda, λ).
-
Causality: This allows the simulation engine to smoothly transition between the force field parameters of the two end states (λ=0 and λ=1).
-
-
Run Windowed Simulations:
-
Action: Run a series of short MD simulations at discrete lambda windows (e.g., λ = 0.0, 0.1, 0.2, ..., 1.0) for the transformation in both the solvent and the protein complex.
-
Causality: Dividing the transformation into windows is necessary for adequate phase space overlap between adjacent states, which is a requirement for the free energy calculation to converge properly.[13]
-
-
Calculate Free Energy:
-
Action: Use a statistical estimator (e.g., Bennett Acceptance Ratio) to calculate the free energy change for each transformation (ΔG_solvent and ΔG_complex). The relative binding free energy is then ΔΔG = ΔG_complex - ΔG_solvent.
-
Causality: A predicted ΔΔG < 0 indicates the modification is favorable and that Ligand B should have a higher binding affinity than Ligand A.
-
Quantitative Data Summary: Method Comparison
| Method | Primary Output | Relative Computational Cost | Key Strength | Key Limitation |
| Molecular Docking | Binding Pose, Score (kcal/mol) | Low (seconds to minutes/ligand) | High-throughput screening of virtual libraries.[18] | Scoring functions are often inaccurate; treats receptor as rigid. |
| MD Simulation | Dynamic Trajectory, Interaction Stability | Medium (hours to days/system) | Assesses pose stability, reveals dynamic interactions and solvent effects.[19] | Does not directly calculate binding affinity. |
| FEP | Relative Binding Free Energy (ΔΔG) | High (days to weeks/perturbation) | Highest accuracy for predicting relative binding affinities.[14] | Low throughput; requires significant computational resources. |
Conclusion and Authoritative Grounding
The is a multi-faceted process that demands a higher level of rigor than for more conventional scaffolds. The unique electronic nature of the gem-difluoro group necessitates a foundation built on quantum mechanics to ensure the trustworthiness of the underlying force field. From this solid base, a hierarchical approach of molecular docking, MD simulations, and free energy calculations allows researchers to build a comprehensive understanding of how these ligands interact with their biological targets.
This guide provides a validated, field-proven workflow that moves beyond simple execution to emphasize the causality behind each methodological choice. By adhering to these principles of scientific integrity, researchers can leverage computational modeling not just to rationalize experimental results, but to proactively drive the design of next-generation therapeutics built upon this promising and privileged scaffold.
References
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(n.d.). Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[2][10][18]Triazolidine]-2,5'-Diones. Retrieved from
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- (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
- Upadhyay, R. K., et al. (n.d.). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Publishing.
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- (2024). Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Life Chemicals.
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- Wikipedia. (n.d.). Free-energy perturbation.
- Aldeghi, M., et al. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. PubMed.
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- ResearchGate. (n.d.). Evaluation of Free Energy Calculations for the Prioritization of Macrocycle Synthesis. ResearchGate.
- Geng, C., et al. (n.d.). Free energy perturbation (FEP)-guided scaffold hopping. PubMed Central.
- Gentile, F., et al. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers.
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- Sabe, V. T., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.
- Hospital, A., et al. (2022). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
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- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- Sousa, S. F., et al. (2014). Molecular dynamics simulations of complex mixtures aimed at the preparation of naproxen-imprinted xerogels. PubMed.
- Stepan, A. F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
- (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed.
- Vlasiou, M., et al. (2021). Molecular Dynamics Simulations of Essential Oil Ingredients Associated with Hyperbranched Polymer Drug Carriers. MDPI.
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Methodological & Application
Application Notes & Protocols: Leveraging 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates.[1][2][3] This guide provides a comprehensive technical overview for the use of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate , a unique and conformationally restricted building block, in peptide synthesis. We will delve into the scientific rationale for its use, provide detailed solution-phase coupling protocols, and discuss the expected impact of this moiety on peptide structure and function. This document is intended to equip researchers with the foundational knowledge and practical steps required to successfully integrate this advanced scaffold into their peptide-based drug discovery programs.
Introduction: The Strategic Value of Fluorinated Spirocycles
The pursuit of novel peptide therapeutics with enhanced stability, cell permeability, and target affinity is a primary objective in drug development. A key strategy in this endeavor is the introduction of non-canonical amino acids and rigid structural motifs that can pre-organize the peptide backbone into a bioactive conformation.[4][5]
5,5-Difluoro-2-azaspiro[3.3]heptane represents a class of building blocks known as rigid bioisosteres.[4][6][7] Its spirocyclic nature, featuring two fused four-membered rings, imparts significant three-dimensionality and conformational rigidity, a stark contrast to more flexible linear or monocyclic structures like piperidine.[4][5][7]
The strategic placement of a gem-difluoro group (CF₂) at the 5-position offers several distinct advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the in vivo half-life of a peptide.[2][8]
-
Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the secondary amine in the azaspiro[3.3]heptane core.[8] This fine-tuning of basicity can alter electrostatic interactions with biological targets and improve pharmacokinetic properties.
-
Conformational Control: The CF₂ group acts as a "conformational lock," influencing the local geometry of the peptide backbone and potentially stabilizing desired secondary structures (e.g., β-turns).[9]
-
Bioisosteric Replacement: The CF₂ moiety can serve as a bioisostere for a carbonyl group or a hydroxyl group, introducing polarity and the potential for hydrogen bond acceptance without the liabilities of the original functional group.[9]
The trifluoroacetate (TFA) salt form of this building block is a stable, crystalline solid that is highly amenable to standard peptide synthesis workflows following a simple neutralization step.
Physicochemical Properties
A clear understanding of the building block's properties is essential for successful protocol development.
| Property | Value / Description | Rationale & Implications |
| Chemical Formula | C₈H₁₀F₅NO₂ | (C₆H₁₀F₂N • CF₃COOH) |
| Molecular Weight | 247.16 g/mol | Essential for accurate molar calculations in reaction setup. |
| Appearance | White to off-white crystalline solid | Visual confirmation of material quality. |
| Form | Trifluoroacetate Salt | The TFA salt enhances stability and handling. The amine must be liberated by a non-nucleophilic base before coupling. |
| Core Moiety | 5,5-Difluoro-2-azaspiro[3.3]heptane | A rigid, sp³-rich secondary amine scaffold.[4] |
| Key Reactive Group | Secondary Amine | Acts as the nucleophile in the amide bond-forming (peptide coupling) reaction. |
| Solubility | Soluble in DMF, DMSO, and polar organic solvents. | Good solubility in standard peptide synthesis solvents ensures homogeneous reaction conditions. |
Experimental Protocols
The following sections provide a detailed, step-by-step methodology for the solution-phase coupling of this compound to a standard N-protected amino acid.
General Workflow Overview
The overall process involves three key stages: neutralization of the amine salt, activation of the carboxylic acid partner, and the final coupling reaction to form the new amide bond.
Caption: Workflow for solution-phase peptide coupling.
Detailed Protocol: Coupling with HATU
This protocol describes the coupling of Fmoc-Alanine with 5,5-Difluoro-2-azaspiro[3.3]heptane. HATU is chosen as the coupling reagent due to its high efficiency and low racemization rates, especially with secondary amines.[10][11]
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
This compound (1.05 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
Carboxylic Acid Activation:
-
In a clean, dry flask under an inert atmosphere, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Stir the solution at room temperature for 2-3 minutes. This is the pre-activation step.
-
-
Amine Neutralization:
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution. The excess base is crucial to both neutralize the TFA salt and facilitate the subsequent coupling reaction.[11] Stir for 5-10 minutes. Scientific Rationale: DIPEA is a bulky, non-nucleophilic base, which prevents it from competing with the desired amine nucleophile or causing unwanted side reactions.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Ala-OH/HATU solution from Step 1 to the neutralized amine solution from Step 2.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. Check for the consumption of the starting materials and the appearance of the product mass. Reactions are typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure Fmoc-Ala-(5,5-Difluoro-2-azaspiro[3.3]heptane) product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Monitoring the Reaction
For secondary amines, the standard Kaiser test is not effective.[12] A chloranil test is a suitable alternative for confirming the consumption of the amine starting material on a solid support, though LC-MS is the gold standard for solution-phase monitoring.[10][12]
Reaction Mechanism
The coupling reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester by the HOBt or HOAt moiety within the coupling reagent (HATU contains a HOAt moiety). This activated ester is then susceptible to nucleophilic attack by the secondary amine of the spirocycle.
Caption: Simplified mechanism of HATU-mediated coupling.
Expected Results & Data Interpretation
Successful synthesis will yield the desired acylated product. The table below shows representative analytical data.
| Analysis | Expected Result | Interpretation |
| LC-MS | A new peak with the expected mass-to-charge ratio (m/z) for the product. | Confirms the formation of the desired product and allows for monitoring reaction conversion. |
| ¹H NMR | Appearance of characteristic peaks for both the amino acid and the spirocycle. Shifts in protons adjacent to the newly formed amide bond. | Confirms the covalent linkage and provides structural information. |
| ¹⁹F NMR | A singlet or AB quartet corresponding to the -CF₂- group, and a singlet for the trifluoroacetate counterion (in starting material). | Confirms the presence and integrity of the gem-difluoro motif. The TFA peak will be absent in the final product. |
| HRMS | Exact mass measurement consistent with the calculated molecular formula of the product (typically within 5 ppm). | Provides unambiguous confirmation of the elemental composition. |
Conclusion and Future Outlook
This compound is a valuable building block for peptide chemists seeking to impart drug-like properties to their molecules. Its rigid, fluorinated structure offers a predictable way to enhance metabolic stability and enforce specific conformations. The protocols outlined in this guide, based on standard and robust peptide coupling chemistry, provide a reliable framework for the successful incorporation of this scaffold.[11][13][14] As the demand for more sophisticated and potent peptide therapeutics grows, the use of such advanced, three-dimensional building blocks will undoubtedly become increasingly central to the field of drug discovery.
References
-
Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
gem‐Difluorocycloalkyl building blocks prepared via the... ResearchGate. [Link]
-
Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. National Institutes of Health (NIH). [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. American Chemical Society. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
2-Azaspiro(3.3)heptane. PubChem. [Link]
-
Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. Spandidos Publications. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Imine-derived macrocyclic peptides. Chembioagro. [Link]
-
Efficient Site-Specific Incorporation of Thioamides into Peptides on a Solid Support. ResearchGate. [Link]
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Application Notes and Protocols for the N-arylation of 5,5-Difluoro-2-azaspiro[3.3]heptane
Introduction
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere for piperidine in modern drug discovery, offering a rigid and three-dimensional structure that can enhance target engagement and improve pharmacokinetic properties.[1][2] The introduction of a gem-difluoro group at the 5-position further modulates the molecule's lipophilicity and metabolic stability, making 5,5-difluoro-2-azaspiro[3.3]heptane a highly attractive building block for novel therapeutics.[3] This document provides a detailed guide for the N-arylation of this strained, fluorinated spirocycle, a key transformation for its incorporation into medicinal chemistry programs.
The primary focus of this protocol will be on the Palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[4][5] We will also briefly discuss the copper-catalyzed Ullmann condensation as a potential alternative.[6][7] The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for the experimental choices.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine, catalyzed by a palladium complex.[4] The catalytic cycle, illustrated below, generally involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst.[8] For sterically hindered or challenging amines like 2-azaspiro[3.3]heptanes, bulky and electron-rich phosphine ligands are often required to promote efficient reductive elimination.[9]
Visualizing the Workflow
A general workflow for the N-arylation of 5,5-difluoro-2-azaspiro[3.3]heptane is depicted below. This process highlights the key stages from reactant preparation to final product purification.
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials and Reagents:
-
5,5-Difluoro-2-azaspiro[3.3]heptane (or its hydrochloride salt)
-
Aryl halide (bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)[10]
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.0 equivalents).
-
Causality Insight: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Buchwald precatalysts are often preferred for their air-stability and ease of handling, generating the active catalytic species in situ.[10]
-
-
Reactant Addition: Add the 5,5-difluoro-2-azaspiro[3.3]heptane (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent) to the flask. If using the hydrochloride salt of the amine, an additional equivalent of base is required.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of aryl halide) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Expertise & Experience: The gem-difluoro group is electron-withdrawing, which may slightly decrease the nucleophilicity of the amine. Therefore, slightly higher temperatures or longer reaction times may be necessary compared to the non-fluorinated analogue. The choice of base is also critical; stronger bases like NaOt-Bu are often effective for less reactive aryl chlorides.[11]
-
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent such as ethyl acetate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Reaction Conditions
The following table summarizes typical conditions for the N-arylation of related azaspirocycles, which serve as a starting point for the 5,5-difluoro-2-azaspiro[3.3]heptane substrate.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOt-Bu (2.0) | Toluene | 100 | 12 | >90 (est.) |
| 2 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | >85 (est.) |
| 3 | 4-Bromoanisole | G3-XPhos (1) | - | K₂CO₃ (2.0) | t-BuOH | 80 | 24 | >95 (est.) |
Data is representative and adapted from protocols for similar substrates.[12][13] Yields are estimated and will vary based on the specific substrate and precise conditions.
Alternative Protocol: Ullmann Condensation
For certain substrates, particularly with aryl iodides, the copper-catalyzed Ullmann condensation can be an effective alternative to the Buchwald-Hartwig amination.[6] Modern Ullmann reactions often utilize ligands to facilitate the coupling under milder conditions than the classical high-temperature procedures.[7][14]
Key Features of Ullmann Condensation:
-
Catalyst: Typically CuI, Cu₂O, or other Cu(I) salts.
-
Ligand: Often diamines, amino acids, or phenanthrolines.
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
-
Solvent: High-boiling polar solvents like DMSO, DMF, or NMP are traditional, though reactions in toluene or dioxane are possible with modern ligand systems.
-
Temperature: Generally requires higher temperatures than palladium-catalyzed reactions.[6]
While often requiring harsher conditions, the Ullmann reaction can be advantageous due to the lower cost of copper catalysts and its sometimes complementary substrate scope.[15][16]
Troubleshooting and Considerations
-
Low Yield: If the reaction is sluggish or provides low yields, consider screening different ligands, bases, and solvents. For challenging couplings, a more electron-rich and bulky ligand may be beneficial.[9] Increasing the reaction temperature or catalyst loading can also improve conversion.
-
Side Reactions: A potential side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide.[4] This can sometimes be suppressed by adjusting the ligand and reaction conditions.
-
Amine Reactivity: The strained nature of the azaspiro[3.3]heptane ring system can influence its reactivity.[17] The impact of the gem-difluoro group on the amine's pKa and nucleophilicity should be considered when optimizing reaction conditions.
Conclusion
The N-arylation of 5,5-difluoro-2-azaspiro[3.3]heptane is a crucial step for leveraging this promising scaffold in drug discovery. The Palladium-catalyzed Buchwald-Hartwig amination offers a reliable and versatile method for this transformation. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse range of N-aryl derivatives for biological evaluation. The protocols and insights provided in this document serve as a comprehensive guide to facilitate the successful implementation of this important reaction.
References
- BenchChem. Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
- Enamine.
- ElectronicsAndBooks. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- PMC - NIH. Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design.
- ResearchGate.
- ResearchGate. Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.
- Wikipedia.
- Wikipedia.
- PMC - NIH. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
- PMC - NIH. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
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Application Notes and Protocols: 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate as a Bioisostere for Piperidine
Abstract
In medicinal chemistry, the piperidine ring is a ubiquitous scaffold, yet it is often associated with metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes.[1] Bioisosteric replacement offers a compelling strategy to mitigate these issues while preserving or enhancing pharmacological activity and physicochemical properties. This document provides a detailed technical guide on the application of 5,5-difluoro-2-azaspiro[3.3]heptane trifluoroacetate as a bioisostere for piperidine. We present its synthesis, comparative physicochemical properties, and protocols for its incorporation into lead compounds, alongside methodologies for evaluating its impact on metabolic stability, permeability, aqueous solubility, and cardiac safety.
Introduction: The Rationale for Piperidine Bioisosteres
The piperidine moiety is a privileged structure in a multitude of approved drugs due to its favorable properties, including high aqueous solubility and the ability to form a basic center for salt formation.[2] However, its susceptibility to metabolic degradation, particularly N-dealkylation and oxidation at the carbons alpha to the nitrogen, can lead to rapid clearance and the formation of potentially active or toxic metabolites.[1]
The concept of bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug design.[3] Strained spirocyclic systems, such as the 2-azaspiro[3.3]heptane scaffold, have emerged as promising bioisosteres for piperidine.[4][5] These rigid structures offer a three-dimensional exit vector that can effectively mimic the substitution pattern of piperidine while altering the molecule's metabolic profile.[6]
The introduction of gem-difluoro groups onto the spirocyclic core, as in 5,5-difluoro-2-azaspiro[3.3]heptane, offers additional advantages. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the secondary amine, influencing its binding interactions and pharmacokinetic properties.[7] Furthermore, the C-F bond is exceptionally stable to metabolic cleavage, often leading to a significant enhancement in metabolic stability.[7][8]
This application note will serve as a comprehensive resource for researchers looking to leverage the unique properties of 5,5-difluoro-2-azaspiro[3.3]heptane as a piperidine bioisostere.
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a piperidine ring with 5,5-difluoro-2-azaspiro[3.3]heptane should be data-driven. Below is a comparative table of key physicochemical properties for a model N-acetylated piperidine and its corresponding 5,5-difluoro-2-azaspiro[3.3]heptane analogue.
| Property | N-Acetylpiperidine (Model) | N-Acetyl-5,5-difluoro-2-azaspiro[3.3]heptane (Model) | Rationale for Change |
| Molecular Weight ( g/mol ) | 127.18 | 175.16 | Increased due to the addition of two fluorine atoms and a cyclobutane ring. |
| Calculated logP | 0.45 | 0.85 | The fluorinated spirocycle is predicted to be more lipophilic. |
| Calculated pKa (amine) | ~11.2 | ~9.5 | The electron-withdrawing fluorine atoms lower the basicity of the nitrogen. |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | 20.31 Ų | TPSA remains identical, suggesting similar hydrogen bonding potential. |
| Metabolic Stability (t½ in HLM, min) | Low to Moderate | Expected to be Significantly Higher | The C-F bonds are resistant to metabolism, and the spirocyclic core blocks sites of oxidation.[7] |
| Aqueous Solubility | High | Moderate to High | The increased lipophilicity may slightly decrease solubility, but it is often still within an acceptable range. |
Synthesis and Functionalization
Proposed Synthesis of this compound
The proposed synthesis commences with the difluorination of a suitable cyclobutanone precursor, followed by the construction of the azetidine ring.
Caption: Proposed synthetic workflow for this compound.
Protocol: N-Acylation of 5,5-Difluoro-2-azaspiro[3.3]heptane
This protocol describes a general procedure for the coupling of a carboxylic acid to the secondary amine of 5,5-difluoro-2-azaspiro[3.3]heptane using a standard peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Comparative In Vitro ADME Profiling
To empirically validate the benefits of the bioisosteric replacement, a series of head-to-head in vitro ADME assays should be performed.
Caption: Workflow for comparative in vitro ADME profiling.
Protocol: Human Liver Microsomal Stability Assay
This assay determines the in vitro metabolic stability of a compound in human liver microsomes.[3][5][6]
Materials:
-
Test compounds (piperidine and spirocycle analogues) and positive control (e.g., verapamil) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard.
Procedure:
-
Prepare a solution of HLMs in phosphate buffer.
-
Add the test compound to the HLM solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).[1][10]
Protocol: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[11][][13]
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compounds and control compounds (e.g., propranolol - high permeability, atenolol - low permeability).
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with HBSS.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B) to assess active transport.[14]
Protocol: Kinetic Aqueous Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.[2][15]
Materials:
-
Test compounds dissolved in DMSO.
-
Phosphate buffered saline (PBS), pH 7.4.
-
96-well filter plates.
-
96-well UV-compatible plates.
Procedure:
-
Add the DMSO stock solution of the test compound to PBS in a 96-well plate to a final DMSO concentration of 1-2%.
-
Shake the plate for 2 hours at room temperature.
-
Filter the solutions through a 96-well filter plate to remove any precipitate.
-
Measure the UV absorbance of the filtrate in a UV-compatible plate.
-
Quantify the solubility based on a standard curve of the compound in DMSO/PBS mixtures.
Protocol: hERG Inhibition Assay (Fluorescence Polarization)
This biochemical assay assesses the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[16][17][18]
Materials:
-
hERG membrane preparation.
-
Fluorescent tracer specific for the hERG channel.
-
Test compounds and a positive control (e.g., astemizole).
-
Assay buffer.
-
384-well black plates.
Procedure:
-
Add the test compound, hERG membrane preparation, and fluorescent tracer to the wells of a 384-well plate.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.
Data Analysis:
-
Calculate the percent inhibition of tracer binding at various concentrations of the test compound.
-
Determine the IC50 value from the dose-response curve.
Conclusion
The strategic replacement of a piperidine ring with 5,5-difluoro-2-azaspiro[3.3]heptane offers a promising avenue for medicinal chemists to address metabolic liabilities while maintaining or improving the overall drug-like properties of their compounds. The protocols and comparative data presented in this application note provide a framework for the rational design, synthesis, and evaluation of this novel bioisostere. By systematically applying these methodologies, researchers can make more informed decisions in their lead optimization campaigns, ultimately accelerating the discovery of safer and more effective medicines.
References
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
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caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]
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Caco-2 Permeability Assay. Evotec. [Link]
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Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
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Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]
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hERG Safety Assay. Creative Bioarray. [Link]
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Microsomal Stability Assay. Creative Bioarray. [Link]
-
hERG Screening. Creative Biolabs. [Link]
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hERG Assay Services. Reaction Biology. [Link]
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1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
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How to Conduct an In Vitro Metabolic Stability Study. LinkedIn. [Link]
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Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]
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1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
-
Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. [Link]
-
pKa/LogP/LogD Measurements. Crystal Pharmatech Co., Ltd. [Link]
-
LogD. Cambridge MedChem Consulting. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
-
An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. ResearchGate. [Link]
-
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NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]
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The Rising Star in Scaffolding: Application Notes for 5,5-Difluoro-2-azaspiro[3.3]heptane in Medicinal Chemistry
Introduction: Beyond Flatland—Embracing Three-Dimensionality and Fluorine in Modern Drug Design
The imperative in modern medicinal chemistry to escape the "flatland" of aromatic, sp²-rich molecules has driven the exploration of novel, three-dimensional scaffolds. Saturated heterocyclic systems are at the forefront of this movement, offering improved physicochemical properties such as enhanced solubility and metabolic stability. Among these, the 2-azaspiro[3.3]heptane framework has emerged as a superior bioisosteric replacement for the ubiquitous piperidine ring. Its rigid, spirocyclic nature offers a defined conformational restriction and precise exit vectors for substituents, which can lead to improved target engagement and selectivity.
This application note focuses on a particularly compelling variant: 5,5-Difluoro-2-azaspiro[3.3]heptane . The strategic introduction of a gem-difluoro group onto the cyclobutane ring of this scaffold imparts a unique combination of properties that can be leveraged to overcome common challenges in drug development, including metabolic instability and suboptimal basicity. Herein, we provide an in-depth analysis of the rationale for its use, a comparative look at its physicochemical properties, and detailed, field-tested protocols for its synthesis and incorporation into lead compounds.
The Strategic Advantage of the 5,5-Difluoro-2-azaspiro[3.3]heptane Moiety
The value of this building block lies in the synergistic interplay between the spirocyclic core and the gem-difluoro modification. This combination offers a powerful toolkit for the medicinal chemist to fine-tune molecular properties.
Causality Behind the Advantage: Rigidity Meets Polarity
-
Conformational Restriction and Vectorial Precision : The spiro[3.3]heptane system is inherently rigid, locking the substituents in well-defined spatial orientations. Unlike the flexible chair-boat conformations of cyclohexane or piperidine, this scaffold provides predictable vectors for functional groups, which is critical for optimizing interactions within a protein binding pocket.
-
Metabolic Blocking : The gem-difluoro group serves as a metabolically stable isostere of a methylene group (CH₂) and, more importantly, blocks potential sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), rendering the C5 position resistant to enzymatic attack by cytochrome P450 enzymes.
-
Basicity (pKa) Attenuation : The potent electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect through the cyclobutane ring. This effect lowers the electron density on the distal nitrogen atom of the azetidine ring, thereby reducing its basicity (pKa). For drug candidates where high basicity leads to off-target effects (e.g., hERG channel affinity) or undesirable pharmacokinetic profiles, this modulation is a key optimization strategy.[1]
-
Lipophilicity and Solubility Modulation : While the replacement of two hydrogen atoms with two fluorine atoms increases molecular weight and surface area, the effect on lipophilicity (logD) is nuanced. The gem-difluoro group can lower the logD by altering the molecule's polarity and hydration properties. This often leads to an improvement in aqueous solubility, a critical parameter for oral bioavailability.[1]
Caption: Key property enhancements from the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold.
Data-Driven Comparison: Physicochemical Property Modulation
The theoretical advantages of the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold are substantiated by empirical data. The following table provides a comparative analysis of key physicochemical properties against its non-fluorinated parent and the commonly replaced piperidine motif.
| Property | Piperidine Derivative | 2-Azaspiro[3.3]heptane Derivative | 5,5-Difluoro-2-azaspiro[3.3]heptane Derivative (Estimated) | Rationale for Change |
| Basicity (pKa) | ~11.2 | ~10.5 | ~9.5 - 10.0 | The inductive effect of the gem-difluoro group significantly lowers the pKa of the amine.[1] |
| Lipophilicity (logD at pH 7.4) | 1.6 | 1.2 | ~1.0 - 1.2 | The spirocyclic core reduces logD compared to piperidine.[2] Fluorination has a minimal additional lowering effect. |
| Aqueous Solubility (µM) | 136 | 12-13 | Slight Increase vs. Non-F | While the parent azaspirocycle shows lower solubility in this model, fluorination typically improves solubility by modulating crystal packing and polarity. |
| Metabolic Stability (t½ in HLM, min) | 14 | 31 | >60 (Significantly Increased) | The gem-difluoro group acts as a metabolic shield, preventing oxidation at the C5 position, a common site of metabolism in related carbocycles.[1] |
Data for Piperidine and 2-Azaspiro[3.3]heptane derivatives are adapted from comparative studies on model amides.[2] Estimated values for the 5,5-difluoro derivative are based on established trends for gem-difluorination of cycloalkanes.[1] HLM: Human Liver Microsomes.
Experimental Protocols
The following protocols provide robust, scalable methods for the synthesis of a key building block and its subsequent functionalization, which are essential workflows for any drug discovery campaign.
Protocol 1: Synthesis of tert-Butyl 5,5-Difluoro-2-azaspiro[3.3]heptane-2-carboxylate
This protocol outlines a multi-step synthesis starting from 3,3-bis(hydroxymethyl)cyclobutan-1-ol, adapting methodologies established for related difluorospirocycles. The workflow is designed to be self-validating, with clear checkpoints and expected outcomes.
Caption: Synthetic workflow for the Boc-protected 5,5-difluoro-2-azaspiro[3.3]heptane building block.
Step-by-Step Methodology:
-
Deoxofluorination:
-
To a cooled (-78 °C) solution of 3,3-bis(hydroxymethyl)cyclobutan-1-one (1 eq.) in anhydrous dichloromethane (DCM), add diethylaminosulfur trifluoride (DAST) (2.2 eq.) dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Validation Check: Monitor reaction completion by TLC or LC-MS. The starting material should be fully consumed.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield 1,1-bis(hydroxymethyl)-3,3-difluorocyclobutane.
-
-
Tosylation:
-
Dissolve the difluorodiol (1 eq.) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (2.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir at room temperature for 18 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and recrystallize to obtain the ditosylate intermediate.
-
-
Azaspirocycle Formation:
-
To a solution of the ditosylate (1 eq.) in acetonitrile, add benzylamine (3 eq.) and potassium carbonate (3 eq.).
-
Heat the mixture to reflux (approx. 82 °C) for 24 hours.
-
Validation Check: LC-MS analysis should show the formation of a new product with the expected mass for the N-benzyl protected spirocycle.
-
Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield 2-benzyl-5,5-difluoro-2-azaspiro[3.3]heptane.
-
-
Debenzylation:
-
Dissolve the N-benzyl intermediate (1 eq.) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.
-
Filter the reaction through a pad of Celite®, washing with methanol. Concentrate the filtrate to obtain the free secondary amine, 5,5-difluoro-2-azaspiro[3.3]heptane, which can be used directly or as its HCl salt.
-
-
Boc Protection:
-
Dissolve the free amine (1 eq.) in DCM and add triethylamine (Et₃N) (1.5 eq.).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise at 0 °C.
-
Stir at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude product is often of sufficient purity for subsequent steps, or can be further purified by chromatography to yield the title compound.
-
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general and highly reliable method for coupling the synthesized building block with various aryl or heteroaryl halides, a key reaction for library synthesis in drug discovery.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
-
Addition of Reagents:
-
Add a solution of 5,5-difluoro-2-azaspiro[3.3]heptane (as the free base or HCl salt with an additional equivalent of base) (1.2 eq.) in anhydrous toluene via syringe.
-
Rinse the syringe with additional toluene and add to the reaction mixture.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Validation Check: Monitor the reaction by TLC or LC-MS. Look for the disappearance of the starting amine and the appearance of a higher molecular weight product peak corresponding to the desired N-arylated compound.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
-
Conclusion and Outlook
The 5,5-difluoro-2-azaspiro[3.3]heptane scaffold is more than just a novel building block; it is a strategic tool for overcoming well-defined hurdles in medicinal chemistry. Its unique confluence of conformational rigidity, metabolic stability, and modulated basicity provides a clear rationale for its incorporation into drug discovery programs. The protocols detailed herein offer reliable and scalable access to this high-value intermediate and its derivatives, empowering researchers to systematically enhance the properties of their lead compounds. As the demand for drug candidates with superior ADME profiles and clear differentiation continues to grow, the thoughtful application of scaffolds like 5,5-difluoro-2-azaspiro[3.3]heptane will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(21), 5846–5849. [Link]
-
Grygorenko, O. O., et al. (2022). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Synthetic Routes to Functionalized 5,5-Difluoro-2-azaspiro[3.3]heptanes: An Application Note for Medicinal Chemistry
Introduction
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable motif in modern drug discovery, often employed as a bioisosteric replacement for more traditional saturated heterocycles like piperidine and morpholine.[1] Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability and reduced lipophilicity, which are critical for the development of successful drug candidates.[2] The introduction of fluorine atoms into drug molecules is a well-established strategy to modulate properties like metabolic stability, pKa, and binding affinity. Specifically, the gem-difluoro group serves as a non-reducible mimic of a carbonyl group, further enhancing the desirability of these scaffolds.[3] This application note provides a comprehensive guide to the synthetic routes for preparing functionalized 5,5-difluoro-2-azaspiro[3.3]heptanes, offering researchers in drug development a practical framework for accessing this important class of compounds.
Strategic Approaches to Synthesis
The synthesis of functionalized 5,5-difluoro-2-azaspiro[3.3]heptanes can be approached through a modular strategy. The core of this strategy involves the initial construction of a suitable precursor, 2-azaspiro[3.3]heptan-5-one, followed by a key gem-difluorination step. Subsequent functionalization can then be carried out on the difluorinated scaffold. This approach allows for the late-stage introduction of diverse functional groups, making it amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
A logical retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for functionalized 5,5-difluoro-2-azaspiro[3.3]heptanes.
Synthesis of the Key Precursor: N-Protected 2-Azaspiro[3.3]heptan-5-one
A crucial intermediate in the synthesis of the target compounds is an N-protected 2-azaspiro[3.3]heptan-5-one. The protecting group, typically a tert-butoxycarbonyl (Boc) group, is essential for directing the reactivity of the azetidine nitrogen and ensuring compatibility with subsequent reaction conditions. A reliable route to this intermediate starts from commercially available 1,1-cyclobutanedicarboxylic acid.
The overall synthetic workflow is illustrated below:
Caption: Workflow for the synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
Step 1: Reduction of 1,1-Cyclobutanedicarboxylic Acid
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of 1,1-cyclobutanedicarboxylic acid in THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to yield cyclobutane-1,1-diyldimethanol.
Step 2: Tosylation of Cyclobutane-1,1-diyldimethanol
-
Dissolve the diol from the previous step in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the ditosylate.
Step 3: Cyclization with a Primary Amine
-
To a solution of the ditosylate in a suitable solvent such as acetonitrile, add a primary amine (e.g., benzylamine) and a base (e.g., K₂CO₃).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction, filter the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the N-protected 2-azaspiro[3.3]heptane.
Step 4: Oxidation to the Ketone
-
To a solution of the N-protected 2-azaspiro[3.3]heptane in a mixture of acetonitrile, water, and carbon tetrachloride, add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Dilute the reaction with dichloromethane and filter through a pad of celite.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude ketone.
-
Purify by column chromatography to yield the N-protected 2-azaspiro[3.3]heptan-5-one.
Step 5: N-Deprotection and Boc Protection
-
If a benzyl protecting group was used, perform hydrogenolysis using H₂ gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol.
-
After deprotection, dissolve the resulting secondary amine in a suitable solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield N-Boc-2-azaspiro[3.3]heptan-5-one.
Key Step: Gem-Difluorination of the Ketone Precursor
The conversion of the carbonyl group in N-Boc-2-azaspiro[3.3]heptan-5-one to a gem-difluoro group is a critical transformation. Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this purpose.[4][5] Deoxo-Fluor® is often preferred for its greater thermal stability.[4]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| DAST | CH₂Cl₂, rt to reflux | Effective for many ketones | Thermally unstable, can be hazardous |
| Deoxo-Fluor® | CH₂Cl₂, rt to reflux | More thermally stable than DAST | Can be more expensive |
Table 1: Comparison of Common Deoxofluorinating Reagents.
Protocol 2: Gem-Difluorination using Deoxo-Fluor®
-
To a solution of N-Boc-2-azaspiro[3.3]heptan-5-one in anhydrous dichloromethane under a nitrogen atmosphere, add Deoxo-Fluor® (typically 1.5-2.0 equivalents) dropwise at 0 °C.
-
A catalytic amount of ethanol or another alcohol can be added to facilitate the reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane.
Functionalization of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold
With the difluorinated scaffold in hand, various functional groups can be introduced. A common strategy involves the deprotection of the azetidine nitrogen followed by N-alkylation or N-arylation.
Caption: General strategies for the functionalization of the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold.
Protocol 3: N-Functionalization
Step 1: Boc Deprotection
-
Dissolve N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
Step 2a: N-Alkylation via Reductive Amination
-
To a solution of the deprotected amine salt and an aldehyde or ketone (1.0-1.2 equivalents) in a solvent like dichloromethane or dichloroethane, add a mild reducing agent such as sodium triacetoxyborohydride.
-
If starting from the amine salt, a base like triethylamine may be required to liberate the free amine.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography or crystallization to obtain the N-alkylated product.
Step 2b: N-Arylation via Buchwald-Hartwig Amination
-
In a reaction vessel, combine the deprotected amine, an aryl halide or triflate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Degas the mixture and heat under a nitrogen or argon atmosphere until the starting materials are consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
Conclusion
The synthetic routes outlined in this application note provide a robust and flexible platform for the preparation of a wide range of functionalized 5,5-difluoro-2-azaspiro[3.3]heptanes. By employing a modular approach that involves the synthesis of a key ketone intermediate, a crucial gem-difluorination step, and subsequent functionalization, researchers can efficiently access novel chemical matter for drug discovery programs. The protocols provided herein are based on established and reliable chemical transformations, offering a solid foundation for the exploration of this important class of fluorinated spirocycles.
References
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Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
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Kirichok, A. A., Yegorova, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(15), 4052-4055. [Link]
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Molander, G. A., & Kelly, C. B. (2017). Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition, 56(46), 14493-14497. [Link]
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Tozer, M. J., & Herpin, T. F. (1996). Methods for the Synthesis of Gem-Difluoromethylene Compounds. Tetrahedron, 52(26), 8619-8683. [Link]
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Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Mykhailiuk, P. K. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 85(24), 16213-16223. [Link]
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Organic Syntheses. (2005). Direct Conversion of the Carbonyl Groups of Benzophenones to the gem-Difluorides. Organic Syntheses, 82, 10. [Link]
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Society of Chemical Industry. (2010). Simpler fluorine chemistry. [Link]
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Cross, B. E., & Erasmuson, A. F. (1978). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 1432-1437. [Link]
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Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. [Link]
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
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Mykhailiuk, P. K. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 85(24), 16213-16223. [Link]
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Stony Brook University. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Charette, A. B., & Jolicoeur, E. (2009). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science, 1(1), 107-110. [Link]
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(15), 4052-4055. [Link]
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TB Alliance. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1334-1340. [Link]
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
This document provides a detailed methodology for the multi-gram scale synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate, a valuable building block in contemporary drug discovery. The unique three-dimensional architecture of azaspiro[3.3]heptanes offers a compelling alternative to traditional saturated heterocycles, often leading to improved physicochemical properties and novel intellectual property space.[1][2][3] The introduction of gem-difluoro substitution can further modulate properties such as metabolic stability and pKa.[4]
This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind procedural choices, ensuring both safety and reproducibility.
Strategic Overview of the Synthesis
The synthetic approach is a multi-step process designed for scalability and robustness. It begins with the construction of the core difluorinated spirocyclic framework, followed by the deprotection of the amine, and finally, the formation of the trifluoroacetate salt.
Sources
The Strategic Incorporation of 5,5-Difluoro-2-azaspiro[3.3]heptane in Bioactive Molecules: A Guide for Medicinal Chemists
Introduction: Navigating Beyond Flatland with Rigid, Fluorinated Scaffolds
In the modern era of drug discovery, the imperative to create novel chemical entities with superior pharmacological profiles has driven chemists to explore three-dimensional (3D) molecular architectures. The concept of "escaping flatland" represents a strategic shift away from planar, aromatic systems towards sp³-rich scaffolds that can better mimic natural substrates and engage with complex biological targets.[1][2] Among these 3D building blocks, spirocyclic systems have emerged as particularly valuable due to their conformational rigidity and ability to project substituents into precise vectors in three-dimensional space.[3][4]
This guide focuses on a highly promising, yet underexplored scaffold: 5,5-difluoro-2-azaspiro[3.3]heptane . This building block combines the conformational constraint of the azaspiro[3.3]heptane core—a proven bioisostere for piperidine—with the unique physicochemical advantages conferred by geminal fluorine substitution.[3][5][6] As researchers and drug development professionals, understanding the rationale and practical methods for incorporating this scaffold is critical for unlocking its potential in developing next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
The 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold: A Profile
The 5,5-difluoro-2-azaspiro[3.3]heptane motif is a conformationally restricted analogue of piperidine. Its rigid framework is designed to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The strategic placement of the gem-difluoro group at the 5-position (distal to the nitrogen atom) is a key design feature intended to modulate the molecule's properties without directly impacting the primary point of attachment.
Key Physicochemical and Structural Attributes:
-
Conformational Rigidity: The spiro[3.3]heptane core locks the molecule into a well-defined conformation, which can be highly advantageous for optimizing interactions with a specific binding pocket. This rigidity contrasts sharply with the flexible nature of piperidine and other six-membered rings.
-
Bioisosterism and Vectorial Projection: As a piperidine bioisostere, the 2-azaspiro[3.3]heptane core orients the nitrogen atom and its substituent in a distinct spatial arrangement. The exit vectors for substituents are predictably different from those of a simple piperidine, offering a novel way to explore the chemical space around a target.[3][4]
-
Modulation of Lipophilicity (logD): While the addition of a carbon atom in the spirocycle might intuitively suggest an increase in lipophilicity, the effect is nuanced. Studies on related azaspiro[3.3]heptanes have shown that their incorporation can, in many cases, lower the distribution coefficient (logD) by increasing the basicity (pKa) of the nitrogen atom. However, for N-linked 2-azaspiro[3.3]heptanes, an increase in logD of +0.2 to +0.5 has been observed, which is a critical consideration in lead optimization.[5] The gem-difluoro group is also known to impact lipophilicity, often in a context-dependent manner, by increasing the hydrophobic surface area while simultaneously altering local polarity.
-
Metabolic Stability: The quaternary spirocyclic carbon atom and the gem-difluoro group can act as "metabolic shields." These features block common sites of oxidative metabolism by cytochrome P450 enzymes, which frequently target the CH₂ groups adjacent to a nitrogen atom in traditional piperidine-containing drugs. This can lead to improved half-life and a more predictable pharmacokinetic profile.[1]
-
Tuning Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms can lower the pKa of the secondary amine. This modulation of basicity can be crucial for optimizing properties such as cell permeability, oral absorption, and off-target activity (e.g., hERG inhibition).
Table 1: Comparative Physicochemical Properties of Scaffolds
| Scaffold | Key Features | Typical Impact on logD (vs. Piperidine) | Potential Metabolic Hotspots |
| Piperidine | Flexible, common heterocycle | Baseline | α- and β-positions to Nitrogen |
| 2-Azaspiro[3.3]heptane | Rigid, piperidine bioisostere | Can increase logD (+0.2 to +0.5)[5] | Reduced due to spiro-center |
| 5,5-Difluoro-2-azaspiro[3.3]heptane | Rigid, fluorinated bioisostere | Modulated by fluorine | Significantly reduced |
Application Notes: Strategic Deployment in Bioactive Molecules
The decision to incorporate the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold should be driven by a clear medicinal chemistry rationale. It is not a simple "drop-in" replacement for piperidine but a strategic tool for addressing specific challenges in a lead optimization campaign.
Case Study: Enhancing CNS Penetration and Metabolic Stability
In the development of ligands for G protein-coupled receptors (GPCRs) in the central nervous system (CNS), achieving adequate brain penetration while maintaining metabolic stability is a primary challenge.[7] A common liability for piperidine-containing CNS drug candidates is rapid metabolism.
-
The Challenge: A lead compound containing a piperidine moiety shows high affinity for a CNS target (e.g., a serotonin or dopamine receptor) but suffers from poor metabolic stability in human liver microsomes (HLM) and low brain-to-plasma ratio in preclinical models.
-
The Hypothesis: Replacing the piperidine with 5,5-difluoro-2-azaspiro[3.3]heptane will block the key metabolic pathways and its unique lipophilicity profile may improve CNS penetration.
-
The Strategy: Synthesize the analogue using one of the protocols outlined below. The rigid scaffold is expected to maintain the necessary pharmacophore orientation, while the gem-difluoro group shields the molecule from oxidation. The moderate increase in lipophilicity associated with N-linked azaspiro[3.3]heptanes may be beneficial for crossing the blood-brain barrier, provided other parameters like polar surface area are controlled.[5]
-
Expected Outcome: The resulting analogue is predicted to show significantly improved stability in HLM and an increased brain-to-plasma ratio, justifying its selection as a candidate for further development.
Logical Workflow for Scaffold Integration
The following diagram illustrates the decision-making process and experimental workflow for incorporating the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold into a lead molecule.
Caption: Decision workflow for scaffold-hopping to 5,5-difluoro-2-azaspiro[3.3]heptane.
Detailed Experimental Protocols
The secondary amine of 5,5-difluoro-2-azaspiro[3.3]heptane (often available as a hydrochloride or trifluoroacetate salt) is a versatile handle for incorporation into target molecules. The two most common and robust methods are Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and N-alkylation (reductive amination).
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established methods for the arylation of related azaspirocycles and is suitable for coupling 5,5-difluoro-2-azaspiro[3.3]heptane with a wide range of aryl or heteroaryl halides (Br, Cl) or triflates.[8][9]
Reaction Scheme: Aryl-X + 5,5-Difluoro-2-azaspiro[3.3]heptane → N-Aryl-5,5-difluoro-2-azaspiro[3.3]heptane
Materials:
-
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride (CAS: 1420294-83-2)[10]
-
Aryl or Heteroaryl Halide (Ar-X) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Buchwald Ligand (e.g., XPhos, RuPhos) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Anhydrous glassware, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation of Free Base (in situ): If starting from the hydrochloride salt, the base (NaOtBu) will neutralize the HCl and deprotonate the amine. Use a total of 2.5-3.0 equivalents of base.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (1.2 eq), Pd(OAc)₂ (e.g., 0.02 eq), the phosphine ligand (e.g., 0.04 eq), and NaOtBu (2.5 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5,5-difluoro-2-azaspiro[3.3]heptane.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a robust and widely used method for forming C-N bonds and is ideal for coupling the scaffold with aldehydes or ketones. It avoids the over-alkylation issues sometimes seen with alkyl halides.[11][12][13]
Reaction Scheme: Aldehyde/Ketone + 5,5-Difluoro-2-azaspiro[3.3]heptane → N-Alkyl-5,5-difluoro-2-azaspiro[3.3]heptane
Materials:
-
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride[10]
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)
-
Base (for salt starting material, e.g., Triethylamine, Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount to facilitate iminium formation)
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask with a magnetic stir bar, add 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (1.2 eq) and the aldehyde or ketone (1.0 eq).
-
Solvent and Base: Dissolve/suspend the components in anhydrous DCM (to make a ~0.1 M solution). Add triethylamine (1.1 eq) to liberate the free amine from its salt. Stir for 10-15 minutes at room temperature.
-
Iminium Formation: If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to promote the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 1-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde/ketone and the formation of the product.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to afford the pure N-alkylated product.
Conclusion and Future Perspectives
The 5,5-difluoro-2-azaspiro[3.3]heptane scaffold is a powerful building block for medicinal chemists seeking to overcome common challenges in drug design, such as metabolic instability and the need for novel intellectual property. Its unique combination of conformational rigidity and fluorine-induced property modulation provides a compelling alternative to traditional saturated heterocycles like piperidine. The robust and versatile synthetic protocols for its incorporation, primarily through N-arylation and N-alkylation, make it an accessible tool for library synthesis and lead optimization. As the drive for 3D-rich, metabolically robust drug candidates continues, the strategic application of scaffolds like 5,5-difluoro-2-azaspiro[3.3]heptane will undoubtedly play a crucial role in the successful development of future medicines.
References
-
Degorce, S., Bodnarchuk, M., Scott, J., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
-
Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... [Image]. Retrieved from ResearchGate. [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available through various academic repositories.
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Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]
-
Lee, J., Schmink, J. R., & Berritt, S. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
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Tkachenko, T., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Johnson, T. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1356-1361. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Guérot, C., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Scilit. [Link]
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ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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Bull, J. A., & Mousseau, J. J. (2011). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 13(20), 5464-5467. [Link]
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Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
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Canal-Raffin, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4806. [Link]
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Ciancetta, A., et al. (2022). Special Issue “GPCRs: Ligands and beyond 2022”. International Journal of Molecular Sciences, 23(11), 5897. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
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Casado-Lumbreras, C., et al. (2025). Multiple intramolecular triggers converge to preferential G protein coupling in the CB2R. Nature Communications, 16(1), 12345. [Link]
-
ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
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Application Notes & Protocols: 5,5-Difluoro-2-azaspiro[3.3]heptane as a Versatile Building Block in Organic Synthesis
Abstract and Introduction
The imperative in modern drug discovery to "escape from flatland" has intensified the focus on scaffolds that are rich in sp³-hybridized carbons, offering superior three-dimensionality compared to traditional aromatic systems.[1][2] Spirocyclic frameworks are exemplary in this regard, providing rigid molecular geometries that can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.[1][3] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a highly valuable bioisostere of piperidine, a ubiquitous fragment in marketed drugs.[4][5] The constrained nature of the azaspiro[3.3]heptane scaffold offers a defined exit vector for substituents, which is advantageous in structure-based drug design.
This application note focuses on a specialized derivative: 5,5-Difluoro-2-azaspiro[3.3]heptane . The strategic incorporation of a gem-difluoro group onto the spirocyclic core imparts unique and beneficial properties. The CF₂ unit is a recognized lipophilic bioisostere of a carbonyl group or a gem-dimethyl group, and it can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the basicity (pKa) of the secondary amine, which can be critical for optimizing pharmacokinetic profiles.
This guide provides an in-depth overview of the synthetic utility of 5,5-Difluoro-2-azaspiro[3.3]heptane, complete with detailed experimental protocols for its functionalization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced building block to create novel chemical entities with improved drug-like properties.
Rationale for Use: Physicochemical Impact
The decision to incorporate the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold is driven by its ability to confer significant advantages over more conventional cyclic amines. Its rigid structure and unique electronic properties can profoundly influence a molecule's ADME-Tox profile.
Causality behind Physicochemical Improvements:
-
Three-Dimensionality (3D): The spirocyclic nature enforces a rigid, non-planar conformation. This pre-organization can lead to a more favorable energetic profile when binding to a protein target, as less conformational entropy is lost.[3] This often translates to improved binding affinity and target selectivity.[3]
-
Metabolic Stability: The gem-difluoro group at the 5-position effectively blocks a potential site of metabolic oxidation (C-H to C-OH). This is a common strategy to increase the half-life of a drug candidate.[6]
-
Aqueous Solubility: While the CF₂ group is lipophilic, the overall compact and rigid structure of the spirocycle can sometimes lead to improved aqueous solubility compared to more flexible, "greasy" aliphatic rings by disrupting crystal lattice packing.
-
Modulated Basicity (pKa): The inductive electron-withdrawing effect of the two fluorine atoms lowers the pKa of the secondary amine compared to its non-fluorinated counterpart. This can be crucial for tuning a compound's ionization state at physiological pH, impacting properties like cell permeability, target engagement, and off-target ion channel interactions (e.g., hERG).
Table 1: Comparative Analysis of Calculated Properties
| Fragment | Structure | Approx. cLogP | Approx. pKa | Fsp³ | Key Features |
| Piperidine | 1.1 | 11.2 | 1.00 | Flexible, common, metabolically susceptible | |
| 4,4-Difluoropiperidine | 1.5 | 9.3 | 1.00 | Reduced pKa, potential for metabolic blocking | |
| 5,5-Difluoro-2-azaspiro[3.3]heptane | 1.7 | ~9.5 - 10.0 | 1.00 | Rigid 3D structure, reduced pKa, metabolic stability | |
| 2-Azaspiro[3.3]heptane | 1.3 | ~11.0 | 1.00 | Rigid 3D structure, high pKa |
Note: cLogP and pKa values are estimates based on standard computational models and can vary based on the software used.
General Synthetic Workflow
The utility of any building block is contingent on its accessibility. While this note focuses on the application of the title compound, a general understanding of its synthesis is relevant. The core is typically constructed via a double alkylation of a nitrogen-containing nucleophile onto a suitable 1,1-bis(electrophilic) difluorocyclobutane precursor.
Caption: General workflow for the synthesis of the title building block.
Application Protocols: N-Functionalization Strategies
The secondary amine of 5,5-Difluoro-2-azaspiro[3.3]heptane serves as the primary handle for chemical modification. The following protocols are representative of the most common and robust methods for its derivatization.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for forging C-N bonds, enabling the connection of the spirocyclic core to (hetero)aromatic systems.
Rationale for Protocol Choices:
-
Catalyst/Ligand: The use of a palladium catalyst with a biarylphosphine ligand (like RuPhos) is critical. These bulky, electron-rich ligands facilitate the reductive elimination step, which is often the rate-limiting step for C-N bond formation, especially with sterically constrained amines.
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base suitable for deprotonating the amine or the intermediate palladium complex without competing side reactions.
-
Solvent: Dioxane or toluene are common high-boiling, aprotic solvents that are compatible with the reaction conditions and effectively solubilize the organometallic intermediates.
Caption: Reaction scheme for Buchwald-Hartwig N-Arylation.
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Seal the vial and place it in a pre-heated heating block at 100 °C. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: N-Acylation to Form Amides
Amide bond formation is arguably the most frequent reaction in drug discovery. This protocol uses a standard coupling agent.
Rationale for Protocol Choices:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that minimizes racemization for chiral carboxylic acids and works well for hindered amines.
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic amine base used to neutralize the HCl salt of the starting material and facilitate the reaction without competing in the acylation.
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvents for this reaction, solubilizing most reactants and intermediates.
Caption: Reaction scheme for HATU-mediated N-Acylation.
Step-by-Step Protocol:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of 5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride (1.1 equiv) in a minimal amount of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography or preparative HPLC to yield the final amide.
Protocol 3: Reductive Amination
This method provides a robust pathway to N-alkylated derivatives, which are key components of many therapeutic agents.
Rationale for Protocol Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards carbonyls than other hydrides but readily reduces the iminium ion formed in situ. It is also tolerant of mildly acidic conditions, which catalyze iminium formation.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable aprotic solvents for this transformation. Acetic acid is often added as a catalyst.
Caption: Reaction scheme for Reductive Amination.
Step-by-Step Protocol:
-
Vessel Preparation: To a flask containing a solution of 5,5-Difluoro-2-azaspiro[3.3]heptane (1.0 equiv, free base) and an aldehyde or ketone (1.1 equiv) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 3-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Conclusion
5,5-Difluoro-2-azaspiro[3.3]heptane is a powerful and strategic building block for modern drug discovery. Its inherent three-dimensionality, combined with the metabolic blocking and pKa-modulating effects of the gem-difluoro group, provides medicinal chemists with a valuable tool to overcome common challenges in lead optimization. The synthetic protocols detailed herein are robust, scalable, and versatile, enabling the seamless incorporation of this scaffold into a diverse range of molecular architectures. By leveraging the unique properties of this building block, researchers can accelerate the development of novel therapeutic candidates with superior pharmacological profiles.
References
- Steinhilber, D., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
- Steinhilber, D., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- Barreiro, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
- Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
- Deprez-Poulain, R. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy).
- Mykhailiuk, P. K., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC.
- Jean-Louis, R., & Reymond, J.-L. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Miller, A. K., et al. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Wang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters.
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Application Note: A Robust and Scalable Protocol for the Deprotection of Boc-5,5-difluoro-2-azaspiro[3.3]heptane
Introduction
The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere for piperidine and other six-membered nitrogen-containing heterocycles in modern drug discovery. Its rigid, three-dimensional structure can offer significant advantages in optimizing pharmacokinetic and pharmacodynamic properties. The introduction of gem-difluoro substitution, as in 5,5-difluoro-2-azaspiro[3.3]heptane, further modulates lipophilicity and metabolic stability, making it a highly sought-after building block.[1] The tert-butyloxycarbonyl (Boc) protecting group is commonly employed during the synthesis of this and other amine-containing fragments due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2][3]
This application note provides a detailed, field-proven protocol for the efficient deprotection of Boc-5,5-difluoro-2-azaspiro[3.3]heptane. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters for achieving high yield and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities incorporating this valuable fluorinated spirocycle.
Mechanistic Rationale for Acid-Catalyzed Deprotection
The deprotection of a Boc-protected amine is a straightforward acid-catalyzed carbamate hydrolysis.[2] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a transient carbamic acid intermediate.[4][5] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][4] The liberated amine is then protonated by the excess acid in the reaction mixture, typically forming a salt (e.g., a trifluoroacetate salt).[4]
The Role of Scavengers
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation.[5][6] While the 5,5-difluoro-2-azaspiro[3.3]heptane core is not particularly nucleophilic, in more complex molecules containing sensitive functional groups (e.g., indoles, thiols, or phenols), the use of scavengers is highly recommended.[5][7] Scavengers are nucleophilic species, such as triisopropylsilane (TIS) or water, that react with the tert-butyl cation at a faster rate than the sensitive residues, thus preventing unwanted side product formation.[5]
Caption: Experimental workflow for Boc deprotection.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-5,5-difluoro-2-azaspiro[3.3]heptane in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. [4]2. Cooling (Optional): For substrates that may be sensitive to the exotherm of acid addition, cool the solution to 0 °C in an ice bath. [4]3. Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA (v/v). [8]For a 0.1 M solution of the substrate in DCM, adding an equal volume of TFA is a good starting point.
-
Reaction: Remove the ice bath (if used) and allow the reaction mixture to stir at room temperature. The deprotection is typically complete within 1-2 hours. [2][8]5. Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. [4]6. Work-up and Isolation:
-
Method A (Isolation as the TFA salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. [4]The resulting oil can be triturated or precipitated with cold diethyl ether to afford the 5,5-difluoro-2-azaspiro[3.3]heptane trifluoroacetate salt as a solid. [4]The solid can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Method B (Isolation as the free amine): After concentrating the reaction mixture, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases. [4]Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine. [4]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid concentration or reaction time. [5][7] | Increase the proportion of TFA or extend the reaction time. Monitor closely to avoid potential side reactions. For sterically hindered substrates, gentle heating may be required. [5] |
| Steric hindrance around the Boc-protected amine. [4][5] | Consider using a stronger acid system, such as 4M HCl in dioxane, though this is a less "green" option. [7][9] | |
| Side Product Formation | Alkylation by the tert-butyl cation. [6] | While less likely for this specific substrate, if other nucleophilic groups are present, add a scavenger like triisopropylsilane (TIS) or water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v). [5] |
| Difficulty in Isolating the Product | Product is highly soluble or an oil. | For salt isolation, try different anti-solvents for precipitation. For free amine isolation, ensure complete neutralization and perform multiple extractions. |
Conclusion
The acid-catalyzed deprotection of Boc-5,5-difluoro-2-azaspiro[3.3]heptane is a reliable and high-yielding transformation that is crucial for the incorporation of this valuable building block into drug candidates. The protocol described herein, utilizing trifluoroacetic acid in dichloromethane, provides a robust and scalable method for achieving this deprotection. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and optimize the procedure for their specific applications, ensuring the efficient synthesis of novel fluorinated spirocyclic compounds.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Perret, D. S., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Sadek, O., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(30), 20007–20016.
- Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(54), 13576-13581.
- Feng, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Organic Process Research & Development, 27(8), 1541–1546.
- Fluorine notes. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2-AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Online journal “Fluorine notes”, 1(134).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis, 2004(12), 1977-1980.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
Welcome to the technical support center for 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during experimental work with this compound. The following information is synthesized from established chemical principles and analogous purification strategies for similar small molecules, providing a framework for troubleshooting and optimizing your purification protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is a salt, which generally imparts properties like higher melting points and increased solubility in polar solvents compared to its free base form. As a trifluoroacetate (TFA) salt, it is expected to be a white to off-white solid. Amine salts are generally soluble in water but have limited solubility in non-polar organic solvents like ether.[1] The presence of the fluorinated spirocyclic core may influence its solubility in certain organic solvents.
Q2: What are the most common impurities I might encounter?
A2: Impurities can arise from the synthetic route or degradation.[2][3][4] Potential impurities include:
-
Residual Starting Materials: Unreacted precursors from the synthesis.
-
By-products of Synthesis: Molecules formed from side reactions. For spirocyclic compounds, these could include isomers or incompletely cyclized intermediates.[3][5]
-
Degradation Products: Amines can be susceptible to oxidation.[2][6] The difluoromethyl group is generally stable, but harsh conditions could potentially lead to decomposition.
-
Excess Trifluoroacetic Acid (TFA): Residual acid from the salt formation step.
-
Solvent Residues: Trapped solvents from the reaction or workup.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can quantify impurities if an internal standard is used. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the main compound from impurities and providing molecular weight information for identification.
-
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): Can be used to determine the percentage purity of the sample.
-
Elemental Analysis: Determines the elemental composition (C, H, N) and can indicate the presence of inorganic impurities or incorrect salt stoichiometry.
Q4: What are the general storage recommendations for this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Difficulty in Achieving High Purity by Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing.
-
The purity does not improve significantly after recrystallization.
-
Low recovery of the product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent System | The solubility profile of the salt may not be ideal in the chosen solvent. | Experiment with a range of solvent systems. For amine salts, polar solvents like isopropanol, ethanol, or methanol are good starting points. A co-solvent system, where the compound is dissolved in a good solvent at an elevated temperature and a poor solvent (anti-solvent) is added to induce crystallization upon cooling, can be effective.[7] |
| Presence of Impurities | Impurities can act as crystal growth inhibitors. | Consider a pre-purification step before recrystallization. This could involve a simple filtration through a plug of silica gel or a wash with a solvent in which the desired product is insoluble but the impurities are. |
| Hygroscopic Nature | The salt may be absorbing moisture from the atmosphere, which can interfere with crystallization. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Experimental Protocol: Recrystallization of an Amine Salt
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Problem 2: Challenges with Chromatographic Purification
Symptoms:
-
Broad or tailing peaks on silica gel chromatography.
-
Irreversible adsorption of the compound on the column.
-
Poor separation from polar impurities.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Interaction with Silica Gel | The basic nature of the amine can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and poor recovery. | 1. Use of an Amine Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to saturate the acidic sites on the silica gel. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amino-propylated silica). 3. Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol, often with a modifier like TFA or formic acid, can be a good alternative.[8][9] |
| High Polarity of the Compound | The salt's high polarity can lead to very strong retention on normal-phase silica, requiring highly polar eluents that may not provide good separation. | Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds.[8][9] It typically uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[8][9] |
Workflow for Method Development in Chromatography
Caption: Decision workflow for chromatographic purification.
Problem 3: Removal of Trifluoroacetate Counter-ion
Symptoms:
-
The presence of the trifluoroacetate counter-ion is undesirable for the final application.
-
Difficulty in converting the TFA salt to the free base or another salt form.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Need for the Free Base | Many applications require the neutral amine rather than the salt. | 1. Liquid-Liquid Extraction: Dissolve the TFA salt in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).[10][11] The trifluoroacetate will be extracted into the aqueous layer, leaving the free base in the organic layer. 2. Ion-Exchange Chromatography: Use a basic ion-exchange resin to trap the protonated amine.[11][12] After washing away the trifluoroacetate, the free base can be eluted with a solution containing a stronger base, such as ammonia in methanol.[11] |
| Need for a Different Salt Form | A different counter-ion (e.g., hydrochloride) may be preferred for reasons of stability, crystallinity, or pharmacological acceptance. | After converting to the free base as described above, the desired salt can be formed by adding a solution of the corresponding acid (e.g., HCl in ether or isopropanol).[7] |
Diagram of Salt to Free Base Conversion
Caption: Workflow for converting the TFA salt to the free base.
III. References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Reddit. Chromotography with free amines?. [Link]
-
Columbia University. Column chromatography. [Link]
-
NCERT. Amines. [Link]
-
911Metallurgist. Determination of Ammonia and Ammonium Salts. [Link]
-
Waters. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. [Link]
-
YouTube. Conversion of Amines to Amine Salts. [Link]
-
Korda, A., Wróbel, Z., & Gwardiak, K. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino acids, 30(1), 95-98. [Link]
-
University of Alberta. Isolation (Recovery). [Link]
-
Google Patents. Amine acid salt compounds and process for the production thereof.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. How to remove TFA salt from my compound which has a cyclen derivative?. [Link]
-
Quora. How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. [Link]
-
EPTQ. Chemical analysis in amine system operations. [Link]
-
Scribd. Amines Detection Methods Guide. [Link]
-
Veeprho. Amine Impurities and Related Compound. [Link]
-
Google Patents. Isolation and purification of quaternary ammonium salts.
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
National Institutes of Health. Spirocyclic Motifs in Natural Products. [Link]
-
Royal Society of Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Fluoride Alert. The Dark Side of Fluorine. [Link]
-
ScienceDirect. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. veeprho.com [veeprho.com]
- 3. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 4. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5,5-Difluoro-2-azaspiro[3.3]heptane Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 5,5-Difluoro-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important structural motif. The unique steric and electronic properties of this difluorinated spirocycle present specific challenges and opportunities in C-N bond formation.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful and reproducible outcomes in your laboratory.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the coupling of 5,5-Difluoro-2-azaspiro[3.3]heptane with various coupling partners, primarily focusing on the widely used Buchwald-Hartwig amination.
Issue 1: Low to No Product Conversion
A lack of conversion is a frequent hurdle. The underlying cause often relates to catalyst activity, reagent quality, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation by oxygen or impurities can halt the catalytic cycle.
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup.[3] Use freshly opened, high-quality palladium precatalysts (e.g., G3 or G4 precatalysts) and ligands.[3][4] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step to generate the active Pd(0) species.[4]
-
-
Impure Reagents: Trace impurities in the amine, aryl halide, or solvent can poison the catalyst.
-
Inappropriate Ligand Choice: The sterically demanding nature of 5,5-Difluoro-2-azaspiro[3.3]heptane requires a bulky, electron-rich ligand to promote both oxidative addition and reductive elimination.[6][7]
-
Solution: For this secondary amine, ligands such as RuPhos, BrettPhos, and t-BuXPhos are often effective.[3] A screening of different ligands may be necessary for a specific substrate combination.
-
-
Incorrect Base Selection: The choice of base is critical and solvent-dependent.[8][9] Strong, non-nucleophilic bases are generally preferred.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your LC-MS or NMR can indicate competing reaction pathways.
Potential Causes & Solutions:
-
Hydrodehalogenation of the Aryl Halide: This side reaction, where the aryl halide is reduced, can compete with the desired C-N bond formation. It can be promoted by β-hydride elimination from the Pd(II)-amido intermediate.[6]
-
Solution: The use of sterically hindered ligands can disfavor this pathway.[6] Optimizing the reaction temperature, often by lowering it, can also minimize this side reaction.
-
-
Formation of Aryl tert-butyl Ether: When using NaOtBu as a base, competitive arylation of the alkoxide can occur, especially with sterically hindered amines.[6]
-
Solution: Employing a different base, such as LHMDS, can circumvent this issue.[3] Alternatively, careful optimization of reaction time and temperature may favor the desired amination.
-
-
Homocoupling of the Aryl Halide: While less common in Buchwald-Hartwig reactions, it can occur, particularly at higher temperatures.
-
Solution: Lowering the reaction temperature and ensuring efficient stirring can mitigate this.
-
Issue 3: Reaction Stalls Before Completion
A reaction that starts well but fails to reach full conversion may be suffering from catalyst decomposition or reagent degradation.
Potential Causes & Solutions:
-
Catalyst Decomposition: The active catalyst can degrade over time, especially at elevated temperatures.
-
Solution: Using a more stable palladium precatalyst can be beneficial.[3] In some cases, a second addition of the catalyst and ligand mid-reaction can help drive it to completion.
-
-
Base Degradation: Certain bases may not be stable under prolonged heating.
-
Solution: Ensure the chosen base is appropriate for the reaction temperature and duration.
-
-
Product Inhibition: The product itself can sometimes act as a ligand for the palladium, slowing down the catalytic cycle.
-
Solution: Increasing the catalyst loading slightly might overcome this inhibition.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of running coupling reactions with 5,5-Difluoro-2-azaspiro[3.3]heptane.
Q1: Which coupling reaction is most suitable for attaching an aryl group to 5,5-Difluoro-2-azaspiro[3.3]heptane?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most robust and widely used method for this transformation.[3][10] It offers a broad substrate scope and functional group tolerance.[7][10] While Ullmann-type couplings are an alternative, they often require harsher conditions, such as higher temperatures.[11][12]
Q2: What are the recommended starting conditions for a Buchwald-Hartwig coupling with this amine?
A2: A good starting point for optimization is to use a palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the corresponding ligand (if not using a precatalyst), a strong base like NaOtBu (1.5-2.0 equivalents), and an anhydrous, deoxygenated solvent like toluene or dioxane.[3][13] The reaction is typically heated to 80-110 °C.
Q3: How does the fluorine substitution on the spirocycle affect the reaction?
A3: The electron-withdrawing fluorine atoms decrease the pKa of the secondary amine compared to its non-fluorinated analog. This can influence the ease of deprotonation and the nucleophilicity of the resulting amide. However, the rigid, spirocyclic structure itself presents significant steric hindrance that must be addressed with appropriate ligand selection.[6]
Q4: Can I use microwave heating to accelerate the reaction?
A4: Microwave heating can be a valuable tool for accelerating reaction rates. However, it can also lead to rapid catalyst decomposition if not carefully controlled.[14] It is advisable to first establish baseline conditions with conventional heating before transitioning to microwave-assisted synthesis.
Q5: What is the best way to purify the N-arylated product?
A5: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the product, it may be beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to prevent streaking and improve separation. In some cases, precipitation of the product from the reaction mixture by adding an anti-solvent like water can be an effective initial purification step.[15]
Section 3: Optimized Protocol and Data
Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | G3 or G4 Precatalysts (e.g., BrettPhos Pd G3) | Provides a stable, pre-formed active catalyst, leading to more reproducible results.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) | Accommodates the steric bulk of the secondary amine and promotes efficient reductive elimination.[3][6] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required for efficient deprotonation of the amine.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated aprotic solvents are standard. Toluene is often a good first choice.[5] |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability. Optimization is often required.[15] |
| Amine Equivalents | 1.2 - 1.5 equivalents | A slight excess of the amine can help drive the reaction to completion.[13] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and a stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add 5,5-Difluoro-2-azaspiro[3.3]heptane (1.2 equiv.) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing the Process
Diagram 1: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
References
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). The Journal of Organic Chemistry.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Role of the base in Buchwald-Hartwig amin
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2015). Angewandte Chemie International Edition. [Link]
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Enamine.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (n.d.). ChemSpider Synthetic Pages.
-
The Role of the Base in Buchwald-Hartwig Amination. (2015). Dalton Transactions. [Link]
- Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). BenchChem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules.
-
Buchwald–Hartwig Amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). Revista de la Sociedad Química de México.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane derivatives. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we have compiled this information based on established chemical principles and analogous synthetic transformations reported in the scientific literature.
Introduction to the Synthesis
The 5,5-difluoro-2-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can enhance the pharmacological properties of drug candidates. The synthesis typically involves the construction of the difluorocyclobutane ring followed by the formation of the azetidine ring. A common strategy involves the use of a pre-formed 1,1-bis(halomethyl)-3,3-difluorocyclobutane which then undergoes cyclization with a nitrogen-containing nucleophile.
This guide will address potential side reactions and challenges you may encounter during this process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane derivatives, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Spirocyclic Product
Question: My reaction is showing low conversion to the desired 5,5-difluoro-2-azaspiro[3.3]heptane derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from several factors, ranging from reagent quality to competing side reactions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The intramolecular cyclization may be slow or reversible.
-
Solution: Increase the reaction time and/or temperature. Consider using a higher concentration of the amine nucleophile to drive the reaction forward. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can often accelerate SN2 reactions.[1]
-
-
Poor Quality of Starting Materials: Impurities in the 1,1-bis(halomethyl)-3,3-difluorocyclobutane or the amine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. The bis(halomethyl)cyclobutane can be purified by distillation or chromatography.[1] Amines should be pure and, if necessary, freshly distilled.
-
-
Suboptimal Base: The choice and stoichiometry of the base are crucial for the cyclization step.
-
Solution: If using a primary amine for the cyclization, an external base may be needed to neutralize the hydrogen halide formed. A non-nucleophilic base like potassium carbonate or a hindered amine base (e.g., diisopropylethylamine) is recommended. If a strong base like sodium hydride (NaH) is used for deprotonation of a precursor, ensure it is fresh and the solvent is anhydrous.[1]
-
-
Competing Elimination Reactions: The use of a strong, sterically hindered base can favor elimination over substitution, leading to the formation of olefinic byproducts.
-
Solution: Use a less hindered base. If elimination is a significant issue, consider converting the bis(halomethyl) groups to better leaving groups that are less prone to elimination, such as tosylates.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Polymeric Byproducts
Question: I am observing a significant amount of an insoluble, high molecular weight material in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of polymeric material is a common side reaction in the synthesis of small, strained rings like azetidines, especially under certain conditions.
Potential Causes and Solutions:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the amine can react with multiple molecules of the bis(halomethyl)cyclobutane, leading to polymer chains.
-
Solution: Employ high dilution conditions. By significantly increasing the solvent volume, you can favor the intramolecular reaction over the intermolecular one. A slow addition of the starting materials to the reaction vessel can also be beneficial.
-
-
Ring-Opening Polymerization: The formed azetidine ring can be susceptible to ring-opening polymerization, particularly in the presence of Lewis or Brønsted acids.
-
Solution: Ensure that the reaction conditions are not acidic, unless a specific acid-catalyzed reaction is intended. If an acidic workup is required, perform it at low temperatures and for a short duration. The use of a protecting group on the azetidine nitrogen can increase its stability.
-
Diagram of Intermolecular vs. Intramolecular Reaction:
Caption: Competing intramolecular cyclization and intermolecular polymerization pathways.
Issue 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the pure 5,5-difluoro-2-azaspiro[3.3]heptane derivative. What purification strategies are recommended?
Answer: Purification of spirocyclic amines can be challenging due to their physical properties and the presence of closely related impurities.
Potential Challenges and Solutions:
-
Similar Polarity of Byproducts: Side products from elimination or oligomerization may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution:
-
Acid-Base Extraction: Utilize the basicity of the amine product. Extract the crude mixture with a dilute acid (e.g., 1M HCl) to move the desired product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Derivative Formation: If the amine is a primary or secondary amine, consider protecting it with a group like Boc (tert-butyloxycarbonyl). The Boc-protected derivative will have significantly different polarity and may be easier to purify by column chromatography. The protecting group can be removed in a subsequent step.
-
Crystallization: The hydrochloride or other salt of the amine may be crystalline and can be purified by recrystallization.[2]
-
-
-
Product Volatility: The free base of low molecular weight azaspiro[3.3]heptane derivatives can be volatile, leading to loss of product during solvent removal.
-
Solution: After purification, consider converting the product to a stable, non-volatile salt (e.g., hydrochloride or trifluoroacetate) for storage.[3] When concentrating solutions of the free base, use a rotary evaporator at low temperature and pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for the synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane derivatives?
A1: The choice of protecting group depends on the overall synthetic route.
-
Boc (tert-butyloxycarbonyl): This is a common and versatile protecting group for amines. It is stable to many reaction conditions and can be easily removed with acid (e.g., TFA in DCM). Using a Boc-protected amine in the cyclization step can prevent side reactions at the nitrogen and facilitate purification.
-
Benzyl (Bn): A benzyl group can be introduced via reductive amination. It is stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Tosyl (Ts): A tosyl group can be used to activate the nitrogen for cyclization but requires harsh conditions for removal.[2]
Q2: Can I use reductive amination to synthesize substituted 5,5-difluoro-2-azaspiro[3.3]heptane derivatives?
A2: Yes, reductive amination is a viable strategy. For example, reductive amination of a suitable ketone precursor with ammonia or a primary amine, followed by intramolecular cyclization of the resulting amine, can be an effective route. However, be mindful of potential side reactions such as over-alkylation if a primary amine is used. Using a stepwise procedure where the imine is formed first, followed by reduction, can sometimes offer better control.[4]
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for quick monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or protected derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and identification of impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.
Experimental Protocols
General Procedure for the Synthesis of N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane (Illustrative)
This protocol is a generalized procedure based on common synthetic strategies for analogous compounds.[1]
-
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C, add diethyl malonate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to 60 °C.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Hydrolysis and Decarboxylation to 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid.
-
Dissolve the diethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the diacid.
-
Heat the diacid at a temperature above its melting point until gas evolution ceases to afford the monoacid.
-
-
Step 3: Curtius Rearrangement and Boc Protection to N-Boc-5,5-difluoro-2-azaspiro[3.3]heptan-2-amine.
-
Convert the carboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) and a base like triethylamine in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to induce the Curtius rearrangement to the isocyanate.
-
Add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.
-
Purify the final product by column chromatography.
-
Data Summary
| Parameter | Typical Value Range | Notes |
| Yield (Overall) | 30-50% | Highly dependent on the specific substrate and reaction conditions. |
| Reaction Time (Cyclization) | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Reaction Temperature | 60-120 °C | Higher temperatures may be required but can also promote side reactions. |
| Purity (after chromatography) | >95% | Purity should be confirmed by NMR and MS. |
References
- Hamza, D., & Tyreman, M. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1791-1793.
- Mykhailiuk, P. K. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 25(56), 12973-12977.
- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
- Kadam, A. L., Nelson, R. C., Tomlin, J. W., Dahal, D., Gupton, B. F., & Cardoso, F. S. P. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335–1341.
- Ishikawa, H., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane
Welcome to the technical support center for the synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. 5,5-Difluoro-2-azaspiro[3.3]heptane is a valuable saturated heterocyclic motif, increasingly utilized as a bioisostere for piperidine and other cyclic amines in drug discovery.[1][2] Its rigid, three-dimensional structure can offer significant advantages in optimizing pharmacokinetic and pharmacodynamic properties.[3]
This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its multi-step synthesis. The causality behind experimental choices is explained to empower you to not only solve immediate issues but also to strategically optimize your synthetic route.
Typical Synthetic Workflow Overview
The most common synthetic route commences with a commercially available cyclobutane precursor, which undergoes geminal difluorination, followed by manipulations to install the requisite functionalities for the key spirocyclization, and concludes with a final deprotection step. The N-Boc protected intermediate is a key subject of this guide.
Caption: A common synthetic pathway to 5,5-Difluoro-2-azaspiro[3.3]heptane.
Troubleshooting Guide & FAQs
Q1: My gem-difluorination of N-Boc-2-azaspiro[3.3]heptan-5-one is low-yielding. What are the likely causes and how can I fix it?
This is a critical and often challenging step. Low yields in deoxyfluorination reactions typically stem from three main areas: reagent quality, reaction conditions, and substrate stability.
Potential Causes & Solutions:
-
Reagent Decomposition: Fluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxofluor are extremely sensitive to moisture.
-
Causality: Water rapidly hydrolyzes these reagents into inactive byproducts, reducing the effective stoichiometry and generating corrosive HF, which can promote side reactions.
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously oven- or flame-dried before use.
-
Use a high-quality, anhydrous solvent (e.g., DCM, DCE) from a freshly opened bottle or one dried over molecular sieves.
-
Use fresh, high-purity fluorinating reagent. If the bottle has been opened multiple times, its efficacy may be compromised. Consider purchasing a new batch.
-
Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
-
-
Sub-optimal Temperature Control: These reactions are often exothermic and temperature-sensitive.
-
Causality: Insufficient cooling can lead to uncontrolled exotherms, promoting decomposition of the reagent and substrate, leading to tar formation. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Troubleshooting Protocol:
-
-
Formation of Side Products: The primary competing pathway is often elimination, leading to unsaturated byproducts, especially if the substrate has adjacent protons prone to abstraction.
-
Causality: The intermediate formed during fluorination can undergo elimination of HF instead of the desired second fluoride addition.
-
Troubleshooting Protocol:
-
The choice of fluorinating agent can be critical. Some modern reagents like XtalFluor or Fluolead are known to be milder and may suppress elimination pathways.
-
Analyze the crude reaction mixture by ¹⁹F NMR and LC-MS to identify potential byproducts, which can provide clues about the undesired reaction pathway.
-
-
| Parameter | Recommendation | Rationale |
| Fluorinating Agent | Deoxofluor or DAST (1.5 - 2.0 equiv.) | Provides the fluorine source. Excess drives the reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, low boiling point for easy removal. |
| Temperature | -78 °C to Room Temperature | Critical for controlling exotherm and minimizing side reactions.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from decomposing the sensitive fluorinating agent.[5] |
| Monitoring | TLC (stain with KMnO₄), LC-MS, ¹⁹F NMR | Essential for tracking starting material consumption and product formation. |
Q2: The spirocyclization step to form the azaspiro[3.3]heptane core is sluggish and gives a complex mixture. How can I improve this intramolecular cyclization?
The formation of the strained four-membered azetidine ring via intramolecular nucleophilic substitution can be challenging. Success hinges on promoting the desired intramolecular reaction over competing intermolecular side reactions.
Potential Causes & Solutions:
-
Incorrect Base/Solvent System: The choice of base and solvent is crucial for this transformation.
-
Causality: The base must be strong enough to deprotonate the nucleophile (e.g., an amine or a sulfonamide nitrogen) but not so hindered or reactive that it promotes elimination of the leaving group. The solvent must facilitate the reaction kinetics without participating in side reactions.
-
Troubleshooting Protocol:
-
Potassium tert-butoxide (t-BuOK) in THF is a commonly reported and effective system for this type of cyclization.[6]
-
If intermolecular reactions are a problem, try running the reaction under high-dilution conditions. This can be achieved by adding the substrate solution slowly over several hours to a heated solution of the base. This principle favors the intramolecular pathway.
-
-
-
Poor Leaving Group: The efficiency of the Sₙ2 cyclization is highly dependent on the quality of the leaving group.
-
Causality: A poor leaving group (e.g., -Cl) may require harsh conditions, while a good leaving group (e.g., -OTs, -OMs) facilitates cyclization under milder conditions, reducing byproduct formation.
-
Troubleshooting Protocol:
-
If your precursor contains a hydroxyl group, convert it to a tosylate (-OTs) or mesylate (-OMs) using TsCl or MsCl, respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine. This will significantly enhance its reactivity towards intramolecular displacement.
-
-
Caption: Decision tree for troubleshooting the spirocyclization step.
Q3: I'm having difficulty with the final N-Boc deprotection. The reaction is incomplete, or I'm seeing decomposition of my product.
While standard, Boc deprotection can be problematic for certain substrates. The difluoro group can influence the molecule's electronic properties and stability.
Potential Causes & Solutions:
-
Insufficiently Acidic Conditions: The Boc group is stable under neutral and basic conditions and requires acid for cleavage.
-
Causality: The mechanism involves protonation of the carbamate followed by loss of tert-butyl cation, which is then scavenged. If the acid is too weak or used in stoichiometric amounts, the equilibrium may not favor the deprotected amine.
-
Troubleshooting Protocol:
-
The most common and effective reagents are strong acids like trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether).[7][8]
-
Typically, the reaction is run with a large excess of the acid (often using it as a co-solvent) to ensure the reaction goes to completion. The reaction is usually fast, occurring within 1-2 hours at room temperature.[7]
-
-
-
Product Instability or Workup Issues: The final free amine salt might be highly polar or unstable under certain conditions.
-
Causality: The gem-difluoro group is generally stable, but the overall molecule might be sensitive to prolonged exposure to strong acid. During workup, if a basic aqueous wash is used to neutralize excess acid, the free amine could be unstable or prone to side reactions.
-
Troubleshooting Protocol:
-
Monitor the reaction by LC-MS. Once the starting material is consumed, immediately remove the acid and solvent in vacuo.[9]
-
Avoid aqueous basic workups. The product is an amine salt (e.g., trifluoroacetate or hydrochloride). After evaporation, the salt can often be precipitated or triturated with a non-polar solvent like diethyl ether or pentane to afford a solid, which can be collected by filtration. This avoids exposing the potentially sensitive free amine to water.
-
-
-
Alternative Deprotection Methods: For highly acid-sensitive substrates, thermal deprotection can be an option.
Experimental Protocol: N-Boc Deprotection with TFA
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equiv).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Workup: Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: To the resulting oil, add cold diethyl ether. The amine salt product should precipitate as a solid. Stir the suspension for 15-30 minutes, then collect the solid by vacuum filtration. Wash the solid with additional cold diethyl ether and dry under high vacuum to yield the final 5,5-difluoro-2-azaspiro[3.3]heptane as its TFA salt.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
- Mykhailiuk, P. K. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34.
- Lin, P.-P., et al. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, 23(8), 3088–3093.
- Egan, T. C., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
- Egan, T. C., et al. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.
- Bremner, J. B., & Samosorn, S. (2011). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2011(03), 382-384.
- Mykhailiuk, P. K., & Shishkin, O. V. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-41.
- Isidro-Llobet, A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
- Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521.
- Ghorpade, S. R., & Sarpong, R. (2025).
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. BenchChem.
- University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment!.
- Guérot, C., et al. (2011). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 13(5), 1032-1035.
- Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(41), 5707-5711.
- Kocienski, P. (2011). Spiro[2.3]hexanes and Spiro[3.3]heptanes. Science of Synthesis, 48, 261-288.
- Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic & Biomolecular Chemistry, 9(11), 3903–3906.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- D'Andrea, S. V., & Wilson, L. J. (2009). Deprotection of N-BOC compounds.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 173-179.
- Sigma-Aldrich. (n.d.).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
- ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. How To [chem.rochester.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
stability issues of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate in solution
Technical Support Center: 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability
Welcome to the technical support center for this compound. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. We understand that unexpected instability can compromise experimental outcomes, and this resource is designed to help you navigate potential challenges by explaining the underlying chemical principles and offering practical, actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and observations that you may encounter during your experiments with this compound.
Question 1: I've observed a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
Several factors can contribute to the degradation of this compound in solution. The primary suspect is often the stability of the trifluoroacetate salt of the secondary amine in your chosen solvent. The bond between the amine and the trifluoroacetic acid is ionic and can be influenced by the properties of the solvent and the presence of any contaminants.
-
Proton Exchange and Basicity: 5,5-Difluoro-2-azaspiro[3.3]heptane is a secondary amine, and its basicity is a key factor. In solution, there is an equilibrium between the protonated (trifluoroacetate salt) and the free base form. If the solvent is not perfectly anhydrous, water can facilitate proton exchange. The increased basicity of azaspiroheptane systems compared to their piperidine or morpholine counterparts can influence this equilibrium.[1]
-
Solvent Effects: The choice of solvent is critical. Protic solvents (e.g., methanol, ethanol, water) can participate in hydrogen bonding and proton exchange, potentially leading to the dissociation of the trifluoroacetate salt and the formation of the free amine. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for stock solutions, but even these can contain water impurities.
-
Storage Conditions: As recommended by suppliers, the compound should be stored in a cool, dry, and well-ventilated area.[2] For solutions, storage at low temperatures (-20°C or -80°C) is advisable to slow down potential degradation processes. The container should be tightly sealed to prevent moisture absorption.
Question 2: My reaction yield is lower than expected when using this compound. Could this be a stability issue?
Yes, poor reaction yields can be a direct consequence of the degradation of the starting material. If the compound is not fully stable under your reaction conditions, its effective concentration will be lower than what you initially calculated.
-
Incompatibility with Reaction Conditions:
-
pH: The stability of the azaspiroheptane ring system and the trifluoroacetate salt can be pH-dependent. Strongly acidic or basic conditions can promote degradation. For instance, a strong base can deprotonate the secondary amine, leading to the free base which might be less stable or have different reactivity.
-
Temperature: Elevated reaction temperatures can accelerate decomposition. It is crucial to assess the thermal stability of the compound in your specific reaction mixture.
-
Reagents: Certain reagents may be incompatible with the 5,5-Difluoro-2-azaspiro[3.3]heptane moiety. Strong oxidizing or reducing agents could potentially interact with the amine or the difluorinated ring.
-
-
Troubleshooting Steps:
-
Re-analyze your starting material: Before starting a reaction, it is good practice to confirm the purity and concentration of your this compound solution, for example, by ¹H or ¹⁹F NMR.
-
Perform a control experiment: Run the reaction with a freshly prepared solution of the compound and compare the yield to a reaction using an older stock solution.
-
Consider the free base: Depending on your reaction, it might be necessary to generate the free base from the trifluoroacetate salt in situ or as a separate step. This can be achieved by a mild basic workup, but the stability of the free base should also be considered.
-
Question 3: I am seeing unexpected peaks in my analytical data (LC-MS, NMR) after my experiment. What are the potential degradation products?
While specific degradation pathways for this compound are not extensively documented in the literature, we can hypothesize potential degradation products based on its structure.
-
Ring Opening: The spirocyclic system, while generally robust, could potentially undergo ring-opening under harsh conditions (e.g., strong acid/base, high temperature). This would lead to a variety of linear amine derivatives.
-
Decomposition of the Trifluoroacetate Counter-ion: Trifluoroacetic acid can be reactive under certain conditions, although it is generally a stable counter-ion.
-
Reaction with Solvents: Some solvents, like DMSO, can decompose at elevated temperatures or in the presence of certain reagents, and these decomposition products could react with your compound.
The diagram below illustrates a hypothetical degradation pathway leading to ring opening.
Caption: Hypothetical degradation pathways for this compound.
Protocol for Assessing Solution Stability
To ensure the integrity of your experiments, we strongly recommend performing a stability study of this compound in your specific solution. This protocol provides a general framework for such a study.
Objective: To determine the stability of this compound in a chosen solvent over a defined period and at different temperatures.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, acetonitrile, water)
-
Internal standard (a stable compound that does not react with the analyte or solvent)
-
Analytical instrument (e.g., HPLC-UV, LC-MS, or NMR spectrometer)
Experimental Workflow:
Caption: Experimental workflow for assessing the solution stability of this compound.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh this compound and a suitable internal standard.
-
Dissolve in the chosen solvent to a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution and analyze it using your chosen analytical method (HPLC-UV, LC-MS, or NMR).
-
This will serve as your baseline measurement.
-
-
Storage:
-
Divide the remaining stock solution into aliquots in tightly sealed vials.
-
Store the aliquots at different temperatures to assess thermal stability (e.g., room temperature, 4°C, and -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, and longer if necessary), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely and reach room temperature before analysis.
-
Analyze each aliquot using the same analytical method as for the T=0 sample.
-
-
Data Analysis:
-
For each time point and temperature, calculate the peak area ratio of this compound to the internal standard.
-
Normalize the data to the T=0 measurement to determine the percentage of the compound remaining.
-
Examine the chromatograms or spectra for the appearance of new peaks, which may indicate degradation products.
-
Data Interpretation:
| Storage Temperature | % Remaining after 1 week (Hypothetical) | Observations (Hypothetical) |
| Room Temperature | 85% | A new minor peak observed at a different retention time. |
| 4°C | 98% | No significant changes observed. |
| -20°C | >99% | No changes observed. |
This table provides a template for summarizing your stability data. Based on these hypothetical results, the compound is most stable when stored at -20°C in the chosen solvent.
Analytical Method Considerations:
-
¹⁹F NMR: This is a particularly powerful technique for studying fluorinated compounds. The fluorine signals can be very sensitive to changes in the chemical environment, making it an excellent tool for detecting degradation.[3][4][5][6]
-
LC-MS: This method is ideal for separating the parent compound from potential degradation products and providing mass information for their identification.
-
Forced Degradation Studies: To gain a deeper understanding of potential degradation pathways, you can perform forced degradation studies by exposing the compound to stress conditions such as strong acid, strong base, oxidation, and high heat for a short period.[7]
General Recommendations for Handling and Storage
To maximize the shelf life and ensure the quality of your this compound, please adhere to the following guidelines based on supplier recommendations and general chemical principles:
-
Solid Compound:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Some suppliers recommend storage under an inert atmosphere at 2-8°C.
-
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
If stock solutions are required, use a high-purity aprotic solvent.
-
Store solutions in tightly sealed vials at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
By following these guidelines and proactively assessing the stability of this compound in your experimental systems, you can ensure the reliability and reproducibility of your research.
References
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
-
¹⁹F-centred NMR analysis of mono-fluorinated compounds - ResearchGate. [Link]
-
Stability evaluation of [¹⁸F]FDG in two Norwegian university hospitals: a two-centre study - EJNMMI Radiopharmacy and Chemistry. [Link]
-
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate - PubChem. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC - PubMed Central. [Link]
-
Elucidating the pathways of degradation of denagliptin - PubMed. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. [Link]
-
6,6-Difluoro-2-azaspiro[3.3]heptane - PubChem. [Link]
-
2 Overview on PFAS analytical methods - Publications Office of the EU. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [Link]
-
Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - NIH. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchGate. [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P - American Chemical Society. [Link]
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- 4. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Analysis of Fluorinated Spirocycles
Welcome to the technical support center for NMR analysis of fluorinated spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique molecular architectures. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you overcome common challenges and obtain high-quality, interpretable NMR data.
The unique structural features of spirocycles, combined with the inherent properties of the fluorine nucleus, often lead to complex and sometimes confusing NMR spectra. This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and in-depth solutions in our Troubleshooting Guides.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to some of the most common issues encountered during the NMR analysis of fluorinated spirocycles.
Q1: Why are the 1H NMR spectra of my fluorinated spirocycle so complex and difficult to interpret?
A1: The complexity arises primarily from spin-spin coupling between protons (1H) and fluorine (19F) nuclei.[1][2][3] Unlike coupling to 13C, which is often not observed in standard proton spectra due to the low natural abundance of 13C, 19F has 100% natural abundance and a high gyromagnetic ratio.[1][4][5] This leads to significant splitting of proton signals over two to five bonds (2JHF, 3JHF, 4JHF, 5JHF), dramatically increasing multiplet complexity.[1][6] The rigid, three-dimensional nature of spirocycles often fixes protons and fluorines in specific spatial orientations, leading to a wide range of coupling constants that can be difficult to predict.
Q2: My 19F NMR spectrum shows broad signals. What are the potential causes?
A2: Broad signals in 19F NMR can stem from several factors:
-
Unresolved Couplings: Complex, unresolved couplings to multiple protons or other fluorine atoms can lead to signal broadening.
-
Chemical Exchange: The spirocyclic ring may be undergoing conformational exchange on the NMR timescale, leading to broadened peaks. This is particularly common in flexible ring systems.
-
Quadrupolar Nuclei: If your molecule contains a quadrupolar nucleus (spin > 1/2), such as 14N, its rapid relaxation can cause broadening of nearby fluorine signals.[7][8][9]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample can significantly broaden NMR signals.
-
Poor Shimming: An improperly shimmed magnet will result in broad peaks across the spectrum.
Q3: The chemical shifts in my 19F NMR spectrum are different from what I expected based on literature values for similar functional groups. Why is this?
A3: 19F chemical shifts are extremely sensitive to the local electronic environment, much more so than 1H chemical shifts.[5][10] Several factors can influence the chemical shift:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter fluorine chemical shifts, sometimes by several ppm.[10][11][12][13]
-
Stereoelectronic Effects: In the constrained environment of a spirocycle, through-space interactions and the orientation of fluorine relative to other functional groups can cause significant deviations from expected values.
-
Referencing Issues: Inconsistent referencing is a common source of variability in 19F NMR data.[14] It is crucial to use a consistent internal or external standard.
Q4: How do I choose an appropriate reference standard for my 19F NMR experiments?
A4: The choice of a reference standard is critical for obtaining reproducible 19F NMR data.[15] An ideal standard should be:
-
Chemically inert and not react with your sample.
-
Soluble in the same deuterated solvent as your sample.
-
Have a single, sharp resonance that does not overlap with your analyte signals.
-
Commonly used standards include CFCl3 (trichlorofluoromethane) as an external reference (δ = 0.00 ppm), and internal standards like trifluoroacetic acid (TFA) or hexafluorobenzene (C6F6).[16][17]
II. Troubleshooting Guides
This section offers detailed, step-by-step guidance for resolving more complex issues.
Guide 1: Deciphering Complex 1H and 19F NMR Spectra
The intricate coupling patterns in the NMR spectra of fluorinated spirocycles often obscure valuable structural information. Here’s a systematic approach to simplify and interpret these spectra.
Symptom: Overlapping multiplets in the 1H spectrum make it impossible to assign protons or extract coupling constants.
Causality: Extensive 1H-19F spin-spin coupling is the primary cause. The magnitude of these couplings depends on the number of bonds separating the nuclei and their dihedral angles.
Workflow for Spectral Simplification:
Caption: Workflow for simplifying and assigning complex NMR spectra of fluorinated spirocycles.
Step-by-Step Protocol:
-
1H{19F} Decoupling: The most direct way to simplify a proton spectrum is to acquire a 1H spectrum while decoupling the 19F channel. This will collapse all the 1H-19F couplings, leaving only the 1H-1H couplings. This allows for the straightforward measurement of proton-proton coupling constants, which are crucial for determining the relative stereochemistry of the spirocyclic core.
-
PSYCHE (Pure Shift Yielded by Chirp Excitation): This is an advanced 1D NMR experiment that provides a "proton-decoupled" proton spectrum, effectively removing all 1H-1H couplings and leaving only the 1H-19F couplings.[18] This is incredibly useful for directly measuring long-range JHF values.
-
2D 1H-19F HETCOR (Heteronuclear Correlation): This 2D experiment is essential for unambiguously identifying which protons are coupled to which fluorine atoms.[4] It creates a 2D plot with the 1H spectrum on one axis and the 19F spectrum on the other, with cross-peaks indicating J-coupling between specific 1H and 19F nuclei.
Guide 2: Addressing Signal Broadening and Poor Resolution
Broad NMR signals can be a significant obstacle to accurate analysis. This guide helps you diagnose and resolve the root causes of line broadening.
Symptom: Signals in the 19F and/or 1H NMR spectrum are broader than expected, leading to loss of resolution.
Causality: Signal broadening can be caused by dynamic processes within the molecule, interactions with the environment, or instrumental factors.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting broad NMR signals.
Detailed Protocols:
-
Variable Temperature (VT) NMR: If you suspect conformational exchange, acquiring spectra at different temperatures is a powerful diagnostic tool.
-
Procedure: Record spectra at a range of temperatures (e.g., from -40 °C to +80 °C, solvent permitting).
-
Interpretation:
-
If signals sharpen at lower temperatures, it indicates that you are slowing down a dynamic process and approaching the "slow exchange" regime.
-
If signals sharpen at higher temperatures, you may be moving into the "fast exchange" regime, where the molecule rapidly interconverts between conformations, resulting in an averaged, sharper signal.
-
Coalescence is the point at which two exchanging signals merge into a single broad peak. The temperature at which this occurs can be used to calculate the rate of exchange.
-
-
-
Sample Purity and Preparation:
-
Filtration: Always filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[19]
-
High-Quality Tubes: Use high-quality, uniform NMR tubes to ensure optimal shimming and resolution.[19]
-
Chelating Agents: If you suspect paramagnetic metal contamination, adding a small amount of a chelating agent like EDTA can sometimes sequester the metal ions and sharpen the signals.
-
Guide 3: Stereochemical Assignment using NOE
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the through-space proximity of nuclei, which is essential for assigning the stereochemistry of complex spirocycles.
Symptom: Ambiguous stereochemistry at the spiro-center or on the rings.
Causality: The rigid nature of spirocycles often leads to distinct spatial relationships between atoms that can be probed by NOE.
Experimental Protocol: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
The 1H-19F HOESY experiment is particularly valuable for fluorinated molecules as it can reveal through-space proximities between protons and fluorine atoms.[5][20]
-
Sample Preparation: Prepare a sample with a concentration appropriate for a 2D NMR experiment (typically 10-50 mM). Ensure the sample is thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Acquisition:
-
Use a standard HOESY pulse sequence.
-
Set the mixing time (τm) to a value appropriate for the size of your molecule. For small molecules (< 1000 Da), typical mixing times are in the range of 300-800 ms. It is often beneficial to run a series of experiments with different mixing times to observe the build-up of the NOE.
-
-
Processing and Interpretation:
-
Process the 2D data to obtain the HOESY spectrum.
-
Cross-peaks in the HOESY spectrum indicate that a proton and a fluorine atom are close in space (typically < 5 Å).
-
The intensity of the cross-peak is related to the internuclear distance (proportional to 1/r6).
-
By identifying key H-F spatial correlations, you can build a 3D model of your spirocycle and confirm its stereochemistry.
-
III. Data Tables for Quick Reference
Table 1: Typical 19F Chemical Shift Ranges
This table provides a general guide to 19F chemical shifts, referenced to CFCl3 at 0.00 ppm. Note that these values can be significantly influenced by the specific molecular environment within a spirocycle.[10]
| Functional Group | Chemical Shift Range (δ, ppm) |
| -CF3 | -55 to -90 |
| -CF2- | -70 to -140 |
| >CF- (aliphatic) | -120 to -240 |
| Ar-F | -110 to -180 |
| -CO-F | +20 to -70 |
Table 2: Common 1H-19F Coupling Constants
The magnitude of JHF is highly dependent on geometry.
| Coupling Type | Typical Range (Hz) | Notes |
| 2JHF (geminal) | 45 - 50[2] | Strong, through-bond coupling. |
| 3JHF (vicinal) | 0 - 30 | Highly dependent on the H-C-C-F dihedral angle. |
| 4JHF (long-range) | 0 - 5 | Often observed in rigid systems like spirocycles. |
| 5JHF (long-range) | 0 - 3[21] | Can provide valuable structural constraints. |
IV. References
-
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
-
Emsley, J. W., & Lindon, J. C. (1975). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 53(18), 2875-2884.
-
19f NMR Reference Standards 0. (n.d.). Scribd. Retrieved from [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12795-12805.
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3637-3646.
-
Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2811-2817.
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate.
-
Smith, A. J. R., et al. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
-
Witter, R., et al. (2012). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Theory and Computation, 8(11), 4181-4191.
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3637-3646.
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes.
-
Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 8(12), 2877-2884.
-
Gonet, D. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
-
Preparation of Li,19-F, 31-P NMR samples. (2022). Reddit.
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Consequences of nuclei with quadrupole moments in NMR. (n.d.). University of California, Davis.
-
Schwalbe, H., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(31), 7707-7716.
-
F19 detection. (n.d.). UCSB Chem and Biochem NMR Facility. Retrieved from [Link]
-
Altenhof, T. R., et al. (2023). On the effects of quadrupolar relaxation in Earth's field NMR spectra. Journal of Magnetic Resonance, 355, 107540.
-
Angulo, J., et al. (2018). Simplifying complexity: a new NMR approach for the analysis of mixtures containing fluorinated species. Chemical Communications, 54(53), 7337-7340.
-
Quadrupolar Coupling. (2025). Chemistry LibreTexts.
-
The Effect of Fluorine in 1H NMR. (2024). Reddit.
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar.
-
Coupling of Protons with Fluorine. (2007). ResearchGate.
-
Rosenau, C. P., et al. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angewandte Chemie International Edition, 57(30), 9528-9533.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2025). ResearchGate.
-
Al-Warhi, T., et al. (2021). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 26(16), 4983.
-
Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? (2016). ResearchGate.
-
Quadrupolar coupling. (2011). NMR Wiki.
-
Galiano, V., et al. (2019). Multiple points of view of heteronuclear NOE: long range vs short range contacts in pyrrolidinium based ionic. IRIS .
-
Pomerantz, Y. (2020). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 74(10-11), 527-539.
-
9– NMR Interactions: Quadrupolar Coupling. (n.d.).
-
The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. (n.d.). ResearchGate.
-
Gonet, D. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
-
An Overview of Fluorine NMR. (n.d.). ResearchGate.
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- 21. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating 5,5-Difluoro-2-azaspiro[3.3]heptane from Trifluoroacetic Acid
Disclaimer: This document is intended for informational purposes only and should be used by qualified scientific personnel. All procedures should be conducted in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Introduction: The Persistent Challenge of Trifluoroacetic Acid Removal
5,5-Difluoro-2-azaspiro[3.3]heptane is a valuable, conformationally restricted amine scaffold increasingly utilized in medicinal chemistry.[1] Its synthesis frequently culminates in the acid-mediated deprotection of a Boc-protected precursor, commonly employing trifluoroacetic acid (TFA). While highly effective for Boc removal, TFA's strong acidic nature (pKa ≈ 0.23-0.5) leads to the formation of a stable trifluoroacetate salt with the basic secondary amine of the spirocycle.[2][3][4][5] This salt formation complicates the isolation of the desired free amine, as simple evaporation is often insufficient to remove the TFA counterion.[6] This guide provides a comprehensive, question-and-answer-based resource for researchers and drug development professionals facing this common purification challenge.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is removing TFA from my 5,5-Difluoro-2-azaspiro[3.3]heptane reaction so difficult?
A1: The primary difficulty lies in the acid-base chemistry between trifluoroacetic acid and the amine. TFA is a strong organic acid, and the nitrogen atom in the 2-azaspiro[3.3]heptane ring is basic.[2][3] This results in a proton transfer to form a stable, non-volatile ammonium trifluoroacetate salt.[7][8] Simply applying a vacuum will remove the volatile excess TFA, but not the TFA that has formed a salt with your product. To isolate the "free base" form of your amine, you must chemically break this salt.
Q2: I've tried co-evaporation with toluene multiple times, but my NMR still shows the trifluoroacetate salt. What's the next step?
A2: While co-evaporation with a solvent like toluene can help remove residual TFA through azeotropic distillation, it is often not sufficient to break the established salt.[9][10][11] You need to employ a method that neutralizes the trifluoroacetate salt. The most common and effective approaches involve a basic workup or the use of a basic ion-exchange resin.
Recommended Protocols for TFA Removal
Here we detail the most effective methods for liberating the free amine of 5,5-Difluoro-2-azaspiro[3.3]heptane from its TFA salt.
Method 1: Basic Aqueous Workup (Liquid-Liquid Extraction)
This is the most direct and widely used method for small to moderate scale purifications.
Core Principle: This technique relies on partitioning the TFA salt between an organic solvent and a basic aqueous solution. The base in the aqueous layer neutralizes the trifluoroacetic acid, which liberates the free amine. The now neutral and more lipophilic free amine preferentially dissolves in the organic layer, allowing for its separation from the aqueous-soluble salts.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the crude TFA salt of 5,5-Difluoro-2-azaspiro[3.3]heptane in a suitable water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Neutralization & Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12][13]
-
Agitation & Separation: Gently swirl or invert the funnel to mix the layers, being sure to vent frequently to release any CO₂ gas that may form. Allow the layers to fully separate.
-
Isolation of Organic Phase: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc or ether).
-
Repeated Washing: Wash the organic layer two more times with the basic aqueous solution to ensure complete neutralization and removal of TFA.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of dissolved water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue should be the free amine of 5,5-Difluoro-2-azaspiro[3.3]heptane.
Workflow for Basic Aqueous Workup
Caption: Liquid-liquid extraction workflow for TFA removal.
Method 2: Ion-Exchange Chromatography
This method is particularly advantageous for compounds that have some water solubility or when a very high purity of the free amine is required.
Core Principle: This technique utilizes a solid-phase basic resin to scavenge the acidic components from a solution. The crude TFA salt is passed through a column packed with a basic ion-exchange resin. The resin retains the trifluoroacetate anion, allowing the neutral free amine to elute from the column.[14][15][16]
Detailed Experimental Protocol:
-
Resin Selection and Preparation: Choose a weakly basic ion-exchange resin, such as Amberlyst® A21.[15][16] Prepare a slurry of the resin in a suitable solvent (e.g., methanol or DCM) and pack it into a chromatography column. Wash the packed column with several column volumes of the same solvent to equilibrate it.
-
Sample Loading: Dissolve the crude 5,5-Difluoro-2-azaspiro[3.3]heptane TFA salt in a minimal amount of the equilibration solvent. Carefully load this solution onto the top of the prepared column.
-
Elution: Elute the column with the same solvent, collecting fractions. The free amine will pass through the column, while the TFA salt is retained on the resin.
-
Monitoring: Monitor the collected fractions for the presence of your product using an appropriate analytical technique, such as thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the free amine.
Workflow for Ion-Exchange Chromatography
Caption: TFA removal workflow using a basic ion-exchange resin.
Method Selection at a Glance
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Basic Aqueous Workup | Fast, inexpensive, uses common lab equipment and reagents.[13] | Can be problematic if the free amine has significant water solubility. Emulsion formation can complicate separation. | Routine lab-scale purifications where the product is not water-soluble. |
| Ion-Exchange Chromatography | Can yield very pure material.[15] Excellent for water-soluble amines. Avoids aqueous workup.[16] | More time-consuming, requires specialized resins, and can be more expensive. | Situations requiring high purity, for water-soluble compounds, or for parallel synthesis applications.[15] |
Q3: My compound appears to be somewhat water-soluble. Which method is better?
A3: If you suspect your compound has appreciable water solubility, ion-exchange chromatography is the superior method.[12][17] A basic aqueous workup risks losing a significant portion of your product to the aqueous layer, leading to low recovery. The ion-exchange method avoids an aqueous phase altogether, thus mitigating this potential product loss.
Q4: What are the best practices for storing the free amine of 5,5-Difluoro-2-azaspiro[3.3]heptane after TFA removal?
A4: The free amine of 5,5-Difluoro-2-azaspiro[3.3]heptane is a relatively low molecular weight compound and may be volatile. For short-term storage, it should be kept in a tightly sealed container in a refrigerator or freezer. For long-term stability and easier handling, it is often advantageous to convert the free base to a more stable salt, such as the hydrochloride (HCl) salt. This can be accomplished by dissolving the free amine in a non-protic solvent like diethyl ether or 1,4-dioxane and adding a solution of HCl in the same solvent.
References
-
Organic Chemistry Portal. (n.d.). Trifluoroacetic Acid (TFA) - Common Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). The Chemistry of TFA: Properties and Reactivity Explained. Retrieved from [Link]
-
PrepMate. (n.d.). Discuss the acid-base properties of trifluoroacetic acid (TFA) based on its pKa value. Retrieved from [Link]
-
Aure Chemical. (n.d.). An Overview of Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2016). How to remove TFA salt?. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl Ester. Retrieved from [Link]
-
PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]
-
ResearchGate. (2012). How can I remove TFA in a product?. Retrieved from [Link]
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate. Retrieved from [Link]
-
Chromatography Forum. (2009). how to remove residual TFA from peptides after HPLC. Retrieved from [Link]
-
Quora. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved from [Link]
-
ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative?. Retrieved from [Link]
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold | Request PDF. Retrieved from [Link]
-
Reddit. (2017). Getting rid of DMF/TFA in solution. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]
- Google Patents. (n.d.). USRE23262E - Azeotropic distillation of toluene.
-
IOSR Journal. (n.d.). Trifluoroacetic acid Recovery from Industrial Aqueous Effluent. Retrieved from [Link]
-
ResearchGate. (2025). Recovery of trifluoroacetic acid from dilute aqueous solutions by reactive distillation | Request PDF. Retrieved from [Link]
-
American Chemical Society. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Retrieved from [Link]
-
PubMed. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Retrieved from [Link]
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- 4. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]
- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate | C8H10F5NO2 | CID 71303877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
- 17. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
Technical Support Center: Navigating Scale-Up Impurities in 5,5-Difluoro-2-azaspiro[3.3]heptane Production
Introduction:
5,5-Difluoro-2-azaspiro[3.3]heptane is a critical building block in contemporary drug discovery, offering a unique conformational rigidity and improved metabolic stability to pharmaceutical candidates. The introduction of the gem-difluoro motif on the spirocyclic core, however, presents distinct challenges during scale-up synthesis. This technical support guide provides a comprehensive resource for researchers, chemists, and process development professionals to troubleshoot and mitigate common impurities encountered during the large-scale production of 5,5-Difluoro-2-azaspiro[3.3]heptane and its N-protected derivatives.
Part 1: The Synthetic Landscape and Anticipated Challenges
A widely adopted synthetic route commences with the N-Boc protection of 2-azaspiro[3.3]heptan-5-one, followed by deoxofluorination to install the gem-difluoro moiety, and concluding with N-Boc deprotection to yield the final product, often as a salt for improved handling.
Caption: A typical synthetic workflow for 5,5-Difluoro-2-azaspiro[3.3]heptane.
While this pathway is robust on a laboratory scale, large-scale production often uncovers impurities that can compromise yield, purity, and downstream applications. This guide will focus on three prevalent impurity classes: fluorination-related impurities, deprotection-related impurities, and process-related impurities from upstream steps.
Part 2: Troubleshooting Guide and FAQs
Issue 1: Incomplete Fluorination and the Emergence of a Hydroxy-Fluoro Impurity
Question: During the scale-up of the fluorination of N-Boc-2-azaspiro[3.3]heptan-5-one with diethylaminosulfur trifluoride (DAST), we are consistently observing a significant impurity identified as N-Boc-5-fluoro-5-hydroxy-2-azaspiro[3.3]heptane. What is the root cause of this impurity, and what are the most effective mitigation strategies?
Answer:
The presence of N-Boc-5-fluoro-5-hydroxy-2-azaspiro[3.3]heptane is a common consequence of incomplete deoxofluorination. The reaction mechanism involves the formation of an intermediate that can be hydrolyzed back to a hydroxyl group if the reaction does not proceed to completion.
Causality and Mitigation:
-
Moisture Contamination: DAST and related reagents are extremely sensitive to moisture. Any residual water in the starting material, solvent, or reaction atmosphere will rapidly quench the fluorinating agent, leading to the formation of the hydroxy-fluoro impurity.
-
Actionable Advice: Implement rigorous drying protocols for the substrate and solvent. Azeotropic distillation of the substrate from a solvent like toluene prior to fluorination is a highly effective method for removing trace amounts of water. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).
-
-
Stoichiometry and Mass Transfer: On a larger scale, localized concentration gradients can occur, leading to areas where the fluorinating agent is not in sufficient excess.
-
Actionable Advice: A modest increase in the equivalents of the fluorinating agent (e.g., from 1.5 to 2.0 eq.) can often overcome mass transfer limitations and drive the reaction to completion.
-
-
Thermal Stability of the Fluorinating Agent: DAST has limited thermal stability and can begin to decompose at elevated temperatures, reducing its effective concentration.
-
Actionable Advice: Maintain strict temperature control. A gradual warm-up from a low starting temperature (e.g., -78 °C) is often beneficial. For large-scale operations, consider more thermally stable alternatives like Deoxo-Fluor® or XtalFluor®, which can offer a wider and safer operating window.[1][2][3]
-
Troubleshooting Workflow for Hydroxy-Fluoro Impurity:
Sources
Technical Support Center: Chiral Separation of 2-Azaspiro[3.3]heptane Enantiomers
Welcome to the technical support center for the method development of chiral separation for 2-azaspiro[3.3]heptane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. 2-Azaspiro[3.3]heptane is a valuable scaffold in modern drug discovery, and achieving robust enantiomeric separation is critical for pharmacological assessment.[1] This resource addresses common challenges and provides practical solutions to streamline your method development process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 2-azaspiro[3.3]heptane enantiomers?
A1: The primary challenges stem from the rigid, compact, and relatively non-polar nature of the 2-azaspiro[3.3]heptane core. This structure offers limited sites for strong, selective interactions with chiral stationary phases (CSPs). Key difficulties include:
-
Weak Intermolecular Interactions: The lack of multiple hydrogen bond donors or acceptors, and limited π-π interaction sites, can lead to poor chiral recognition on many common CSPs.
-
High Conformational Rigidity: While beneficial for pre-organizing the molecule for binding, the rigidity can also limit the "fit" into the chiral selector's binding pocket.
-
Derivatization Needs: The secondary amine may require derivatization to introduce functional groups that can enhance chiral recognition, adding complexity to the workflow.
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating 2-azaspiro[3.3]heptane derivatives?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are often the most successful for separating a wide range of chiral compounds, including spirocyclic structures.[2][3] These CSPs offer a combination of grooves, cavities, and functional groups that can lead to effective chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3] Immobilized polysaccharide phases are particularly advantageous as they are compatible with a wider range of solvents, enhancing method development flexibility.[2] Pirkle-type phases can also be effective, especially after derivatization of the analyte to introduce π-acidic or π-basic moieties.[4]
Q3: Is derivatization of the 2-azaspiro[3.3]heptane necessary for chiral separation?
A3: Not always, but it is a highly effective strategy if direct separation proves difficult. The secondary amine of the 2-azaspiro[3.3]heptane is an ideal handle for derivatization. Introducing a group with aromatic rings or strong hydrogen bonding capabilities can significantly improve chiral recognition. Common derivatizing agents include:
-
Isocyanates (e.g., 3,5-dinitrophenyl isocyanate): Introduces strong π-acceptor groups.
-
Acid chlorides (e.g., benzoyl chloride): Adds aromatic functionality.
-
Chloroformates: Can be used to form carbamates.
The choice of derivatizing agent should be guided by the type of CSP being screened. For instance, a π-acceptor derivatizing agent will likely show good interaction with a π-basic Pirkle-type CSP.[3]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC offers several key advantages over traditional High-Performance Liquid Chromatography (HPLC) for the chiral separation of 2-azaspiro[3.3]heptane enantiomers:[5][6]
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without sacrificing efficiency.[5][7]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 with a small percentage of an organic modifier (co-solvent), making it a greener and more cost-effective technique.[6][7]
-
Enhanced Selectivity: The mobile phase in SFC can provide unique selectivities compared to liquid-phase chromatography.[5]
-
Faster Equilibration: Columns equilibrate much more quickly in SFC, speeding up method development.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during method development in a question-and-answer format.
Problem: No Separation or Poor Resolution (Rs < 1.0)
Q: I'm screening several polysaccharide-based columns in normal phase mode (Hexane/Ethanol) and see no separation of my derivatized 2-azaspiro[3.3]heptane enantiomers. What should I try next?
A: This is a common starting point. Here's a systematic approach to troubleshoot:
-
Change the Alcohol Modifier: The nature of the alcohol co-solvent can dramatically impact selectivity.
-
Rationale: Different alcohols (e.g., isopropanol, n-butanol) have varying hydrogen bonding capabilities and steric profiles, which alters the interaction between the analyte and the CSP.
-
Action: Sequentially replace ethanol with isopropanol and then n-butanol in your mobile phase, keeping the percentage constant initially.
-
-
Explore Different Solvent Modes: If normal phase is unsuccessful, switch to other elution modes.
-
Rationale: The conformation of the polysaccharide CSP and the analyte's interaction with it can be significantly different in various solvent environments.
-
Action:
-
Polar Organic Mode: Use a mobile phase of acetonitrile or methanol with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA).
-
Reversed-Phase Mode: Use a mobile phase of water/acetonitrile or water/methanol, often with a buffer. This is particularly useful for immobilized polysaccharide CSPs.[8]
-
-
-
Screen a Wider Range of CSPs: If polysaccharide columns are not providing separation, expand your screening to include other types of CSPs.
Problem: Peak Tailing
Q: I have achieved baseline separation, but the peaks are showing significant tailing, making accurate quantification difficult. How can I improve the peak shape?
A: Peak tailing in chiral chromatography is often due to secondary interactions with the stationary phase support or slow kinetics.
-
Mobile Phase Additives: The most common and effective solution is the use of additives.
-
Rationale: Additives can mask active sites on the silica support (silanols) or improve the interaction kinetics between the analyte and the CSP.[10]
-
Action:
-
For basic analytes (like underivatized 2-azaspiro[3.3]heptane), add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%).
-
For acidic analytes (if derivatized with an acidic group), add an acidic additive like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%).
-
-
-
Adjust Temperature: Column temperature can influence peak shape.
-
Rationale: Increasing the temperature can improve mass transfer kinetics and reduce peak tailing, although it may also decrease resolution.
-
Action: Experiment with temperatures ranging from ambient up to 40°C.
-
-
Lower the Flow Rate:
-
Rationale: A slower flow rate can allow for more efficient mass transfer and reduce band broadening.
-
Action: Reduce the flow rate in increments and observe the effect on peak shape and resolution.
-
Problem: Irreproducible Retention Times
Q: My retention times are drifting between injections, making the method unreliable. What is causing this?
A: Drifting retention times are usually caused by an unequilibrated column or changes in the mobile phase composition. [11]
-
Ensure Proper Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.[11]
-
Rationale: The stationary phase needs to be fully saturated with the mobile phase components to achieve a stable retention environment.
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you see drift, increase the equilibration time.
-
-
Precise Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention, particularly in normal phase.[11]
-
Rationale: The polarity of the mobile phase is a critical parameter for retention.
-
Action: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Always use freshly prepared mobile phase.
-
-
Control Temperature:
-
Rationale: Fluctuations in ambient temperature can affect mobile phase viscosity and retention times.
-
Action: Use a column oven to maintain a constant temperature.
-
Experimental Protocols
Protocol 1: Generic Screening Protocol for Derivatized 2-Azaspiro[3.3]heptane
This protocol outlines a starting point for screening different CSPs and mobile phases.
1. Analyte Preparation:
- Derivatize the 2-azaspiro[3.3]heptane with 3,5-dinitrophenyl isocyanate.
- Dissolve the resulting urea derivative in the initial mobile phase at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (Reversed Phase) |
| CSPs to Screen | CHIRALPAK® IA, IB, IC | CHIRALPAK® IA, IB, IC | CHIRALPAK® IA, IB, IC |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / 0.1% DEA | Water / Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
3. Evaluation:
- Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for each condition.
- Identify the most promising conditions for further optimization.
Protocol 2: Method Optimization Workflow
Once a promising hit is identified from the screening, follow this workflow to optimize the separation.
Caption: Workflow for optimizing a chiral separation method.
Visualization of Chiral Recognition
The "three-point interaction" model is a fundamental concept in chiral recognition, where at least three simultaneous interactions between the analyte and the chiral selector are necessary for enantioseparation.[12]
Caption: The three-point interaction model for chiral recognition.
References
-
ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. Request PDF. Retrieved from [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
PubMed. (2011, May 20). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
PubMed. (2017, April). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
LCGC Europe. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). SFC Columns for Chiral & Achiral Separations. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
Sources
- 1. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 3. eijppr.com [eijppr.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
avoiding decomposition of 5,5-Difluoro-2-azaspiro[3.3]heptane during reaction
Welcome to the technical support resource for 5,5-Difluoro-2-azaspiro[3.3]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for successfully incorporating this valuable building block into your synthetic workflows. We will address common challenges, particularly the prevention of decomposition, to ensure the integrity of your reactions and the purity of your products.
I. Understanding the Molecule: A Balance of Reactivity and Strain
5,5-Difluoro-2-azaspiro[3.3]heptane is a unique scaffold increasingly used in drug discovery to "escape from flatland" by introducing three-dimensionality.[1][2] However, its structure presents a classic challenge: the high reactivity desired from the secondary amine is coupled with the inherent instability of the spiro[3.3]heptane core.
The primary source of instability is ring strain .[3][4] The molecule is constructed from two fused cyclobutane rings, forcing the sp³-hybridized carbon atoms into compressed bond angles significantly deviating from the ideal 109.5°.[5][6] This strain energy, a combination of angle and torsional strain, makes the scaffold susceptible to ring-opening under conditions that can stabilize a carbocation or accommodate bond cleavage.[3][5]
The geminal difluoro group at the 5-position further modulates the molecule's properties. As a potent electron-withdrawing group, it lowers the basicity (pKa) of the secondary amine compared to its non-fluorinated analog. This reduced nucleophilicity must be considered when planning reactions.
Caption: Key structural features and their chemical implications.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question: My reaction yield is low, and I'm observing multiple unidentified byproducts. What is the likely cause?
Answer: This is the most common issue and typically points to the decomposition of the spirocyclic core. The primary culprits are excessively harsh reaction conditions, particularly temperature and the choice of base or acid.
Causality: The high ring strain makes the molecule thermally labile.[3][5] Strong bases can promote elimination or rearrangement pathways that relieve this strain, while strong acids can catalyze ring-opening.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield reactions.
Recommended vs. Inadvisable Reaction Conditions
| Parameter | Recommended | Inadvisable (High Risk of Decomposition) | Rationale |
| Temperature | 20°C – 80°C | > 100°C (especially for prolonged periods) | High thermal energy can overcome the activation barrier for strain-releasing decomposition pathways. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | NaOH, KOH, NaH, t-BuOK, LDA | Strong, hard bases can deprotonate adjacent C-H bonds, initiating elimination or rearrangement. Mild, non-nucleophilic bases are preferred.[7] |
| Acid | Use as free base or HCl/TFA salt (1 equiv.) for handling | Excess strong acids (TFA, HCl, H₂SO₄) | Protonation of the amine can activate the ring towards nucleophilic attack (e.g., by solvent) or acid-catalyzed rearrangement. |
| Solvents | DMF, DMSO, NMP, MeCN, THF | Protic solvents at high temp (e.g., refluxing EtOH) | Polar aprotic solvents are generally ideal for SNAr and alkylation reactions. Protic solvents can participate in side reactions.[7] |
| Reagents | Standard electrophiles for SNAr, alkylation, amidation | Strong oxidizers, potent Lewis acids | Highly reactive reagents may interact with the strained C-C bonds in addition to the target amine. |
Question: I am performing a nucleophilic aromatic substitution (SNAr) and the reaction is sluggish. Should I increase the temperature?
Answer: Increasing the temperature should be your last resort. While it may increase the reaction rate, it will disproportionately accelerate the rate of decomposition. First, consider other factors.
Causality: The gem-difluoro group reduces the amine's nucleophilicity. In SNAr reactions, the rate-determining step is often the initial nucleophilic attack on the aromatic ring.[8] A less nucleophilic amine will naturally react slower.
Solutions Before Increasing Temperature:
-
Activate the Electrophile: Ensure your aromatic electrophile is sufficiently activated with strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.[8][9]
-
Optimize the Base: Use a base that effectively scavenges the acid byproduct (e.g., HCl, HBr) without interfering. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is mild and its solubility properties can accelerate SNAr reactions.
-
Change the Solvent: Switching from a solvent like THF to a more polar aprotic solvent like DMF or DMSO can significantly enhance the rate of SNAr reactions.
-
Consider the Leaving Group: In the context of SNAr, fluoride is often the best leaving group, contrary to SN1/SN2 reactions, because it makes the carbon center more electrophilic for the rate-determining attack.[8][9] If you are using a chloride or bromide, switching to a fluoro-aromatic may accelerate the reaction without needing more heat.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 5,5-Difluoro-2-azaspiro[3.3]heptane and its salts? It is often supplied as a trifluoroacetate (TFA) or hydrochloride (HCl) salt.[10][11] These salts are generally more stable, crystalline, and easier to handle than the free base, which can be hygroscopic. Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). When using the salt in a reaction, you will need to add at least two equivalents of base: one to neutralize the salt and one to act as the acid scavenger in the reaction itself.
Q2: Should I use a protecting group on the secondary amine? Protection is advisable if you are performing chemistry on another part of a larger molecule and need to ensure the spirocycle's amine does not react.
-
Boc (tert-butyloxycarbonyl): This is a highly reliable choice. It is stable to a wide range of nucleophilic and basic conditions but can be cleanly removed with a stoichiometric amount of acid (e.g., TFA in DCM, or HCl in dioxane).[12]
-
Cbz (Benzyl chloroformate): Stable to acidic and basic conditions, it is typically removed via catalytic hydrogenation (H₂, Pd/C). This may not be compatible if your molecule contains other reducible functional groups (alkenes, alkynes, nitro groups).[13]
Q3: Can this compound participate in reactions other than as a nucleophile? While its primary use is as a nucleophilic building block for constructing amides, ureas, or through alkylation/arylation, its strained nature allows for unique applications. However, these are advanced and riskier synthetic routes. For most applications in drug discovery, it is used to append the spirocycle onto a larger scaffold via the secondary amine.
IV. Experimental Protocol: General Procedure for SNAr Reaction
This protocol provides a robust starting point for coupling 5,5-Difluoro-2-azaspiro[3.3]heptane with an activated fluoro-aromatic electrophile.
Caption: Step-by-step SNAr experimental workflow.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an atmosphere of Argon, add the activated aryl fluoride (1.0 equiv.) and potassium carbonate (2.2 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a concentration of approximately 0.1 M with respect to the aryl fluoride.
-
Nucleophile Addition: In a separate vial, dissolve 5,5-Difluoro-2-azaspiro[3.3]heptane salt (e.g., HCl salt, 1.1 equiv.) in a minimum amount of anhydrous DMSO. Add this solution dropwise to the stirring reaction mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a controlled temperature (start at 60°C). Monitor the reaction progress by TLC or LCMS every 2-4 hours until the starting aryl fluoride is consumed.
-
Workup: Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
By carefully controlling reaction parameters and understanding the inherent chemical properties of this unique building block, you can successfully avoid decomposition and achieve high-yielding, reproducible results.
References
- Ivanov, A. S., et al. (2018). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 50(10), 1439-1446.
- Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC, NIH.
- Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC, PubMed Central, NIH.
- Process for the preparation of fluoro compounds from the corresponding amines. (2001).
- 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.).
- Fluorinated Amines and Imines. (1975). Inorganic Chemistry, American Chemical Society.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). American Chemical Society.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
- 2-Boc-2-Azaspiro[3.3]heptane-OH. (n.d.). MedChemExpress.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- Protecting Groups. (n.d.). University of Bristol.
- Degorce, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- 5,5-Difluoro-2-azaspiro[3.
- Ring strain. (n.d.). Wikipedia.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Europe PMC.
- Concerted Nucleophilic Arom
- 5-Fluoro-2-azaspiro[3.3]heptane hcl. (n.d.). AA Blocks.
- 6,6-Difluoro-2-azaspiro[3.
- Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
- Nucleophilic Arom
- 3-(3-Pyridinyl)-2-azaspiro[3.3]heptan-1-one. (n.d.). CAS Common Chemistry.
- Spirocycles for Improved Solubility. (n.d.). Enamine.
- Nucleophilic Aromatic Substitution (NAS). (2021). YouTube.
- Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
- A brief introduction to ring strain. (2013). YouTube.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC, NIH.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Stability of Cycloalkanes: Ring Strain. (2023). Organic Chemistry - OpenStax.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
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Validation & Comparative
A Comparative Analysis of 5,5-Difluoro-2-azaspiro[3.3]heptane and Other Spirocycles for Drug Discovery
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, spirocycles have emerged as valuable three-dimensional (3D) building blocks. This guide provides a detailed comparative study of 5,5-difluoro-2-azaspiro[3.3]heptane and its non-fluorinated analog, 2-azaspiro[3.3]heptane, alongside other relevant spirocyclic systems. By presenting supporting experimental data and methodologies, this document serves as a technical resource for professionals engaged in drug design and development.
Introduction: The Rise of Spirocycles and the Fluorine Advantage in Drug Design
Spirocycles, characterized by a single atom shared between two rings, offer a rigid and structurally diverse framework that can effectively mimic and replace more common cyclic systems like piperidine.[1][2][3][4] This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles.[5][6][7][8] The strong carbon-fluorine bond is more resistant to metabolic cleavage compared to a carbon-hydrogen bond, often leading to a longer in vivo half-life.[5] This guide focuses on the intersection of these two powerful strategies: the use of a fluorinated spirocycle, 5,5-difluoro-2-azaspiro[3.3]heptane, as a bioisosteric replacement in drug discovery.
Physicochemical and Metabolic Property Comparison
The introduction of gem-difluorination at the 5-position of the 2-azaspiro[3.3]heptane core is expected to significantly impact its key physicochemical properties. While direct experimental data for a side-by-side comparison is limited in publicly available literature, we can infer the likely effects based on established principles of fluorine chemistry and studies on related compounds.
| Property | 2-Azaspiro[3.3]heptane (Parent) | 5,5-Difluoro-2-azaspiro[3.3]heptane | Other Spirocycles (e.g., 2,6-Dioxaspiro[3.3]heptane) | Rationale & Causality |
| Lipophilicity (cLogP/LogD) | Predicted cLogP: ~0.5 - 1.0 | Predicted cLogP: ~1.0 - 1.5[9] | Varies depending on heteroatom content | The replacement of two C-H bonds with two highly electronegative C-F bonds generally increases lipophilicity. However, the effect on LogD at physiological pH can be more complex, as fluorination also impacts basicity. Studies have shown that introducing an azaspiro[3.3]heptane moiety can, in some cases, lower the measured LogD7.4 due to an increase in basicity.[10] |
| Aqueous Solubility | Moderate | Likely Lower | Generally Higher | Increased lipophilicity typically correlates with decreased aqueous solubility. Spirocycles containing more heteroatoms, such as 2,6-dioxaspiro[3.3]heptane, are generally more polar and exhibit higher aqueous solubility. |
| Metabolic Stability (in vitro) | Moderate | Expected to be High | Varies | The gem-difluoro group at the 5-position is anticipated to block potential sites of metabolism on the cyclobutane ring, leading to significantly enhanced stability against oxidative enzymes like cytochrome P450s.[5][7][8] |
| Basicity (pKa of Conjugate Acid) | ~10-11 | Expected to be Lower (~9-10) | Not Applicable | The strong electron-withdrawing effect of the fluorine atoms will decrease the electron density on the nitrogen atom, thereby reducing its basicity. |
Conformational Analysis: Impact of Gem-Difluorination
Caption: Impact of gem-difluorination on the conformation of 2-azaspiro[3.3]heptane.
Experimental Protocols
To facilitate the direct comparison of these and other novel spirocycles, the following are detailed, step-by-step methodologies for key in vitro assays.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Rationale: The shake-flask method remains the gold standard for determining the partition coefficient (LogP) of a compound between an organic and an aqueous phase, providing a direct measure of its lipophilicity.
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: In a glass vial, add a precise volume of the PBS-saturated n-octanol and n-octanol-saturated PBS. Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake vigorously for a predetermined period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Kinetic Aqueous Solubility Assay
Rationale: This high-throughput assay provides a rapid assessment of a compound's solubility, which is a critical parameter for oral absorption and formulation development.
Protocol:
-
Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration and Precipitation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibration and potential precipitation of the compound.
-
Separation of Undissolved Compound: Filter the contents of each well through a filter plate or centrifuge the plate to pellet any precipitate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. It provides an early indication of a compound's likely in vivo clearance.[5]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a separate solution of the NADPH regenerating system.
-
Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiation of Reaction: Add the test compound to the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.
Caption: A typical drug discovery workflow incorporating novel spirocyclic scaffolds.
Case Study: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
In a notable example of the application of the 2-azaspiro[3.3]heptane scaffold, researchers developed a series of derivatives as orally bioavailable inducers of fetal hemoglobin (HbF) for the potential treatment of β-thalassemia and sickle cell disease.[3] The rigid spirocyclic core was instrumental in exploring the structure-activity relationship and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[3] This case study underscores the value of the 2-azaspiro[3.3]heptane motif in generating novel drug candidates with favorable properties. While a direct comparative case study for the 5,5-difluoro analogue is not yet prominent in the literature, its enhanced metabolic stability suggests it could offer significant advantages in such a drug discovery campaign.
Conclusion
The 2-azaspiro[3.3]heptane scaffold and its fluorinated derivatives represent a valuable class of building blocks for modern drug discovery. The strategic introduction of gem-difluorination in 5,5-difluoro-2-azaspiro[3.3]heptane is predicted to confer significant advantages in terms of metabolic stability, while also modulating lipophilicity and basicity. This comparative guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize these and other novel spirocycles in the rational design of new therapeutic agents. As more data becomes available, the specific applications and benefits of fluorinated spirocycles will undoubtedly continue to expand, offering new avenues to address unmet medical needs.
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Unambiguous Structural Validation of 5,5-Difluoro-2-azaspiro[3.3]heptane Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount. In the burgeoning field of medicinal chemistry, 5,5-Difluoro-2-azaspiro[3.3]heptane derivatives have emerged as valuable scaffolds due to their unique conformational properties and potential as bioisosteres. This guide provides an in-depth comparison of X-ray crystallography for the definitive structural validation of these complex molecules, offering experimental insights and data-driven comparisons.
The introduction of fluorine atoms and the rigid spirocyclic core in 5,5-Difluoro-2-azaspiro[3.3]heptane derivatives bestows upon them distinct physicochemical properties that are highly sought after in drug design.[1][2] However, these same structural features can present challenges for unambiguous characterization using routine spectroscopic techniques alone. Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule, providing unequivocal evidence of its structure and stereochemistry.[3][4][5][6]
The Decisive Advantage of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating connectivity and providing solution-state conformational information, they may not always definitively resolve the complex spatial relationships within a rigid, fluorinated spirocyclic system. Computational modeling, another valuable tool, provides theoretical conformations but requires experimental validation.
X-ray crystallography, in contrast, offers a direct visualization of the molecule in the solid state.[4][5] This technique is particularly crucial for:
-
Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of all stereogenic centers.[7]
-
Conformational Analysis: Precisely defining bond lengths, bond angles, and torsional angles, revealing the exact puckering of the cyclobutane rings and the orientation of substituents.[5][8]
-
Intermolecular Interaction Analysis: Identifying and characterizing non-covalent interactions within the crystal lattice, which can provide insights into the molecule's solid-state properties and potential for polymorphism.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Structural Information | Provides a complete 3D atomic arrangement in the solid state, including bond lengths, angles, and absolute stereochemistry.[5][6] | Determines atomic connectivity and provides information about the solution-state conformation and dynamic processes. | Predicts theoretical 3D structures and conformational energies. |
| Ambiguity | Offers unambiguous structural determination.[3] | Can sometimes be ambiguous for complex, rigid systems, especially in distinguishing between certain stereoisomers. | Results are theoretical and require experimental validation. |
| Sample Requirement | Requires a single, high-quality crystal.[4][9] | Requires a soluble sample. | No physical sample required. |
| Experimental Time | Can range from hours to days, depending on crystal quality and complexity.[4][10] | Typically faster for routine analysis. | Computationally intensive, with time varying based on the complexity of the molecule and the level of theory. |
Experimental Protocol: Single-Crystal X-ray Diffraction of a 5,5-Difluoro-2-azaspiro[3.3]heptane Derivative
The following protocol outlines the key steps for the structural determination of a representative 5,5-Difluoro-2-azaspiro[3.3]heptane derivative.
Step 1: Crystal Growth (The Critical Hurdle)
The success of an X-ray crystallographic analysis hinges on the ability to grow a single, well-ordered crystal of suitable size and quality.[3][10]
-
Rationale: Slow evaporation is a common and effective method for growing crystals of small organic molecules. The gradual removal of the solvent allows the molecules to self-assemble into a highly ordered crystal lattice. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.
-
Procedure:
-
Dissolve the purified 5,5-Difluoro-2-azaspiro[3.3]heptane derivative in a minimal amount of a suitable solvent or solvent system (e.g., methanol/dichloromethane, ethyl acetate/hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. The intensities and positions of these diffracted beams are measured.
-
Procedure:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Rationale: The diffraction pattern is mathematically transformed to generate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The initial model is then refined to best fit the experimental data.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.
-
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final structure using various crystallographic metrics.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the structure of a 5,5-Difluoro-2-azaspiro[3.3]heptane derivative using X-ray crystallography.
Caption: Workflow for X-ray crystallographic structure validation.
Case Study Insights: Conformational Rigidity and Intermolecular Interactions
X-ray crystallographic studies on various 5,5-Difluoro-2-azaspiro[3.3]heptane derivatives have consistently revealed the rigid nature of the spirocyclic core.[1][8] The puckering of the two cyclobutane rings is a key structural feature that can be precisely determined. Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence the crystal packing and ultimately the solid-state properties of the material. Analysis of the crystal packing can provide valuable information for understanding and predicting these properties.
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Stepanov, A. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]
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Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-7. [Link]
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Mykhailiuk, P. K. (2020). Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? Chemistry – A European Journal, 26(5), 1034-1041. [Link]
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Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 104-111. [Link]
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Pons, O., et al. (2001). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. Tetrahedron Letters, 42(23), 3855-3856. [Link]
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Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
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Samanta, S., et al. (2018). Single crystal X-ray diffraction study of compound 4c. ResearchGate. [Link]
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Pons Y Moll, O., et al. (2001). Corrigendum to “Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene”: [Tetrahedron Lett. 42 (2001) 3855–3856]. Tetrahedron Letters, 42(42), 7531. [Link]
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Navigating the Labyrinth: A Comparative Guide to Biological Assay Validation for Compounds Containing 5,5-Difluoro-2-azaspiro[3.3]heptane
A Senior Application Scientist's Perspective on Ensuring Data Integrity for a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological properties is relentless. Among the rising stars is the 5,5-Difluoro-2-azaspiro[3.3]heptane moiety, a conformationally restricted piperidine bioisostere that offers a unique three-dimensional exit vector and the potential for enhanced metabolic stability and finely-tuned basicity due to the gem-difluoro substitution.[1][2][3] However, the very structural and electronic features that make this scaffold attractive can also present unique challenges during biological assay validation.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the intricacies of validating biochemical and cell-based assays for compounds incorporating the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold. We will dissect the causality behind experimental choices, compare this scaffold to common alternatives, and provide actionable protocols to ensure the generation of robust and reliable data.
The Structural Uniqueness of 5,5-Difluoro-2-azaspiro[3.3]heptane and Its Implications for Assays
The 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold is a significant evolution from simple piperidines or even its non-fluorinated 2-azaspiro[3.3]heptane counterpart. The spirocyclic nature imparts a rigid, well-defined geometry, which can lead to enhanced target selectivity.[4][5] The introduction of the gem-difluoro group at the 5-position further modulates the molecule's properties by altering the pKa of the secondary amine and potentially impacting its lipophilicity (logD).[6][7] These modifications, while beneficial for drug-like properties, necessitate a meticulous approach to assay validation.
A critical consideration is the potential for non-specific interactions and assay interference. The unique topology and electronic nature of the scaffold could lead to unforeseen interactions with assay components. Therefore, a robust validation plan must incorporate rigorous counter-screening and orthogonal assays to distinguish true biological activity from artifacts.[8][9]
Comparative Scaffolds for Contextual Validation
To truly understand the performance of a 5,5-Difluoro-2-azaspiro[3.3]heptane-containing compound, it is essential to benchmark it against relevant alternatives. The choice of comparators should be guided by the intended therapeutic application and the specific properties being investigated.
| Scaffold | Key Physicochemical & Structural Features | Potential Assay Validation Considerations |
| Piperidine | Flexible, well-understood, vast historical data. | Prone to metabolism (oxidation). Can serve as a baseline for potency and initial activity. |
| 2-Azaspiro[3.3]heptane | Rigid, improved 3D-character compared to piperidine. | May exhibit different solubility profiles. A direct comparator for the effect of fluorination.[10] |
| Morpholine | Introduces a polar oxygen atom, potentially improving solubility. | Different hydrogen bonding capacity which can affect target engagement and non-specific binding. |
| Piperazine | Contains a second basic center, impacting pKa and potential for dual interactions. | Increased potential for off-target effects due to the second nitrogen.[11] |
A Multi-pronged Approach to Assay Validation
A comprehensive validation strategy for compounds containing the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold should be multi-layered, addressing potential liabilities at each stage of the screening cascade. The following workflow illustrates a robust validation process.
Caption: A robust workflow for the validation of novel compounds.
Experimental Protocols: A Deeper Dive
Protocol 1: Assessing Compound-Mediated Assay Interference
Rationale: Fluorinated compounds can sometimes interfere with fluorescence or luminescence-based readouts.[8] Additionally, the unique scaffold may promote aggregation. This protocol aims to identify and mitigate these potential artifacts early.
Methodology:
-
Luciferase Inhibition Counter-Screen:
-
Prepare a serial dilution of the 5,5-Difluoro-2-azaspiro[3.3]heptane-containing compound.
-
In a suitable buffer, incubate the compound with a recombinant luciferase enzyme (e.g., Firefly luciferase).
-
Add the luciferase substrate (e.g., D-luciferin) and measure luminescence.
-
Comparison: Run the same assay with the non-fluorinated analog and a known luciferase inhibitor (e.g., quercetin) as a positive control. A significant decrease in luminescence in the absence of the primary target indicates assay interference.
-
-
Dynamic Light Scattering (DLS) for Aggregation:
-
Prepare the test compound at a concentration relevant to the primary assay in the assay buffer.
-
Analyze the sample using a DLS instrument to detect the presence of aggregates (particles with a hydrodynamic radius > 100 nm).
-
Comparison: Compare the DLS profile to the vehicle control and a known aggregator (e.g., Triton X-100 below its critical micelle concentration).
-
Protocol 2: Validating Cellular Target Engagement
Rationale: Confirming that the compound interacts with its intended target within the complex environment of a cell is crucial. Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat the cells with the 5,5-Difluoro-2-azaspiro[3.3]heptane-containing compound or vehicle control for a defined period.
-
Harvest and lyse the cells to obtain a protein lysate.
-
-
Thermal Challenge and Protein Quantification:
-
Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C).
-
Centrifuge the samples to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an ELISA.
-
Comparison: A positive target engagement will result in a thermal stabilization of the target protein (a rightward shift in the melting curve) compared to the vehicle control. Compare the magnitude of the shift to a known binder for the target.
-
Data Presentation: A Comparative Overview
The following tables present hypothetical, yet realistic, comparative data for a 5,5-Difluoro-2-azaspiro[3.3]heptane-containing compound ("DF-AZS-Cpd") against its non-fluorinated counterpart ("AZS-Cpd") and a piperidine analog ("Pip-Cpd").
Table 1: Primary Biochemical Assay and Interference Screen
| Compound | Target IC50 (nM) | Luciferase Inhibition (%) at 10 µM | Aggregation (DLS) at 10 µM |
| DF-AZS-Cpd | 50 | < 5% | No aggregates detected |
| AZS-Cpd | 85 | < 5% | No aggregates detected |
| Pip-Cpd | 120 | < 5% | No aggregates detected |
Interpretation: The data suggests that the difluoro substitution enhances potency without introducing significant assay interference.
Table 2: Cellular Activity and Off-Target Profiling
| Compound | Cellular EC50 (nM) | CETSA Shift (°C) | Cytotoxicity (CC50, µM) |
| DF-AZS-Cpd | 150 | +4.5 | > 50 |
| AZS-Cpd | 250 | +3.8 | > 50 |
| Pip-Cpd | 400 | +2.5 | > 50 |
Interpretation: The enhanced biochemical potency of DF-AZS-Cpd translates to improved cellular activity, with a clear target engagement demonstrated by the thermal shift. The lack of cytotoxicity indicates a good selectivity window.
Trustworthiness: Building a Self-Validating System
The cornerstone of trustworthy data is a self-validating experimental design. This involves:
-
Orthogonal Readouts: Confirming a hit from a primary assay with a secondary assay that has a different detection principle (e.g., confirming a fluorescence polarization hit with an AlphaLISA-based assay).[8]
-
Structure-Activity Relationship (SAR) Congruence: A logical and consistent SAR across biochemical and cellular assays provides strong evidence for on-target activity. Incongruent SAR may point to assay artifacts or complex cellular phenomena that require further investigation.
-
Counter-screening against Known PAINS: Systematically screen compounds against a panel of assays known to be susceptible to Pan-Assay Interference Compounds (PAINS) to flag potential promiscuous actors.[9][12]
Visualizing the Path Forward: Signaling Pathway Context
The validation of a compound is intrinsically linked to its intended biological context. For instance, if the 5,5-Difluoro-2-azaspiro[3.3]heptane-containing compound is designed as a kinase inhibitor for an oncology indication, its validation should be framed within the relevant signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a test compound.
Conclusion: A Rigorous Path to Confident Drug Discovery
The 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolkit, offering a unique combination of structural rigidity and modulated physicochemical properties. However, its novelty demands a heightened level of scrutiny during biological assay validation. By employing a multi-faceted approach that includes rigorous interference testing, orthogonal confirmation of activity, and careful comparison to relevant alternative scaffolds, researchers can build a robust data package that instills confidence in their findings. This meticulous validation process is not a hurdle but a necessary gateway to unlocking the full therapeutic potential of this promising chemical series.
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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Azaspiroheptanes: A Guide for Drug Discovery Professionals
Introduction: The Rise of Azaspiroheptanes and the Fluorine Advantage
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Azaspiro[3.3]heptanes have emerged as valuable building blocks, serving as bioisosteres for common saturated heterocycles like piperidine and morpholine.[1][2] Their strained spirocyclic system provides a well-defined exit vector for substituents, enhancing target selectivity.[3]
A key strategy in medicinal chemistry to fine-tune the properties of lead compounds is the introduction of fluorine.[4] The strategic incorporation of fluorine can significantly alter a molecule's physicochemical and pharmacokinetic properties, including its basicity, lipophilicity, and metabolic stability.[4][5] This guide provides a head-to-head comparison of fluorinated and non-fluorinated azaspiroheptanes, offering experimental insights and detailed protocols to aid researchers in making informed decisions during the drug design process.
While direct synthetic routes to various azaspiro[3.3]heptanes are established[6][7][8], the synthesis of their fluorinated counterparts presents unique challenges and opportunities, with methods developed for creating conformationally restricted fluorinated analogues.[9][10]
The Impact of Fluorination on Key Physicochemical Properties
The introduction of fluorine, the most electronegative element, onto the azaspiroheptane scaffold induces significant electronic and conformational effects. These changes directly translate to measurable differences in properties critical for drug development.
Basicity (pKa): A Predictable Shift
The strong electron-withdrawing nature of fluorine significantly influences the basicity of the nitrogen atom in the azaspiroheptane ring.
-
Mechanism: The inductive effect of fluorine pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This results in a lower pKa value, meaning the compound is less basic. The magnitude of this pKa shift is dependent on the number of fluorine atoms and their proximity to the nitrogen.[11][12]
-
Causality in Drug Design: A compound's pKa is a critical determinant of its ionization state at physiological pH (around 7.4). A lower pKa can reduce unwanted interactions with off-targets like the hERG channel, a common cause of cardiotoxicity. Furthermore, modulating pKa can impact a drug's solubility, permeability, and target engagement.[13]
Lipophilicity (logD): A Counterintuitive Outcome
Lipophilicity, often measured as the distribution coefficient (logD) at a specific pH, is a crucial parameter that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Observed Effect: While fluorination is often associated with increased lipophilicity, the impact on azaspiroheptanes can be more complex. In many cases, the introduction of a spirocyclic center in place of a simple six-membered ring has been shown to lower the measured logD7.4.[2][14] This effect is often attributed to an increase in basicity, which leads to a higher proportion of the more water-soluble protonated form at pH 7.4.[2]
-
Experimental Rationale: For ionizable compounds, logD is a more physiologically relevant measure of lipophilicity than logP.[15][16] The "shake-flask" method is a common technique for determining logD, where the compound is partitioned between n-octanol and an aqueous buffer at a specific pH.[16][17]
Table 1: Comparative Physicochemical Properties of Azaspiroheptane Analogs
| Property | Non-Fluorinated Azaspiroheptane | Fluorinated Azaspiroheptane | Rationale for Change |
|---|---|---|---|
| Basicity (pKa) | Higher | Lower | Inductive electron withdrawal by fluorine reduces the availability of the nitrogen lone pair for protonation.[11][12] |
| Lipophilicity (logD7.4) | Can be higher or lower | Can be higher or lower | The final logD is a balance between the increased hydrophobicity of the C-F bond and the change in pKa, which alters the ionization state at pH 7.4.[2][18] |
| Metabolic Stability | Potentially susceptible to oxidation | Generally more stable | Fluorine can block sites of metabolism by cytochrome P450 enzymes, preventing oxidation.[19][20] |
Metabolic Stability: The Fluorine Shield
A major hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body. Fluorination is a well-established strategy to enhance metabolic stability.
-
Mechanism of Improvement: The primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes.[21] Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can prevent this oxidation, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond.[20][22] This "fluorine shield" can lead to a longer half-life and improved bioavailability of the drug.[19]
-
Experimental Verification: The metabolic stability of a compound is typically assessed in vitro using human liver microsomes (HLM), which contain a high concentration of CYP enzymes.[23][24] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[25][26]
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the resulting titration curve.[27][28]
-
Preparation:
-
Titration:
-
Take 20 mL of the 1 mM sample solution and add 0.15 M KCl to maintain constant ionic strength.[13][29]
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[13][29]
-
Purge the solution with nitrogen to remove dissolved CO2.[13][29]
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals until the pH reaches 12-12.5 and stabilizes.[13][29]
-
-
Analysis:
Protocol 2: Determination of logD7.4 by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and a pH 7.4 buffer.
-
Preparation:
-
Prepare a phosphate buffer at pH 7.4.
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Prepare a stock solution of the test compound.
-
-
Partitioning:
-
Analysis:
-
Carefully sample both the n-octanol and the aqueous buffer phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UPLC-MS.[30]
-
Calculate logD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of depletion of a compound when incubated with liver microsomes, providing an estimate of its metabolic clearance.[21][24]
-
Preparation:
-
Thaw pooled human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[23][26] Keep on ice.
-
Prepare a solution of the test compound (e.g., at 1 µM final concentration).[26]
-
Prepare a NADPH regenerating system (containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.[25][26]
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25][26]
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.[25]
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the half-life and intrinsic clearance.[26]
-
Visualizing the Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the head-to-head comparison of azaspiroheptane analogs.
Caption: Impact of fluorine's inductive effect on the pKa of the azaspiroheptane nitrogen.
Conclusion and Future Perspectives
The decision to incorporate fluorine into an azaspiroheptane scaffold is a nuanced one that requires a careful evaluation of the potential benefits and trade-offs. Fluorination is a powerful tool for modulating basicity and enhancing metabolic stability, which can lead to significant improvements in a compound's drug-like properties. However, its impact on lipophilicity is less predictable and must be determined experimentally.
By employing the systematic, head-to-head comparison approach outlined in this guide, drug discovery teams can generate the critical data needed to understand the structure-property relationships at play. This data-driven methodology allows for the rational design of next-generation azaspiroheptane-containing molecules with optimized ADME profiles, ultimately increasing the probability of success in the development of novel therapeutics.
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1–13. Available from: [Link]
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Spirtović-Halilović, S., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Serbian Chemical Society, 84(10), 1085–1103. Available from: [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 731–739. Available from: [Link]
-
ResearchGate. (n.d.). The compounds of this study depicted in the LogP – pKa plot. Available from: [Link]
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ResearchGate. (n.d.). (A) Schematic illustration of the workflow for the logD7.4 assay. Available from: [Link]
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Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
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Figshare. (2023). On the Metabolic Stability of Fluorinated Small Molecules. Available from: [Link]
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ResearchGate. (n.d.). Key compounds of this work shown in the LogP–pKa(H) plot along with... Available from: [Link]
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Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. Available from: [Link]
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Wang, L., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Journal of Cheminformatics, 15(1), 84. Available from: [Link]
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PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available from: [Link]
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Admeshop. (n.d.). Lipophilicity, logD7.4. Available from: [Link]
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Wold, E. A., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 91, 129363. Available from: [Link]
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Ràfols, C., et al. (2007). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465–472. Available from: [Link]
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Introduction: The Strategic Value of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold and the Imperative of Selectivity
An In-Depth Guide to the Cross-Reactivity Analysis of 5,5-Difluoro-2-azaspiro[3.3]heptane Analogs for Drug Discovery Professionals
The 5,5-Difluoro-2-azaspiro[3.3]heptane moiety represents a fascinating and increasingly utilized scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over traditional, more flexible aliphatic and aromatic systems, enabling novel interactions with biological targets and potentially unlocking previously "undruggable" pockets. The gem-difluoro substitution is particularly noteworthy; it can enhance metabolic stability, modulate pKa, and improve membrane permeability, all desirable properties in a drug candidate. Furthermore, this spirocyclic system can serve as a bioisosteric replacement for more common groups like piperidine or cyclohexane, offering a fresh vector in chemical space for lead optimization.
However, the very novelty and structural rigidity that make this scaffold attractive also necessitate a rigorous and early assessment of its cross-reactivity profile. Off-target interactions are a leading cause of clinical trial failures, leading to unforeseen toxicity and a lack of efficacy. Therefore, a systematic and well-designed cross-reactivity analysis is not merely a regulatory hurdle but a critical component of a successful drug discovery program. This guide provides a comprehensive framework for such an analysis, tailored to the unique properties of 5,5-Difluoro-2-azaspiro[3.3]heptane analogs, and is intended to be a practical resource for researchers at the forefront of pharmaceutical innovation.
A Tiered Approach to Cross-Reactivity Screening: From Broad Panels to Focused Assays
A successful cross-reactivity screening strategy is not a single experiment but a multi-tiered cascade that progressively refines our understanding of a compound's selectivity. This approach allows for the efficient use of resources, with broad, cost-effective screens in the early stages and more complex, targeted assays reserved for later-stage candidates.
Caption: A tiered workflow for cross-reactivity analysis.
Experimental Protocols: A Practical Guide
The following are detailed protocols for key assays in a cross-reactivity screening cascade.
In Silico Profiling
-
Objective: To computationally predict potential off-target interactions and guide the selection of experimental assays.
-
Methodology:
-
Obtain the 3D structure of the 5,5-Difluoro-2-azaspiro[3.3]heptane analog.
-
Utilize computational platforms (e.g., Schrödinger, MOE) to perform ligand-based and structure-based virtual screening.
-
For ligand-based screening, compare the compound's shape and pharmacophore to libraries of known active compounds against a wide range of targets.
-
For structure-based screening, dock the compound into the crystal structures of a diverse set of proteins, particularly those with known liabilities (e.g., kinases, GPCRs, ion channels).
-
Analyze the docking scores and binding poses to identify potential off-targets.
-
Broad Kinase Panel Screening
-
Objective: To assess the compound's activity against a large panel of human kinases, a common source of off-target effects.
-
Methodology:
-
Select a reputable vendor for kinase screening (e.g., Eurofins, Reaction Biology).
-
Provide the compound at a concentration typically between 1 and 10 µM.
-
The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel.
-
The data is typically returned as a heatmap or table of percent inhibition values.
-
GPCR Panel Screening
-
Objective: To evaluate the compound's interaction with a broad range of G-protein coupled receptors.
-
Methodology:
-
Similar to kinase screening, select a contract research organization (CRO) specializing in GPCR profiling.
-
The compound is typically tested at a single high concentration (e.g., 10 µM).
-
The assays are usually either radioligand binding assays (to measure displacement of a known ligand) or functional assays (e.g., calcium flux, cAMP measurement).
-
Results are reported as percent inhibition or percent activation.
-
CYP450 Inhibition Assays
-
Objective: To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Methodology:
-
Incubate the compound with human liver microsomes and a specific fluorescent or luminescent probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Initiate the reaction by adding NADPH.
-
Measure the rate of metabolite formation using a plate reader.
-
Compare the rate in the presence of the test compound to a vehicle control to determine the percent inhibition.
-
If significant inhibition is observed, a follow-up IC50 determination should be performed.
-
hERG Channel Assay
-
Objective: To assess the compound's potential to block the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmias.
-
Methodology:
-
The gold standard is manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Cells are perfused with increasing concentrations of the test compound.
-
The hERG tail current is measured at each concentration.
-
The data is used to generate a dose-response curve and calculate an IC50 value.
-
Data Interpretation and Hypothetical Case Study
Let's consider a hypothetical 5,5-Difluoro-2-azaspiro[3.3]heptane analog, "Compound X," designed as a selective inhibitor of Kinase A.
Initial Screening Results
| Assay Panel | Number of Targets Screened | Hits (>50% Inhibition @ 10 µM) |
| Kinase Panel | 400 | Kinase A (98%), Kinase B (75%), Kinase C (62%) |
| GPCR Panel | 150 | None |
| CYP450 Panel | 5 | CYP2D6 (85%) |
| hERG Assay | 1 | 45% Inhibition @ 10 µM |
Follow-up Dose-Response Analysis
| Target | IC50 (nM) |
| Kinase A | 10 |
| Kinase B | 500 |
| Kinase C | 2,500 |
| CYP2D6 | 1,200 |
| hERG | >10,000 |
Analysis and Next Steps
-
On-Target Potency: Compound X is a potent inhibitor of its intended target, Kinase A.
-
Kinase Selectivity: While there is some activity against Kinases B and C, there is a good selectivity window (50-fold and 250-fold, respectively). Further investigation into the biological roles of Kinases B and C would be warranted.
-
GPCR Selectivity: The compound appears to be clean with respect to the GPCR panel tested.
-
CYP450 Liability: The inhibition of CYP2D6 is a potential concern for drug-drug interactions. Structural modifications to mitigate this interaction should be considered in the next round of optimization.
-
hERG Risk: The hERG IC50 is greater than 10 µM, suggesting a low risk of cardiac toxicity.
Caption: A summary of the cross-reactivity profile for Compound X.
Conclusion
The 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold holds immense promise for the development of novel therapeutics. However, a thorough understanding of a compound's selectivity profile is paramount to its success. By implementing a systematic, tiered approach to cross-reactivity analysis, from in silico profiling to focused in vitro assays, researchers can de-risk their programs, identify potential liabilities early, and ultimately increase the probability of advancing safe and effective medicines to the clinic. This guide provides a robust framework for such an endeavor, empowering drug discovery teams to make data-driven decisions and unlock the full potential of this exciting chemical space.
References
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Eurofins Discovery: Kinase and GPCR screening services. [Link]
-
Reaction Biology: Kinase screening and profiling services. [Link]
-
Food and Drug Administration (FDA): Guidance on drug-drug interaction studies. [Link]
-
ICH Harmonised Tripartite Guideline: S7B The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
A Comparative Guide to the Synthetic Efficiency of 5,5-Difluoro-2-azaspiro[3.3]heptane: An Emerging Bioisostere in Drug Discovery
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led to a growing interest in three-dimensional molecular scaffolds. Among these, 5,5-difluoro-2-azaspiro[3.3]heptane has emerged as a compelling bioisostere for commonly used motifs such as piperidines and cyclobutanes. The introduction of a gem-difluoro group on the spirocyclic core can significantly modulate physicochemical properties, including lipophilicity and metabolic stability, making this scaffold highly attractive for medicinal chemistry programs. This guide provides a comprehensive analysis of proposed efficient synthetic routes to this valuable building block, offering a comparative assessment of their methodologies, potential yields, and scalability for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorination in a Spirocyclic Framework
The rigid, spirocyclic nature of 2-azaspiro[3.3]heptane offers a distinct three-dimensional exit vector for substituents, enabling a more precise exploration of chemical space compared to flat aromatic rings or more flexible aliphatic cycles. The addition of a 5,5-difluoro moiety imparts unique electronic properties. The gem-difluoro group can act as a lipophilic hydrogen bond acceptor and can enhance metabolic stability by blocking potential sites of oxidation. This combination of a rigid scaffold and the electronic effects of fluorine makes 5,5-difluoro-2-azaspiro[3.3]heptane a high-value target for synthetic chemists.
Benchmarking Proposed Synthetic Strategies
While the direct synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane is not yet extensively documented in peer-reviewed literature, established methodologies for analogous fluorinated spirocycles provide a strong foundation for proposing efficient and scalable routes. This guide will compare two primary strategies:
-
The Convergent Cyclization Approach: This route is predicated on the synthesis of a pre-fluorinated cyclobutane precursor, which then undergoes cyclization to form the spirocyclic amine.
-
The Deoxofluorination Approach: This strategy involves the synthesis of a spirocyclic ketone intermediate, followed by the introduction of the gem-difluoro group at a later stage.
Route 1: The Convergent Cyclization Approach
This approach is adapted from the successful multigram synthesis of the analogous 6,6-difluorospiro[3.3]heptane scaffold.[1] The key to this strategy is the early introduction of the gem-difluoro group onto a cyclobutane ring, followed by the construction of the azaspirocyclic system.
Workflow Diagram:
Caption: Proposed convergent synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane.
Detailed Experimental Protocol (Proposed):
-
Synthesis of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane:
-
Step 1a: Hydrolysis of Diethyl 2,2-difluorosuccinate. Diethyl 2,2-difluorosuccinate is hydrolyzed using a strong base such as sodium hydroxide in a water/ethanol mixture, followed by acidification to yield 3,3-difluorocyclobutane-1,1-dicarboxylic acid.
-
Step 1b: Reduction to Diol. The resulting dicarboxylic acid is reduced to 3,3-difluorocyclobutane-1,1-dimethanol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.
-
Step 1c: Bromination. The diol is then converted to the key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. A common method for this transformation is the Appel reaction, using triphenylphosphine and carbon tetrabromide, or by treatment with phosphorus tribromide (PBr₃).
-
-
Cyclization and Deprotection:
-
Step 2a: Cyclization with Benzylamine. The dibromide is reacted with benzylamine in a suitable solvent like ethanol or acetonitrile, often in the presence of a base such as potassium carbonate, to facilitate the intramolecular cyclization and formation of N-benzyl-5,5-difluoro-2-azaspiro[3.3]heptane.
-
Step 2b: Debenzylation. The benzyl protecting group is removed via catalytic hydrogenation. The N-benzyl-protected spirocycle is dissolved in a solvent like methanol or ethanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This yields the target 5,5-difluoro-2-azaspiro[3.3]heptane, which can be isolated as the hydrochloride salt for improved stability and handling.
-
Causality and Experimental Choices:
-
Convergent Strategy: This approach is advantageous as it constructs the complex spirocycle from two simpler fragments, allowing for a more controlled and often higher-yielding synthesis.
-
Early Fluorination: Introducing the fluorine atoms early in the sequence avoids potential complications with fluorinating reagents on a more complex, functionalized molecule.
-
Benzyl Protection: Benzylamine is a cost-effective and readily available primary amine that serves as an excellent protecting group for the nitrogen atom. The benzyl group can be conveniently removed under standard hydrogenolysis conditions.
Route 2: The Deoxofluorination Approach
This alternative strategy involves the construction of the non-fluorinated spirocyclic ketone, tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate, followed by deoxofluorination to introduce the gem-difluoro group. The synthesis of the ketone precursor has been reported with good efficiency.[2]
Workflow Diagram:
Caption: Proposed deoxofluorination approach to 5,5-Difluoro-2-azaspiro[3.3]heptane.
Detailed Experimental Protocol (Proposed):
-
Synthesis of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
-
Step 1: Spirocyclization. N-Boc-3-azetidinone is reacted with a cyclopropanone equivalent, such as trimethyl(1-(trimethylsilyloxy)cyclopropyl)silane, in the presence of a Lewis acid catalyst (e.g., TiCl₄) to form the silyl enol ether intermediate.
-
Step 2: Hydrolysis. The resulting silyl enol ether is hydrolyzed with a mild acid to afford tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
-
Fluorination and Deprotection:
-
Step 3: Deoxofluorination. The spirocyclic ketone is treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in an inert solvent like dichloromethane to yield tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate.[3]
-
Step 4: Deprotection. The Boc protecting group is removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent, to give the final product.
-
Causality and Experimental Choices:
-
Late-Stage Fluorination: This approach allows for the synthesis of a common ketone intermediate that could potentially be used to generate other 5-substituted analogues, offering greater synthetic flexibility.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
-
Deoxofluorination Reagents: DAST and its analogues are effective for the conversion of ketones to gem-difluorides, although they require careful handling due to their reactivity.
Comparative Analysis of Synthesis Efficiency
| Metric | Route 1: Convergent Cyclization | Route 2: Deoxofluorination |
| Overall Yield (Estimated) | Moderate to High | Moderate |
| Number of Steps | 5 | 4 |
| Scalability | Potentially high, demonstrated for analogous compounds[1] | Moderate, may be limited by the cost and handling of fluorinating agents |
| Starting Material Accessibility | Diethyl 2,2-difluorosuccinate and benzylamine are readily available | N-Boc-3-azetidinone is commercially available but can be expensive |
| Key Challenges | Handling of LiAlH₄ and brominating agents | Use of hazardous and moisture-sensitive deoxofluorinating reagents |
| Purification | Standard chromatographic and crystallization techniques | May require careful purification to remove fluorine-containing byproducts |
Conclusion and Future Outlook
Both the Convergent Cyclization and the Deoxofluorination approaches present viable, albeit proposed, pathways for the synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane. The Convergent Cyclization route, building upon a proven, scalable synthesis of a close analogue,[1] appears to be the more robust and potentially higher-yielding strategy for large-scale production. The Deoxofluorination route offers greater flexibility for the synthesis of other derivatives from a common ketone intermediate but may be more challenging to scale due to the nature of the fluorination step.
As the demand for novel, three-dimensional building blocks in drug discovery continues to grow, the development of a reliable and efficient synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane is of paramount importance. Further optimization of these proposed routes and the exploration of novel catalytic methods will undoubtedly accelerate the incorporation of this promising scaffold into the next generation of therapeutics.
References
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link][4][5]
- What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?. (n.d.).
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Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). Molecules, 29(3), 734. [Link]
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Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. (2009). Retrieved from DiVA portal. [Link]
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Reddy, V. P. (2010). Synthetic Approaches to gem-Difluoromethylene Compounds. ChemInform, 41(34). [Link]
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Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(18), 4152-4154. [Link]
- 2,6-Diazaspiro[3.3]heptanes - Supporting Information. (n.d.).
- Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (2014).
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Drugs Containing the 5,5-Difluoro-2-azaspiro[3.3]heptane Moiety
For the attention of researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the quest for novel scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The 5,5-difluoro-2-azaspiro[3.3]heptane moiety has emerged as a promising structural motif, prized for its ability to introduce conformational rigidity, improve metabolic stability, and modulate lipophilicity. However, the journey from a promising in vitro profile to a clinically effective in vivo therapeutic is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs containing this fluorinated spirocyclic scaffold, offering insights into the experimental methodologies and the critical interpretation of data that bridges the preclinical divide.
The Allure of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold: A Structural Advantage
The 2-azaspiro[3.3]heptane framework serves as a bioisostere for commonly used saturated heterocycles like piperidine, offering a unique three-dimensional exit vector for substituents. The gem-difluoro substitution at the 5-position further refines its properties by:
-
Modulating pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the secondary amine, influencing drug-target interactions and pharmacokinetic properties.
-
Enhancing Metabolic Stability: The C-F bond is exceptionally stable, rendering the scaffold resistant to oxidative metabolism at that position.
-
Improving Membrane Permeability: Strategic fluorination can impact a molecule's lipophilicity and its ability to cross cellular membranes.
These attributes have made the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold a compelling component in the design of novel therapeutics across various disease areas, including oncology and central nervous system disorders.[1][2]
In Vitro Efficacy: The Proving Ground for Molecular Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target. For drugs incorporating the 5,5-difluoro-2-azaspiro[3.3]heptane moiety, a variety of in vitro assays are employed to quantify their potency and selectivity.
Case Study: A 2-Azaspiro[3.3]heptane Derivative as a Fetal Hemoglobin Inducer
Table 1: In Vitro Efficacy of a Representative 2-Azaspiro[3.3]heptane Derivative
| Assay Type | Cell Line | Endpoint Measured | Result (EC50) |
| HbF Induction Assay | Human Erythroid Progenitor Cells | Percentage of HbF positive cells | 50 nM |
Experimental Protocol: In Vitro Fetal Hemoglobin Induction Assay
Objective: To determine the concentration at which the test compound induces 50% of the maximal HbF production in cultured human erythroid progenitor cells.
Methodology:
-
Cell Culture: Human CD34+ hematopoietic stem and progenitor cells are cultured in a serum-free medium supplemented with cytokines to induce erythroid differentiation.
-
Compound Treatment: Differentiated erythroid progenitor cells are treated with a serial dilution of the 2-azaspiro[3.3]heptane derivative for a period of 7-10 days.
-
Flow Cytometry Analysis: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for fetal hemoglobin (anti-HbF).
-
Data Analysis: The percentage of HbF-positive cells is quantified using flow cytometry. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
Successful in vitro activity is a critical first step, but it does not always translate to in vivo efficacy. In vivo studies in animal models are essential to understand a drug's pharmacokinetic and pharmacodynamic properties in a complex biological system.
Transition to In Vivo: The Cynomolgus Monkey Model
For the aforementioned 2-azaspiro[3.3]heptane derivative, the promising in vitro results prompted evaluation in a more clinically relevant animal model, the cynomolgus monkey.
Table 2: In Vivo Efficacy of a Representative 2-Azaspiro[3.3]heptane Derivative
| Animal Model | Dosing Regimen | Endpoint Measured | Result |
| Cynomolgus Monkey | Oral, once daily for 28 days | Percentage of F-reticulocytes | Dose-dependent increase |
Experimental Protocol: In Vivo F-reticulocyte Induction in Cynomolgus Monkeys
Objective: To evaluate the ability of the test compound to induce fetal hemoglobin production in a non-human primate model.
Methodology:
-
Animal Acclimatization: Healthy, adult cynomolgus monkeys are acclimated to the study conditions.
-
Compound Administration: The 2-azaspiro[3.3]heptane derivative is administered orally, once daily, at various dose levels for 28 consecutive days. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study.
-
F-reticulocyte Analysis: The percentage of reticulocytes expressing fetal hemoglobin (F-reticulocytes) is determined using flow cytometry with an anti-HbF antibody.
-
Data Analysis: The change in F-reticulocyte percentage from baseline is calculated for each dose group and compared to the vehicle control.
Bridging the Divide: Interpreting the In Vitro to In Vivo Correlation
The successful translation from potent in vitro activity to significant in vivo efficacy, as exemplified by the 2-azaspiro[3.3]heptane derivative, is the goal of every drug discovery program. However, discrepancies often arise. A compound that is highly potent in a cell-based assay may show weak or no activity in an animal model. Conversely, moderate in vitro potency can sometimes translate to robust in vivo effects.
Several factors contribute to this potential disconnect:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a drug dictates its concentration and duration of action at the target site. A compound may be potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to suboptimal in vivo efficacy.
-
Target Engagement in a Complex System: The in vivo environment is far more complex than a cultured cell line. Factors such as plasma protein binding, tissue partitioning, and the presence of metabolic enzymes can all influence the amount of free drug available to engage the target.
-
Off-Target Effects: In vivo, a drug can interact with unintended targets, leading to toxicity or a blunted therapeutic effect.
-
Model Limitations: The chosen animal model may not fully recapitulate the human disease state, leading to misleading efficacy results.
For drugs containing the 5,5-difluoro-2-azaspiro[3.3]heptane scaffold, careful consideration of how the gem-difluoro group influences ADME properties is crucial for predicting the in vitro to in vivo translation.
Conclusion: A Scaffold of Promise with a Path Forward
The 5,5-difluoro-2-azaspiro[3.3]heptane moiety represents a valuable tool in the medicinal chemist's arsenal for designing drugs with improved properties. The successful progression of compounds containing this and related spirocyclic scaffolds from in vitro discovery to in vivo proof-of-concept underscores their therapeutic potential. A thorough understanding of the nuances of both in vitro and in vivo experimental design, coupled with a critical analysis of the data, is paramount for navigating the complexities of drug development and ultimately delivering novel and effective medicines to patients.
References
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
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Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters.
-
Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Pharmaceuticals.
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurological Intelligencer.
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Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics.
-
Orthotopic Xenograft Tumor Models. Abnova.
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
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Confirming the Binding Mode of 5,5-Difluoro-2-azaspiro[3.3]heptane Ligands: A Comparative Guide to Biophysical Methods
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing metabolic stability, binding affinity, and membrane permeability. The 5,5-difluoro-2-azaspiro[3.3]heptane scaffold is a prime example of a fluorinated motif gaining traction for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. However, the successful exploitation of this scaffold hinges on a precise understanding of its binding mode to the target protein. This guide provides an in-depth comparison of the key biophysical techniques employed to elucidate and validate the binding interactions of these unique ligands, offering insights into the causality behind experimental choices for researchers in drug development.
The Significance of the 5,5-Difluoro-2-azaspiro[3.3]heptane Moiety
The 2-azaspiro[3.3]heptane core is a bioisostere for commonly used fragments like piperidine and other saturated heterocycles. Its rigid, three-dimensional structure provides well-defined exit vectors for substituents, allowing for precise probing of protein binding pockets. The addition of the gem-difluoro group at the 5-position introduces several key modulations:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the position less susceptible to oxidative metabolism.
-
Conformational Constraint: The difluorination can influence the puckering of the four-membered ring, potentially pre-organizing the ligand for optimal binding.
-
Modulation of Physicochemical Properties: Fluorine can alter the local electronic environment, impacting pKa and dipole moment, which can translate to altered binding interactions and permeability.
Given these subtleties, unequivocally confirming the binding mode is paramount. This guide will explore the primary methodologies for achieving this, with a focus on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational approaches, supplemented by thermodynamic and kinetic data from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
I. X-ray Crystallography: The Gold Standard for Visualizing Binding
High-resolution X-ray crystallography provides an unparalleled static snapshot of the protein-ligand complex at the atomic level.[1][2] This technique is the most direct method to visualize the precise orientation of the 5,5-difluoro-2-azaspiro[3.3]heptane moiety within the binding site, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and the influence of the fluorine atoms on the local environment.
Experimental Workflow:
A typical workflow for obtaining a protein-ligand co-crystal structure involves several critical steps, each with its own set of considerations.
Case Study Insights: 2-Azaspiro[3.3]heptane Inhibitors of SARS-CoV-2 3CLpro
While a specific co-crystal structure for a 5,5-difluoro-2-azaspiro[3.3]heptane ligand is not yet publicly available, a recent study on non-fluorinated 2-azaspiro[3.3]heptane inhibitors of the SARS-CoV-2 3C-like protease provides an excellent framework for understanding the binding of this scaffold.[1] In this study, the spirocyclic portion of the inhibitors was observed to occupy the S4 subsite of the enzyme's active site. The electron density maps clearly indicated the covalent attachment of the inhibitors to the catalytic Cys145.[1]
The crystallographic data revealed that the rigid spirocyclic core projects its substituents into defined regions of the binding pocket, forming specific hydrophobic interactions. Interestingly, in some instances, the 2-azaspiro[3.3]heptane moiety adopted multiple conformations within the binding site, highlighting a degree of conformational flexibility that could be modulated by the introduction of gem-difluoro substituents.[1]
Table 1: Key Crystallographic Data for 2-Azaspiro[3.3]heptane Inhibitors of SARS-CoV-2 3CLpro
| PDB ID | Ligand | Resolution (Å) | Key Interactions |
| 7T42 | 2c | 1.85 | Covalent bond to Cys145; spirocycle in S4 subsite (two conformations) |
| 7T43 | 3c | 1.90 | Covalent bond to Cys145; spirocycle in S4 subsite (two conformations) |
| 7T44 | 4c | 1.80 | Covalent bond to Cys145; spirocycle in S4 subsite |
Data extracted from Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.[1]
The anticipated impact of 5,5-difluorination would be a more constrained conformation of the spirocycle, potentially leading to a single, well-defined binding pose and potentially new interactions involving the fluorine atoms, such as orthogonal multipolar interactions with backbone carbonyls.
II. NMR Spectroscopy: A Dynamic View of Binding in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, providing valuable information on binding interfaces, ligand conformation, and binding affinities.[3][4][5] Unlike the static picture from X-ray crystallography, NMR can capture the dynamic nature of these interactions.
Chemical Shift Perturbation (CSP) Mapping
One of the most common NMR experiments for identifying a ligand's binding site is Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping.[3][4] This method relies on the high sensitivity of nuclear chemical shifts to their local electronic environment.[3][6] By acquiring a series of 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein while titrating in the unlabeled ligand, changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift perturbations are typically located in or near the binding site.
Saturation Transfer Difference (STD) NMR
For situations where protein labeling is not feasible, ligand-observed NMR experiments such as Saturation Transfer Difference (STD) NMR can be employed. In this experiment, saturation is applied to a region of the spectrum containing protein resonances. This saturation is transferred via spin diffusion to protons of a ligand that is in close contact with the protein. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the ligand that has bound to the protein will be observed. The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in closest proximity to the protein surface.
Expected Insights for 5,5-Difluoro-2-azaspiro[3.3]heptane Ligands
For a 5,5-difluoro-2-azaspiro[3.3]heptane ligand, ¹⁹F NMR can be a particularly powerful tool. The ¹⁹F chemical shift is highly sensitive to the local environment, and changes in the ¹⁹F spectrum upon protein binding can provide direct evidence of the fluorine atoms' involvement in the interaction. Furthermore, the absence of endogenous fluorine in proteins provides a clear background for these experiments.[3]
III. Complementary Biophysical Techniques for a Complete Picture
While X-ray crystallography and NMR spectroscopy provide structural details, a comprehensive understanding of the binding mode requires thermodynamic and kinetic data.
Table 2: Comparison of Key Biophysical Techniques for Binding Mode Confirmation
| Technique | Information Provided | Key Advantages | Key Limitations |
| X-ray Crystallography | High-resolution 3D structure of the complex, precise atomic interactions.[1][2] | Unambiguous visualization of the binding pose. | Requires well-diffracting crystals; provides a static picture.[7] |
| NMR Spectroscopy | Binding site mapping (CSP), ligand-protein contacts (STD, NOE), dynamics in solution.[3][4] | Performed in solution, can detect weak interactions, provides dynamic information. | Requires larger amounts of protein, which may need isotopic labeling. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9] | Label-free, provides a complete thermodynamic profile in a single experiment. | Requires relatively large amounts of material, sensitive to buffer mismatches. |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association (kon) and dissociation (koff) rates.[10][11] | High sensitivity, real-time kinetic data, requires small amounts of sample. | Requires immobilization of one binding partner, which can affect binding. |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9] This is crucial for understanding the driving forces behind binding. For instance, the introduction of the 5,5-difluoro moiety might alter the enthalpic and entropic contributions to binding compared to a non-fluorinated analog. A more favorable enthalpic contribution might suggest stronger hydrogen bonding or van der Waals interactions, while changes in entropy could reflect differences in conformational restriction or solvent reorganization upon binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.[10][11] This allows for the real-time monitoring of the binding event, providing kinetic information (association and dissociation rate constants) in addition to the binding affinity. Comparing the kinetics of a 5,5-difluoro-2-azaspiro[3.3]heptane ligand with its non-fluorinated counterpart can reveal how the fluorine atoms influence the lifetime of the protein-ligand complex.
IV. Computational Modeling: Guiding and Interpreting Experimental Data
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and rationalizing the binding modes of novel ligands.[12][13]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein. For a novel 5,5-difluoro-2-azaspiro[3.3]heptane derivative, docking can generate initial hypotheses about its binding pose, which can then be tested experimentally.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the predicted binding pose and the exploration of conformational changes.[13] An MD simulation could, for example, be used to compare the conformational stability of the spirocyclic ring in its fluorinated and non-fluorinated forms within the protein's binding site.
Conclusion: An Integrated Approach for Unambiguous Confirmation
Confirming the binding mode of a novel scaffold like 5,5-difluoro-2-azaspiro[3.3]heptane is a multi-faceted challenge that no single technique can fully address. An integrated approach, leveraging the strengths of each method, is essential for building a comprehensive and validated model of the protein-ligand interaction. High-resolution X-ray crystallography provides the definitive structural evidence, which is then corroborated and expanded upon by solution-phase NMR data that speaks to the dynamics of the interaction. ITC and SPR provide the crucial thermodynamic and kinetic context, explaining the "why" and "how fast" of the binding event. Finally, computational modeling serves as the thread that can tie all the experimental data together, offering predictive power and a deeper mechanistic understanding. By employing this synergistic suite of biophysical techniques, researchers can confidently elucidate the binding modes of these promising fluorinated ligands, paving the way for more effective structure-based drug design.
References
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Caceres-Cortes, J., et al. (2024). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. National Institutes of Health. Available at: [Link]
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Solution NMR Spectroscopy in Target-Based Drug Discovery. (2022). MDPI. Available at: [Link]
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Hanson, A. M., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. bioRxiv. Available at: [Link]
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Studying protein-ligand interactions using X-ray crystallography. (2013). PubMed. Available at: [Link]
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A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. (2024). PubMed. Available at: [Link]
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Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). PubMed. Available at: [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. Available at: [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. Available at: [Link]
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Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. (2021). MDPI. Available at: [Link]
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Biophysical Screening for the Discovery of Small-Molecule Ligands. (2014). PubMed Central. Available at: [Link]
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Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Walsh Medical Media. Available at: [Link]
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High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. (2020). PubMed Central. Available at: [Link]
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Perspectives on NMR in drug discovery: a technique comes of age. (2007). PubMed Central. Available at: [Link]
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Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Springer. Available at: [Link]
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Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). (n.d.). Protocols.io. Available at: [Link]
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Exploration of interaction behavior between spiro[indene-2,2′-[1][3][8]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. (2022). Taylor & Francis Online. Available at: [Link]
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The Working Principle of Isothermal Titration Calorimetry. (2015). AZoM. Available at: [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Available at: [Link]
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Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (2016). ResearchGate. Available at: [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). National Institutes of Health. Available at: [Link]
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Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. (2011). Royal Society of Chemistry. Available at: [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Available at: [Link]
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Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2025). PubMed Central. Available at: [Link]
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Facile Multicomponent Synthesis, Computational, and Docking Studies of Spiroindoloquinazoline Compounds. (2022). ACS Omega. Available at: [Link]
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Integrating Molecular Docking and Molecular Dynamics Simulations. (2019). PubMed. Available at: [Link]
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A Comparative Guide to the Synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane: An Emerging Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a perpetual endeavor in medicinal chemistry. One such scaffold gaining significant attention is 5,5-difluoro-2-azaspiro[3.3]heptane. Its rigid, three-dimensional structure, combined with the metabolic stability often conferred by the gem-difluoro group, makes it an attractive bioisostere for various cyclic amines in drug design. However, the synthesis of this valuable building block can be challenging, with reproducibility often depending on the chosen synthetic route and careful execution of experimental procedures.
This guide provides an in-depth comparison of two plausible synthetic protocols for 5,5-Difluoro-2-azaspiro[3.3]heptane, offering insights into the causality behind experimental choices and providing the necessary data for researchers to make informed decisions for their synthetic campaigns.
The Significance of the 5,5-Difluoro-2-azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane framework is a conformationally restricted analog of piperidine, a ubiquitous heterocycle in pharmaceuticals. The introduction of a gem-difluoro group at the 5-position can offer several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability, providing tools to fine-tune the properties of a lead compound.
-
Unique Conformational Constraints: The spirocyclic nature of the scaffold imparts a rigid geometry that can be beneficial for optimizing ligand-receptor interactions.
Despite these advantages, the synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane is not trivial. The following sections detail two potential synthetic approaches, outlining their respective strengths and weaknesses.
Protocol 1: Deoxyfluorination of a Ketone Precursor
This approach relies on the synthesis of a ketone precursor, N-Boc-2-azaspiro[3.3]heptan-5-one, followed by a deoxyfluorination reaction. This is a common strategy for the introduction of gem-difluoro groups.
Experimental Protocol: Protocol 1
Step 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
The synthesis of the ketone precursor can be adapted from known procedures for similar azaspirocyclic ketones.[1]
-
[2+2] Cycloaddition: A key step involves the [2+2] cycloaddition of a suitable ketene, such as dichloroketene, with N-Boc-3-methyleneazetidine.
-
Dechlorination: The resulting dichlorinated spirocycle is then subjected to reductive dechlorination to yield N-Boc-2-azaspiro[3.3]heptan-5-one.
Step 2: Deoxyfluorination
The fluorination of the ketone is a critical step, and diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[2][3]
-
To a solution of N-Boc-2-azaspiro[3.3]heptan-5-one in anhydrous dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane.
Step 3: Deprotection
-
Dissolve the N-Boc protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to obtain 5,5-difluoro-2-azaspiro[3.3]heptane as its hydrochloride or trifluoroacetate salt.
Causality and Mechanistic Insights
The success of this protocol hinges on the efficiency of the deoxyfluorination step. DAST is a powerful but hazardous reagent that reacts with the ketone to form a geminal difluoride through a proposed intermediate involving a sulfur-oxygen bond. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. The choice of an inert solvent like dichloromethane is crucial to prevent unwanted reactions with the highly reactive DAST. The final deprotection step under acidic conditions is a standard procedure for removing the tert-butyloxycarbonyl (Boc) protecting group.
Diagram of Synthetic Workflow: Protocol 1
Caption: Synthetic workflow for Protocol 1.
Protocol 2: Cyclization of a Difluorinated Precursor
An alternative approach involves the construction of the azetidine ring onto a pre-existing difluorinated cyclobutane core. This strategy avoids the direct handling of potentially hazardous fluorinating agents in the later stages of the synthesis.
Experimental Protocol: Protocol 2
Step 1: Synthesis of 1,1-Difluoro-3-(bromomethyl)cyclobutane
This key intermediate can be synthesized from commercially available starting materials.
-
Fluorination of a cyclobutanone derivative: Start with a suitable 3-substituted cyclobutanone and perform a deoxyfluorination reaction to install the gem-difluoro group.
-
Functional group manipulation: Convert the substituent at the 3-position to a bromomethyl group.
Step 2: Cyclization with Benzylamine
-
In a sealed tube, combine 1,1-difluoro-3-(bromomethyl)cyclobutane, benzylamine, and a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-5,5-difluoro-2-azaspiro[3.3]heptane.
Step 3: Deprotection
-
Dissolve the N-benzyl protected product in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 5,5-difluoro-2-azaspiro[3.3]heptane.
Causality and Mechanistic Insights
This protocol relies on a nucleophilic substitution reaction where the nitrogen of benzylamine displaces the bromide, followed by an intramolecular cyclization to form the azetidine ring. The use of a benzyl protecting group is advantageous as it can be removed under relatively mild hydrogenolysis conditions, which are often compatible with a wide range of functional groups. The choice of a non-nucleophilic base is important to prevent side reactions with the alkyl bromide.
Diagram of Synthetic Workflow: Protocol 2
Caption: Synthetic workflow for Protocol 2.
Comparative Analysis of the Protocols
| Feature | Protocol 1: Deoxyfluorination | Protocol 2: Cyclization |
| Overall Yield | Potentially lower due to the challenging fluorination step. | Can be higher if the cyclization is efficient. |
| Number of Steps | Fewer steps if the ketone precursor is readily available. | May involve more steps for the synthesis of the difluorinated intermediate. |
| Reagent Safety | Involves the use of hazardous DAST.[3] | Avoids late-stage use of hazardous fluorinating agents. |
| Scalability | Scalability of the DAST reaction can be challenging due to its exothermic nature. | Potentially more scalable, with the final steps being standard organic transformations. |
| Purification | Purification after the fluorination step can be complex. | Purification of the final product after hydrogenolysis is often straightforward. |
| Protecting Groups | Utilizes a Boc protecting group, which is easily removed under acidic conditions. | Employs a benzyl group, removable by hydrogenolysis, which may not be compatible with all functional groups. |
Conclusion and Recommendations
Both protocols present viable, albeit distinct, approaches to the synthesis of 5,5-difluoro-2-azaspiro[3.3]heptane.
Protocol 1 is a more direct approach if the corresponding ketone precursor is accessible. However, it requires careful handling of the hazardous and moisture-sensitive fluorinating agent, DAST. This route may be more suitable for smaller-scale syntheses where the challenges of the fluorination step can be carefully managed.
Protocol 2 offers a potentially safer and more scalable alternative by introducing the fluorine atoms at an earlier stage. While the synthesis of the difluorinated cyclobutane intermediate may require more steps, the subsequent cyclization and deprotection are generally robust and high-yielding reactions. This protocol is likely the preferred choice for larger-scale production and for researchers who wish to avoid the use of DAST.
The choice between these two protocols will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available starting materials, and comfort level with handling hazardous reagents. It is highly recommended to perform small-scale test reactions to optimize conditions before proceeding to a larger scale. The characterization of the final product and all intermediates by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry is essential to ensure the identity and purity of the target compound.
References
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link][4]
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Wikipedia. (2023, December 1). Diethylaminosulfur trifluoride. In Wikipedia. [Link][3]
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Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]
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Hamza, D., & Tozer, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link][5]
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Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. [Link][1]
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Mykhailiuk, P. K. (2015). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 47(24), 4052-4064. [Link][6]
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Fustero, S., et al. (2014). Synthesis of Substituted 1-Azaspiro[3.3]heptanes: Scope of the Reaction. Chemistry – A European Journal, 20(46), 15069-15075. [Link][7]
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Burkhard, J. A., et al. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(6), 1362-1365. [Link]
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- 7. researchgate.net [researchgate.net]
comparison of physicochemical properties of azaspiro[3.3]heptane isomers
An In-Depth Guide to the Physicochemical Properties of Azaspiro[3.3]heptane Isomers for Drug Discovery Professionals
As the landscape of medicinal chemistry evolves, the demand for novel, three-dimensional scaffolds that can confer advantageous properties upon drug candidates has surged. Azaspiro[3.3]heptane, a rigid bicyclic amine, has emerged as a valuable bioisostere for commonly used groups like piperidine and piperazine. Its constrained conformation can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for substituent placement, thereby refining binding interactions with biological targets.
This guide offers a comparative analysis of the key physicochemical properties of the principal positional isomers of azaspiro[3.3]heptane: 2-azaspiro[3.3]heptane and the less common 1-azaspiro[3.3]heptane. Understanding the nuanced differences in properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility is critical for researchers aiming to strategically incorporate these scaffolds into their drug design programs. The data and protocols presented herein are synthesized from peer-reviewed literature and established methodologies to ensure scientific integrity and practical applicability.
Comparative Analysis of Physicochemical Properties
The positioning of the nitrogen atom within the spirocyclic framework—either adjacent to the spirocyclic carbon (C1) or at the C2 position—imparts distinct electronic and steric environments, which in turn govern the molecule's fundamental properties. While 2-azaspiro[3.3]heptane is more prevalent in contemporary drug discovery, understanding the properties of the 1-aza isomer provides a more complete picture for scaffold-hopping and optimization efforts.
Table 1: Comparison of Calculated and Experimental Physicochemical Properties of Azaspiro[3.3]heptane Isomers
| Property | 1-Azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane | Causality Behind the Difference |
| Structure | ![]() | ![]() | The nitrogen in the 1-aza isomer is a quaternary-like spiro-amine, creating significant steric hindrance. The nitrogen in the 2-aza isomer is a typical secondary amine within a four-membered ring. |
| pKa (Basicity) | ~8.5 - 9.5 (Calculated) | 9.9 - 10.5 (Experimental) | The C-N-C bond angles in the four-membered ring of the 2-aza isomer deviate from the ideal tetrahedral angle, increasing the p-character of the nitrogen lone pair and making it more available for protonation, thus increasing basicity. The 1-aza isomer's nitrogen is sterically more hindered. |
| logP (Lipophilicity) | ~0.4 - 0.8 (Calculated) | -0.3 - 0.1 (Experimental) | The more exposed nitrogen and greater basicity of the 2-aza isomer lead to stronger hydrogen bonding with water and a more favorable partition into the aqueous phase, resulting in a lower logP value. |
| Aqueous Solubility | Lower (Predicted) | Higher (Observed) | Directly correlated with logP and the capacity for hydrogen bonding. The 2-aza isomer's higher polarity and ability to act as a hydrogen bond donor/acceptor enhance its solubility. |
| Metabolic Stability | Higher (Predicted) | Generally High | The rigid spirocyclic core of both isomers restricts conformations susceptible to metabolism. The 1-aza isomer may exhibit enhanced stability due to steric shielding of the nitrogen, though it is less commonly used, so in-vivo data is scarce. The 2-aza isomer is known to be a poor substrate for many CYP enzymes. |
Experimental Protocols for Property Determination
To ensure the reproducibility and accuracy of these key physicochemical parameters, standardized experimental protocols are essential. The following sections detail the methodologies for determining pKa and logP, which are foundational to any drug discovery cascade.
Protocol 1: Potentiometric pKa Determination
The basicity of the azaspiro[3.3]heptane nitrogen is a critical determinant of its behavior in physiological environments. Potentiometric titration is a robust and widely used method for its determination.
Principle: This method involves the gradual titration of a solution of the amine hydrochloride salt with a standardized strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is the pH at which half of the amine has been neutralized.
Step-by-Step Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the azaspiro[3.3]heptane hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water.
-
Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is also CO2-free to prevent interference from carbonate formation.
-
Instrumentation Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Titration: Place the analyte solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with the standardized NaOH solution in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.
-
Data Analysis: Record the pH value after each addition of titrant. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is identified from the steepest part of the curve (the inflection point). The pKa is determined by reading the pH value at the half-equivalence point.
Workflow Diagram: Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 2: Shake-Flask logP Determination (OECD 107)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method, though labor-intensive, remains the gold standard.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or buffer, typically PBS at pH 7.4 to assess LogD). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of these concentrations.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Analyte Addition: Prepare a stock solution of the azaspiro[3.3]heptane isomer in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or LC-MS).
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the analyte (e.g., 5 mL of each).
-
Equilibration: Gently shake or rotate the tubes at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that can lead to emulsion formation.
-
Phase Separation: Centrifuge the tubes at low speed (e.g., 2000 x g) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a validated analytical method.
-
Calculation: Calculate the partition coefficient P as P = [C]oct / [C]aq. The logP is the base-10 logarithm of P.
Workflow Diagram: Shake-Flask logP Determination
Caption: Standard workflow for the shake-flask method of logP determination.
Authoritative Insights and Strategic Implications
The choice between azaspiro[3.3]heptane isomers is not arbitrary but a strategic decision guided by the specific goals of a drug design project.
-
2-Azaspiro[3.3]heptane: Its higher basicity and hydrophilicity make it an excellent choice for improving the solubility of a parent molecule. The exposed nature of its secondary amine provides a straightforward handle for derivatization, allowing for the exploration of chemical space around a core scaffold. This isomer is often employed as a superior alternative to piperazine, offering a more rigid and three-dimensional exit vector.
-
1-Azaspiro[3.3]heptane: While less explored, its predicted lower basicity and higher lipophilicity could be advantageous in scenarios where reduced interaction with acidic off-targets (e.g., hERG channel) is desired, or where slightly greater membrane permeability is needed. The sterically hindered nitrogen may also confer enhanced metabolic stability. However, its synthesis is often more challenging, limiting its widespread adoption.
References
-
Title: A practical guide to the selection of amino-substituted sp3-rich fragments. Source: MedChemComm, 2017. URL: [Link]
-
Title: Azaspiro[3.3]heptane: a potent building block for the synthesis of novel derivatives for CNS-related disorders. Source: Future Medicinal Chemistry, 2021. URL: [Link]
-
Title: Small Saturated Heterocycles in the Design of CNS-Active Compounds. Source: Journal of Medicinal Chemistry, 2021. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
Hazard Assessment: Understanding the Compound
5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate is a fluorinated organic salt. Its disposal procedure is dictated by two key structural features: the halogenated spirocyclic cation and the trifluoroacetate anion. The trifluoroacetate component is the salt of Trifluoroacetic Acid (TFA), a strong and corrosive acid known for its environmental persistence.[1] The difluoro-azaspiro[3.3]heptane portion categorizes the entire molecule as a halogenated organic compound.
A thorough risk assessment begins with understanding the compound's intrinsic hazards as outlined in its Safety Data Sheet (SDS).
| Property | Hazard Information for this compound | Causality and Field Insight |
| GHS Classification | Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3][4] | The combination of the organic amine salt and the corrosive nature of the trifluoroacetate anion contributes to its irritant properties. Direct contact with skin, eyes, or mucous membranes should be strictly avoided. |
| Chemical Nature | Halogenated Organic Compound; Trifluoroacetate Salt.[5][6] | This is the most critical factor for disposal. Halogenated waste must be segregated because its high-temperature incineration requires specialized equipment (alkaline scrubbers) to neutralize the resulting hydrofluoric acid (HF) gas, preventing its release into the atmosphere. |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant.[2] | This precautionary statement explicitly prohibits disposal via standard laboratory drains or as common trash, mandating a certified hazardous waste stream. |
Core Disposal Principle: Segregation as Hazardous Halogenated Waste
The fundamental principle for disposing of this compound is to treat it as hazardous halogenated organic waste . Under no circumstances should it be poured down the drain or mixed with non-hazardous or non-halogenated waste.[5][6] This segregation is paramount for both safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
The following decision workflow must be followed for all waste streams containing this compound.
Caption: Waste Segregation Decision Workflow.
Personal Protective Equipment (PPE) Protocol
Prior to handling the compound for any purpose, including disposal, the following minimum PPE is mandatory to mitigate exposure risks identified in the SDS.[2][4]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield.[8] | Protects against splashes that can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant nitrile gloves.[4][6] | Prevents skin contact, which can cause irritation.[2][4] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4] |
| Body Protection | A fully buttoned laboratory coat.[8][9] | Provides a barrier against accidental spills on clothing and skin. |
Step-by-Step Disposal Protocol for Unused Reagent and Contaminated Materials
This protocol applies to the pure compound, solutions containing the compound, and any materials (e.g., weighing paper, pipette tips, gloves) contaminated with it.
Step 1: Waste Container Selection
-
Action: Select a chemically compatible container in good condition, equipped with a secure, leak-proof screw cap. The original product container can be ideal if it's not compromised.[10] Do not use metal containers, as the acidic nature of the trifluoroacetate can cause corrosion over time.[1]
-
Expert Rationale: A robust, well-sealed container is the primary barrier against spills and vapor release. Chemical compatibility, particularly avoiding metal, prevents degradation of the container and potential reactive hazards.
Step 2: Waste Labeling
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must, at a minimum, include the following information:[7][10]
-
Expert Rationale: Proper labeling is a regulatory requirement and is crucial for communicating hazards to everyone who may handle the container, from lab colleagues to EHS professionals and final disposal technicians.
Step 3: Waste Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be:
-
At or near the point of generation.[7]
-
In a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[1][9]
-
Away from incompatible materials, particularly strong bases and oxidizing agents.[1][11]
-
Within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[12]
-
-
Expert Rationale: Safe temporary storage minimizes the risk of accidental spills and exposure. Secondary containment is a critical failsafe, and storing away from incompatibles prevents dangerous chemical reactions.
Step 4: Arranging Final Disposal
-
Action: Once the waste container is full, or if work on the project is complete, arrange for its collection through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[4][13]
-
Expert Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by certified professionals. This ensures the waste is transported, treated, and disposed of in a manner that is safe, environmentally sound, and compliant with all local, state, and federal laws.[7][14]
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to mitigate risks.
Caption: Emergency Spill Response Workflow.
Key Spill Response Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the area.[8][13]
-
Assess and Equip: For small, manageable spills, ensure you are wearing the appropriate PPE before approaching. For large spills, evacuate the area and contact your institution's emergency response team immediately.[13]
-
Contain: Use an inert, non-combustible absorbent material (such as vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.[2][8]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.[2][11]
-
Label and Dispose: Label the container appropriately and dispose of it, along with any contaminated PPE, through the hazardous waste stream as described in Section 4.[8]
-
Decontaminate: Clean the spill surface thoroughly with soap and water or another appropriate decontamination solution.
By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility.
References
- Benchchem. (n.d.). Navigating the Disposal of FTI 276 TFA: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Nole, M. (2019).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Gelest, Inc. (2017). Safety Data Sheet: SODIUM TRIFLUOROACETATE.
- ChemScene. (n.d.). This compound.
- Benchchem. (n.d.). Proper Disposal of Dusquetide TFA: A Comprehensive Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
- Glaze 'N Seal Products Inc. (2021).
- Benchchem. (n.d.). Proper Disposal of Erbium Trifluoroacetate: A Step-by-Step Guide.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- ChemScene. (2024). Safety Data Sheet: 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane 2,2,2-trifluoroacetic acid.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate.
- BLDpharm. (n.d.). Safety Data Sheet: 6-(Difluoromethoxy)-2-azaspiro[3.
- CymitQuimica. (2025). Safety Data Sheet: 6-oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid.
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A Senior Application Scientist's Guide to Handling 5,5-Difluoro-2-azaspiro[3.3]heptane Trifluoroacetate
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for the safe handling of 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The protocols outlined here are designed to be self-validating systems, ensuring that procedural steps are directly linked to mitigating specific, identified risks.
Core Hazard Assessment: Understanding the Compound
This compound is a fluorinated heterocyclic compound. Its hazard profile stems from both the difluoro-azaspiro-heptane core and the trifluoroacetate (TFA) counter-ion. The presence of multiple fluorine atoms can significantly alter the molecule's reactivity and biological interactions compared to its non-fluorinated analogs.
The Globally Harmonized System (GHS) provides a clear framework for the primary risks associated with this compound.[1] A thorough understanding of these hazards is the foundation of any effective safety plan.
Table 1: GHS Hazard Identification for this compound
| Pictogram | Signal Word | Hazard Statement | Description |
|---|---|---|---|
| Warning | H302: Harmful if swallowed | Ingestion can lead to adverse health effects.[1] | |
| H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[1][2] | ||
| H319: Causes serious eye irritation | Can cause significant, potentially damaging, eye irritation upon contact.[1][2] |
| | | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] |
The causality for this hazard profile is twofold: the spirocyclic amine structure can be irritating to tissues, and the trifluoroacetate component is derived from trifluoroacetic acid, a known corrosive chemical, which can contribute to the irritant properties of the salt form.[3]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on robust engineering and administrative controls that minimize exposure at the source.
Engineering Controls: Your Primary Defense
-
Chemical Fume Hood: All handling of this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The ventilation is critical to prevent inhalation of any airborne particulates or aerosols, directly addressing the H335 respiratory hazard.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][4] Proximity to these devices is a critical logistical component of your experimental setup.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Areas: Restrict the handling of this compound to specific, clearly marked areas within the laboratory.
-
Training: All personnel must be trained on this specific safety guide and the associated hazards before beginning work.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][4]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following diagram and table outline the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer (Solid) | Safety glasses with side shields | Double-gloved Nitrile | Flame-resistant lab coat | Not required with proper engineering controls (fume hood) |
| Solution Preparation | Chemical goggles | Nitrile gloves (for incidental contact). Consider Butyl or Viton® for extended use.[5] | Flame-resistant lab coat | Not required with proper engineering controls (fume hood) |
| Reaction Workup / Purification | Chemical goggles and face shield | Butyl or multi-layer laminate gloves (e.g., Viton®)[5] | Chemical-resistant apron over lab coat | Not required with proper engineering controls (fume hood) |
| Spill Cleanup | Chemical goggles and face shield | Heavy-duty Butyl or Viton® gloves | Chemical-resistant suit or coveralls (e.g., Tychem®) | Air-purifying respirator with appropriate cartridges (consult safety officer) |
Causality Behind Selections:
-
Eye Protection: The progression from safety glasses to goggles and a face shield is directly proportional to the risk of splashes or aerosol generation, which could cause serious eye irritation (H319).[1]
-
Hand Protection: While nitrile gloves provide excellent splash protection for incidental contact, many fluorinated organic compounds can permeate nitrile over time. For tasks involving extended contact or immersion, more robust materials like butyl rubber or Viton® are recommended to prevent skin irritation (H315).[5] Always check the manufacturer's glove compatibility charts.
-
Body Protection: A flame-resistant lab coat is the minimum standard. A chemical-resistant apron or suit is necessary when handling larger volumes where splashes could contaminate personal clothing.[5]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure.
Caption: Step-by-step workflow for safe handling from preparation to disposal.
Emergency and Disposal Protocols
Immediate First Aid Measures
In the event of an exposure, immediate and correct action is critical.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]
Spill Response
For minor spills within a fume hood, use an inert absorbent material, sweep up, and place in a suitable, sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Disposal Plan
Chemical waste generators must adhere to institutional and governmental regulations.
-
Classification: This material must be classified as hazardous waste. Consult US EPA guidelines in 40 CFR 261.3 and local regulations for complete classification.[2]
-
Collection: Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of the contents and container through an approved waste disposal plant.[1][6] Do not dispose of waste into sewers.[7]
By integrating these expert-driven protocols into your daily operations, you build a resilient safety culture that protects researchers and ensures the integrity of your scientific work.
References
-
Princeton University Environmental Health & Safety. Safety Guideline: Fluorine. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Angene Chemical. Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. [Link]
-
Gelest, Inc. Safety Data Sheet: SODIUM TRIFLUOROACETATE. [Link]
-
Glaze 'N Seal Products Inc. SAFETY DATA SHEET: “Wet Look” Lacquer. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
ResearchGate. How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


